3-(4-Chlorophenyl)piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXKIKPTKUQMAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40606126 | |
| Record name | 3-(4-Chlorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40606126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55989-13-4 | |
| Record name | 3-(4-Chlorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40606126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Chlorophenyl)piperidine: A Key Scaffold in Modern Drug Discovery
Introduction: The Strategic Importance of the Phenylpiperidine Moiety
Within the expansive landscape of medicinal chemistry, the piperidine ring stands out as one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. When combined with an aryl group, as in the case of 3-(4-Chlorophenyl)piperidine, the resulting structure offers a privileged scaffold for developing centrally acting agents and other therapeutics.[3] This guide provides a comprehensive technical overview of this compound, detailing its chemical and structural properties, a robust synthesis protocol, its applications in drug development, and essential safety information for researchers and scientists.
Part 1: Core Chemical and Physical Properties
This compound is a solid, halogenated heterocyclic compound.[4] Its core structure consists of a piperidine ring substituted at the 3-position with a 4-chlorophenyl group. This substitution introduces a chiral center, a critical feature for stereoselective interactions with biological receptors.[3] The 4-chlorophenyl group notably increases the molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier, a desirable property for neurotropic agents.[3]
Data Summary Table: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄ClN | [4][5][6] |
| Molecular Weight | 195.69 g/mol | [4][5][7] |
| CAS Number | 55989-13-4 | [4] |
| Appearance | Solid | [4] |
| Melting Point | 78.3 °C (Estimated) | [7] |
| Boiling Point | 290.7 - 293.9 °C (Estimated) | [5][7] |
| Density | 1.1 g/cm³ (Estimated) | [5][7] |
| LogP | 3.14 (Estimated) | [5] |
| InChI Key | GLXKIKPTKUQMAP-UHFFFAOYSA-N | [4][7] |
| SMILES String | ClC1=CC=C(C=C1)C2CNCCC2 | [4][7] |
Part 2: Molecular Structure and Stereochemistry
The structure of this compound is foundational to its utility. The piperidine ring typically adopts a chair conformation to minimize steric strain. The key structural features are:
-
Piperidine Ring: A saturated six-membered heterocycle containing one nitrogen atom.
-
4-Chlorophenyl Group: An aromatic ring substituted with a chlorine atom at the para position, attached to the 3-position of the piperidine ring.
-
Chiral Center: The carbon atom at the 3-position of the piperidine ring (C3) is a stereocenter, meaning this compound exists as a pair of enantiomers, (R)- and (S)-3-(4-chlorophenyl)piperidine.
The specific stereoisomer of a piperidine derivative is often critical for its biological activity.[3] The (3R,4R) configuration, for example, has been noted as being crucial for the interaction of related piperidine compounds with their biological targets.[3] Therefore, stereocontrolled synthesis or chiral separation is a vital consideration in the development of pharmaceuticals incorporating this scaffold.
Part 3: Synthesis Protocol: Catalytic Hydrogenation
The most direct and widely applicable method for the synthesis of 3-arylpiperidines is the catalytic hydrogenation of the corresponding 3-arylpyridine precursor. This method is efficient and generally avoids the formation of significant byproducts. The synthesis of 3-phenylpiperidine has been successfully achieved using Platinum(IV) oxide (PtO₂, Adams' catalyst) under hydrogen pressure, a protocol that is directly adaptable for the 4-chloro derivative.[7]
Experimental Protocol: Synthesis via Catalytic Hydrogenation
Reaction: 3-(4-Chlorophenyl)pyridine to this compound
-
Reactor Preparation: A high-pressure hydrogenation vessel is charged with 3-(4-Chlorophenyl)pyridine (1.0 equivalent) and a suitable solvent, such as glacial acetic acid or ethanol. Glacial acetic acid is often used as it can facilitate the reduction of the pyridine ring.[7]
-
Catalyst Addition: Platinum(IV) oxide (PtO₂, Adams' catalyst, ~5 mol%) is carefully added to the solution.[7] The catalyst is typically handled under an inert atmosphere to prevent deactivation.
-
Hydrogenation: The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas (H₂). The pressure is typically maintained between 50 and 70 bar.[7] The reaction mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by observing the cessation of hydrogen uptake. Alternatively, samples can be periodically withdrawn (after careful depressurization) and analyzed by techniques such as TLC, GC-MS, or NMR to confirm the disappearance of the starting material. The reaction time can range from 6 to 10 hours.[7]
-
Work-up:
-
Upon completion, the reactor is carefully depressurized, and the hydrogen atmosphere is replaced with an inert gas.
-
The reaction mixture is filtered through a pad of celite to remove the platinum catalyst.
-
The filtrate is then carefully neutralized with a base, such as an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), to quench the acidic solvent.
-
The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).[7]
-
-
Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.[7]
Causality in Experimental Design:
-
Catalyst Choice (PtO₂): Adams' catalyst is highly effective for the hydrogenation of aromatic rings, including pyridines. It operates under relatively mild conditions (room temperature) compared to other catalysts that might require high temperatures.[7]
-
Solvent (Glacial Acetic Acid): The acidic medium protonates the pyridine nitrogen, forming a pyridinium salt. This activation makes the aromatic ring more susceptible to reduction by hydrogenation.[7]
-
Pressure (50-70 bar): Sufficient hydrogen pressure is required to ensure a high enough concentration of dissolved hydrogen to facilitate the reaction on the catalyst surface, driving the reduction to completion.
Synthesis Workflow Diagram
Caption: Catalytic hydrogenation workflow for the synthesis of this compound.
Part 4: Applications in Drug Development and Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate and structural motif in the synthesis of more complex bioactive molecules.[3] Its derivatives have been explored for a wide range of therapeutic targets.
-
Centrally Acting Agents: The piperidine core is a common feature in antipsychotics and analgesics.[3] The lipophilic 4-chlorophenyl group facilitates penetration of the central nervous system. For instance, related 4-phenylpiperidine derivatives are known to act as potent dopamine reuptake inhibitors, a mechanism relevant to treatments for addiction and certain neurological disorders.[8]
-
Receptor Ligands: The scaffold is used to develop selective ligands for various receptors. A notable example is BF2.649, a derivative that acts as a potent and selective inverse agonist at the human histamine H3 receptor.[9] Such compounds have therapeutic potential for cognitive disorders and deficits in wakefulness.[9]
-
Enzyme Inhibitors: The structure has been incorporated into molecules designed as potent enzyme inhibitors, such as renin inhibitors for the treatment of hypertension.[7]
Logical Relationship: From Scaffold to Application
Caption: Relationship between the core scaffold and its therapeutic applications.
Part 5: Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential for laboratory safety.
-
Hazard Classification: It is classified as an irritant. The primary hazard statement is H319: Causes serious eye irritation.[4] The GHS pictogram associated with it is the exclamation mark (GHS07).[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.[10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] It is classified as a combustible solid.[4]
-
First Aid Measures:
-
Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move the person into fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.
-
Conclusion
This compound is a deceptively simple molecule with profound importance in the field of drug discovery. Its well-defined structure, coupled with the influential properties of the 4-chlorophenyl group, provides a versatile and privileged scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. A thorough understanding of its chemical properties, stereochemistry, and synthesis is crucial for any researcher aiming to leverage this potent building block in the creation of next-generation medicines.
References
- 1. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Partial reduction of pyridinium salts as a versatile route to dihydropyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Chlorophenyl-Piperidine Scaffold in Modern Pharmacology
An In-depth Technical Guide to the Mechanism of Action of Chlorophenyl-Piperidine Derivatives
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with a wide array of biological targets.[2] When combined with a chlorophenyl moiety, the resulting chlorophenyl-piperidine derivatives exhibit a remarkable diversity of pharmacological activities, engaging targets from central nervous system (CNS) receptors and transporters to enzymes involved in neurotransmitter metabolism.[3][4]
This guide, intended for researchers and drug development professionals, moves beyond a simple cataloging of activities. It aims to provide a deep, mechanistic understanding of how these derivatives function at a molecular level. We will dissect the key structure-activity relationships (SAR) that govern target affinity and selectivity, explore the downstream signaling consequences of these interactions, and detail the robust experimental methodologies required to validate these mechanisms. By understanding the causality behind their actions, we can better rationalize the design of next-generation therapeutics with improved potency, selectivity, and safety profiles.
Part 1: Primary Molecular Targets and Binding Profiles
The pharmacological versatility of chlorophenyl-piperidine derivatives stems from their ability to bind with varying affinities to several key protein families. The specific substitution pattern on both the piperidine and phenyl rings dictates the primary molecular target(s).
Monoamine Transporters (MATs)
A principal mechanism for many chlorophenyl-piperidine compounds is the inhibition of monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[5] These membrane proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.[6] Inhibition of these transporters by chlorophenyl-piperidine derivatives blocks this reuptake process, leading to an increased concentration and prolonged action of the respective neurotransmitters in the synapse.
The affinity for each transporter is highly dependent on the compound's structure. For instance, derivatives of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine have been shown to be potent and selective DAT ligands.[7] The substitution on the phenyl ring and the nature of the group on the piperidine nitrogen are critical determinants of selectivity between DAT, SERT, and NET.[8][9]
G-Protein Coupled Receptors (GPCRs)
This class of derivatives also interacts with various GPCRs, acting as agonists, antagonists, or inverse agonists. Notable targets include:
-
Serotonin (5-HT) Receptors: Certain derivatives, particularly chlorophenyl-piperazines (a closely related scaffold), show significant activity at 5-HT receptors. For example, 1-(m-chlorophenyl)piperazine (m-CPP) is a known 5-HT2C receptor agonist.[10] This interaction can modulate the activity of dopaminergic neurons, representing an indirect mechanism of action.
-
Dopamine Receptors: The piperidine/piperazine nucleus is a cornerstone of many typical and atypical antipsychotic drugs that target dopamine D2 receptors.[3]
-
Histamine Receptors: Dual-activity ligands targeting both histamine H3 and sigma-1 receptors have been developed from piperidine scaffolds, demonstrating potential in pain management.[11]
Other Key Targets
-
Sigma (σ) Receptors: These are unique intracellular chaperone proteins. Piperidine-based compounds have been identified as high-affinity ligands for the sigma-1 (σ1) receptor, which is implicated in neuroprotection and modulation of ion channels.[11][12]
-
Monoamine Oxidase (MAO) Enzymes: MAO-A and MAO-B are mitochondrial enzymes that metabolize monoamine neurotransmitters.[13] Inhibition of MAO by certain chlorophenyl-piperidine derivatives prevents neurotransmitter degradation, increasing their availability for release. This represents a distinct but complementary mechanism to transporter inhibition.[4][14]
Quantitative Binding Data
The following table summarizes representative binding affinity data for select chlorophenyl-piperidine derivatives and related structures, illustrating the impact of structural modifications on target engagement.
| Compound Class | Representative Compound | Target | Binding Affinity (Kᵢ or IC₅₀, nM) | Selectivity Profile | Reference |
| Phenyl-propyl-piperidine Analogue | Compound 9 | DAT | 6.6 | DAT/SERT = 33.8 | [7] |
| Phenyl-propyl-piperidine Analogue | GBR 12909 | DAT | 14 | DAT/SERT = 6.1 | [7] |
| Bis(4-fluorophenyl)methoxy-ethyl-piperidine | Compound 8a | DAT | 4.1 | SERT/DAT = 327 | [8] |
| Phenylpiperazine | 1-(3-chlorophenyl)-piperazine (mCPP) | SERT | 186 | DAT/SERT = 2.9 | [15] |
| Phenylpiperazine | 1-(3-chlorophenyl)-piperazine (mCPP) | NET | 2530 | - | [15] |
| Phenylpiperazine | 1-(3-chlorophenyl)-piperazine (mCPP) | DAT | 880 | - | [15] |
Part 2: Signaling Pathways and Cellular Ramifications
The interaction of a chlorophenyl-piperidine derivative with its molecular target initiates a cascade of downstream events. The ultimate physiological effect is a direct consequence of these altered signaling pathways.
Modulation of Monoaminergic Neurotransmission
The most direct cellular effect of DAT, SERT, or NET inhibition is the elevation of synaptic neurotransmitter levels. This increased availability enhances postsynaptic receptor activation, leading to amplified downstream signaling. This is the foundational mechanism for the antidepressant and psychostimulant properties of many of these compounds.
Monoamine Oxidase Inhibition Pathway
When the derivative's primary target is MAO, the mechanism shifts from blocking reuptake to preventing degradation. By inhibiting MAO-A or MAO-B, the intracellular pool of monoamines within the presynaptic neuron increases. This leads to greater vesicular packaging and subsequent release into the synapse upon neuronal firing.
Part 3: Methodologies for Mechanistic Characterization
The elucidation of these mechanisms relies on a suite of validated in vitro assays. The trustworthiness of any mechanistic claim is built upon the rigorous application and correct interpretation of these experimental systems.
Radioligand Binding Assays
Causality: These assays directly measure the affinity of a compound for a specific receptor or transporter protein. They are the gold standard for determining if a physical interaction occurs and how strong it is (quantified by the Kᵢ value).[5]
Protocol: Competitive Inhibition Binding Assay
-
Preparation of Biological Material: Homogenize tissue (e.g., rat striatum for DAT) or cell membranes expressing the target protein in a suitable buffer.[16] Perform centrifugation to pellet the membranes, which are then resuspended. Protein concentration is quantified via a method like the BCA assay.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound (the chlorophenyl-piperidine derivative).[9]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[16]
-
Termination and Separation: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail. The radioactivity, corresponding to the amount of bound radioligand, is counted using a scintillation counter.
-
Data Analysis: The data are plotted as percent specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Synaptosomal Uptake Assays
Causality: While binding assays confirm interaction, uptake assays measure the functional consequence of that interaction at the transporter. They directly quantify the compound's ability to inhibit the transporter's primary function: moving neurotransmitter across the membrane.[17][18]
Protocol: [³H]-Dopamine Uptake Inhibition in Synaptosomes
-
Synaptosome Preparation: Rapidly dissect a specific brain region (e.g., rat striatum) and homogenize in ice-cold sucrose solution.[19] Use differential centrifugation to isolate a crude synaptosomal pellet, which contains sealed presynaptic nerve terminals with functional transporters.[20][21] Resuspend the pellet in an appropriate assay buffer.
-
Pre-incubation: In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of the chlorophenyl-piperidine test compound for a set time (e.g., 30 minutes) at 37°C.[19] This allows the inhibitor to bind to the transporter.
-
Initiation of Uptake: Initiate the transport process by adding a low concentration of radiolabeled substrate (e.g., [³H]-dopamine).[18][22]
-
Termination: After a short, defined incubation period (e.g., 1-10 minutes, where uptake is linear), terminate the reaction by rapid vacuum filtration through a filter mat, similar to the binding assay.[6]
-
Washing & Quantification: Wash the filters with ice-cold buffer and measure the radioactivity trapped inside the synaptosomes using a scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a saturating concentration of a known potent inhibitor. After subtracting non-specific uptake, the data are analyzed using non-linear regression to determine the IC₅₀ value for uptake inhibition.
MAO Enzyme Inhibition Assays
Causality: These assays directly measure the catalytic activity of the MAO-A or MAO-B enzyme in the presence of an inhibitor. They provide a functional readout of the compound's ability to prevent neurotransmitter metabolism.
Protocol: Fluorometric MAO-B Inhibition Assay
-
Enzyme Source: Use a source of the specific MAO isoform, such as recombinant human MAO-B or human liver microsomes.[13][14]
-
Assay Setup: In a microplate, combine the enzyme, a fluorogenic MAO substrate, and varying concentrations of the test compound. The substrate is a molecule that becomes fluorescent upon being metabolized by MAO.[23]
-
Incubation: Incubate the reaction at 37°C. The MAO enzyme will process the substrate, generating a fluorescent product (and H₂O₂ as a byproduct, which can also be detected with appropriate probes).[23]
-
Detection: Measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the enzyme's activity.
-
Data Analysis: Compare the rate of reaction in the presence of the inhibitor to the control (no inhibitor). Plot the percent inhibition versus the log concentration of the test compound and fit the curve to determine the IC₅₀ value.[24]
Conclusion: A Framework for Rational Drug Design
The chlorophenyl-piperidine scaffold represents a highly versatile platform in neuropharmacology. Its mechanism of action is not monolithic but rather a spectrum of activities dictated by precise structural features. The primary modes of action involve the modulation of monoaminergic systems through two principal avenues: inhibition of presynaptic transporter-mediated reuptake (DAT, SERT, NET) and prevention of intracellular enzymatic degradation (MAO-A, MAO-B). Furthermore, interactions with GPCRs and sigma receptors add layers of complexity and therapeutic potential.
For the drug development professional, a thorough understanding of these distinct mechanisms is paramount. By employing the robust in vitro methodologies detailed herein—from initial binding affinity determination to functional validation via uptake and enzyme inhibition assays—researchers can establish a clear structure-activity relationship. This knowledge enables the rational design of novel derivatives, fine-tuning substitutions on the phenyl and piperidine rings to optimize potency for a desired target while minimizing off-target effects, ultimately leading to safer and more effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 [chemicalbook.com]
- 13. criver.com [criver.com]
- 14. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 15. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 24. researchgate.net [researchgate.net]
Foreword: The Strategic Importance of the 3-Arylpiperidine Scaffold
An In-depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)piperidine
The this compound moiety is a privileged scaffold in modern medicinal chemistry. Its structural rigidity and defined stereochemical presentation allow for precise interactions with biological targets, making it a cornerstone for the development of novel therapeutics. Molecules incorporating this framework have shown significant activity as central nervous system (CNS) agents, reuptake inhibitors, and receptor modulators. The strategic placement of the chlorophenyl group at the 3-position of the piperidine ring creates a key pharmacophore that influences potency, selectivity, and metabolic stability.
This guide provides an in-depth exploration of the primary synthetic pathways to this compound. It is designed for researchers, medicinal chemists, and process development professionals who require a comprehensive understanding of the available synthetic strategies. Beyond mere procedural outlines, this document delves into the causality behind methodological choices, offering insights into the advantages and challenges of each approach. Every pathway is presented as a self-validating system, grounded in established chemical principles and supported by authoritative literature.
I. Pathway 1: Catalytic Hydrogenation of a Pyridine Precursor
This is arguably the most direct and widely employed route for the synthesis of piperidine derivatives. The strategy relies on the robust and scalable reduction of a stable aromatic precursor, 3-(4-chlorophenyl)pyridine. The core principle involves the saturation of the pyridine ring using hydrogen gas in the presence of a heterogeneous catalyst, a method prized for its efficiency and clean reaction profile.
Scientific Rationale & Mechanistic Insight
The catalytic hydrogenation of pyridines is a well-established transformation.[1] The choice of catalyst is critical; platinum-based catalysts, such as Platinum(IV) oxide (PtO₂, Adams' catalyst), are particularly effective for the reduction of the pyridine ring under acidic conditions. The acidic medium, typically glacial acetic acid, protonates the pyridine nitrogen, enhancing the ring's susceptibility to hydrogenation. This protonation increases the electrophilicity of the ring system, facilitating its adsorption onto the catalyst surface and subsequent reduction. The reaction proceeds via a series of stepwise hydrogen additions, ultimately leading to the saturated piperidine ring with high fidelity.
The synthesis of the requisite 3-(4-chlorophenyl)pyridine precursor is typically achieved via a Suzuki or similar cross-coupling reaction, which offers a reliable method for forming the critical aryl-heteroaryl carbon-carbon bond.
Visualizing the Hydrogenation Pathway
Caption: Suzuki coupling followed by catalytic hydrogenation.
Experimental Protocol
Step 1: Synthesis of 3-(4-Chlorophenyl)pyridine (Suzuki Coupling)
-
To a degassed solution of 3-bromopyridine (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture such as 1,4-dioxane/water (4:1), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(4-chlorophenyl)pyridine.
Step 2: Hydrogenation to this compound
-
In a high-pressure hydrogenation vessel, dissolve 3-(4-chlorophenyl)pyridine (1.0 eq) in glacial acetic acid.[1]
-
Add a catalytic amount of Platinum(IV) oxide (PtO₂, Adams' catalyst), typically 5 mol %.
-
Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-70 bar.
-
Stir the mixture vigorously at room temperature for 6-10 hours.[1] Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with acetic acid or methanol.
-
Neutralize the filtrate by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is > 8.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound.
| Parameter | Value | Reference |
| Catalyst | Platinum(IV) oxide (PtO₂) | [1] |
| Solvent | Glacial Acetic Acid | [1] |
| H₂ Pressure | 50-70 bar | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 6-10 hours | [1] |
| Typical Yield | High | [1] |
II. Pathway 2: Reduction of 3-(4-Chlorophenyl)glutarimide
This pathway constructs the piperidine ring through the reduction of a cyclic imide precursor, 3-(4-chlorophenyl)glutarimide. This method is particularly valuable as it builds the core scaffold from acyclic precursors and leverages a powerful reduction step to furnish the final heterocycle.
Scientific Rationale & Mechanistic Insight
The synthesis begins with the formation of β-(p-chlorophenyl)glutaric acid, which is then cyclized in the presence of ammonia or urea at high temperatures to form the glutarimide intermediate.[2] The key transformation is the reduction of the glutarimide. Strong hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄), are required for this step. LiAlH₄ is a potent, non-selective reducing agent capable of reducing both amide carbonyl groups of the cyclic imide to methylenes (CH₂). The mechanism involves the nucleophilic attack of hydride ions (H⁻) on the carbonyl carbons, leading to the formation of aluminate complexes which, upon aqueous workup, hydrolyze to yield the piperidine. The unshared electron pair on the nitrogen atom plays a crucial role in the second carbonyl reduction.
Visualizing the Glutarimide Reduction Pathway
References
The Chlorophenyl-Piperidine Core: A Scaffold of Psychiatric and Analgesic Significance
An In-depth Technical Guide on its Discovery, History, and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chlorophenyl-containing piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs, particularly in the realms of antipsychotics and analgesics. This technical guide provides a comprehensive exploration of the discovery and historical evolution of this pivotal chemical moiety. We will delve into the seminal synthetic strategies that enabled its creation, trace its journey from early analgesic research to the development of potent neuroleptics, and dissect the critical structure-activity relationships that govern its pharmacological properties. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering not only a historical perspective but also practical insights into the synthesis and optimization of this important pharmacophore.
The Genesis of a Privileged Scaffold: Early Synthetic Efforts and the Rise of 4-Arylpiperidines
The story of the chlorophenyl-containing piperidine is intrinsically linked to the broader history of 4-arylpiperidines. The 4-phenylpiperidine core itself is the foundational structure for a wide array of opioids, including pethidine (meperidine), ketobemidone, and loperamide[1]. Early synthetic endeavors in the mid-20th century laid the groundwork for the later introduction of the chlorophenyl group.
One of the foundational methods for constructing the 4-aryl-4-hydroxypiperidine skeleton, a key precursor, involves the reaction of a Grignard reagent with a piperidone derivative. For instance, the synthesis of 4-(4-chlorophenyl)piperidin-4-ol, a crucial intermediate for many butyrophenone antipsychotics, can be achieved through the reaction of a suitable Grignard reagent with N-benzyl-4-piperidone, followed by debenzylation[2][3].
While the initial focus of 4-arylpiperidine research was largely on opioid analgesics, the versatility of this scaffold soon became apparent to medicinal chemists. The ability to readily modify the piperidine nitrogen and the aryl ring opened up a vast chemical space for exploration.
The Janssen Revolution: From Analgesics to Neuroleptics and the Birth of Haloperidol
The pivotal moment in the history of chlorophenyl-containing piperidines arrived in the late 1950s at the laboratories of Janssen Pharmaceutica, under the leadership of the visionary Dr. Paul Janssen. The journey to the first major chlorophenyl-containing piperidine drug, haloperidol, was not a direct one but rather an evolution from research into potent analgesics.
Janssen's team was initially focused on synthesizing analogs of pethidine (meperidine), a synthetic opioid[4]. Their systematic exploration of the 4-phenylpiperidine structure led to the discovery of potent opioid analgesics. However, a serendipitous observation during animal testing of a new series of compounds, the butyrophenones, revealed unexpected neuroleptic properties. Instead of the expected analgesic effects, these compounds induced a state of calmness and reduced motor activity in rodents[5].
This observation prompted a shift in research focus. On February 11, 1958, chemist Bert Hermans at Janssen synthesized a butyrophenone derivative, initially designated R1625[6]. This compound, which incorporated a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety, was found to be a potent neuroleptic with a pharmacological profile distinct from the then-dominant phenothiazines like chlorpromazine. This compound was later named haloperidol[6][7].
The introduction of haloperidol into clinical practice in the early 1960s marked a significant advancement in the treatment of psychosis and schizophrenia. Its high potency and efficacy in managing the positive symptoms of these disorders solidified its place as a cornerstone of psychiatric medicine for decades[7].
Synthetic Methodologies: Constructing the Chlorophenyl-Piperidine Core
The synthesis of chlorophenyl-containing piperidines relies on a set of robust and versatile organic reactions. The following sections detail some of the key synthetic strategies.
Synthesis of the Key Intermediate: 4-(4-Chlorophenyl)-4-hydroxypiperidine
A common and industrially viable route to this crucial precursor is outlined below.
Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine
-
Step 1: N-Benzylation of 4-Piperidone. 4-Piperidone hydrochloride is reacted with benzyl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol to yield N-benzyl-4-piperidone.
-
Step 2: Grignard Reaction. The N-benzyl-4-piperidone is then reacted with a Grignard reagent prepared from 1-bromo-4-chlorobenzene and magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). This reaction forms the tertiary alcohol, 1-benzyl-4-(4-chlorophenyl)piperidin-4-ol.
-
Step 3: Debenzylation. The final step involves the removal of the N-benzyl protecting group. This is typically achieved via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The product, 4-(4-chlorophenyl)piperidin-4-ol, can then be isolated and purified.
Synthesis of Haloperidol: A Representative Butyrophenone
The synthesis of haloperidol exemplifies the alkylation of the piperidine nitrogen to introduce the butyrophenone side chain.
Experimental Protocol: Synthesis of Haloperidol
-
Step 1: Condensation. 4-(4-Chlorophenyl)piperidin-4-ol is reacted with 4-chloro-4'-fluorobutyrophenone in the presence of a base, such as potassium carbonate or sodium bicarbonate, and a catalytic amount of potassium iodide in a high-boiling solvent like N,N-dimethylformamide (DMF) or toluene.
-
Step 2: Work-up and Purification. After the reaction is complete, the mixture is cooled, and the product is isolated through a series of extractions and washes. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure haloperidol.
Structure-Activity Relationships (SAR): Tuning Pharmacological Activity
The pharmacological profile of chlorophenyl-containing piperidines is highly dependent on their molecular structure. Extensive SAR studies have elucidated the key structural features that govern their activity, particularly as dopamine D2 receptor antagonists.
The Butyrophenone Moiety
For the butyrophenone class of antipsychotics, several structural features are critical for optimal activity[8][9][10]:
-
Aromatic Ring: A fluoro substituent at the para-position of the phenyl ring of the butyrophenone moiety generally enhances antipsychotic activity.
-
Carbonyl Group: The ketone functional group is optimal for activity, although replacement with other groups such as a hydroxyl or a methylene can still yield active compounds, albeit often with reduced potency.
-
Propyl Chain: A three-carbon chain connecting the ketone to the piperidine nitrogen is optimal for neuroleptic activity. Lengthening or shortening this chain typically leads to a decrease in potency.
The 4-Arylpiperidine Moiety
The substituents on the 4-arylpiperidine ring also play a crucial role in modulating the pharmacological properties:
-
Aryl Group at C4: The presence of an aryl group, such as the 4-chlorophenyl group, is a key determinant of affinity for the dopamine D2 receptor.
-
Substituent at C4: A hydroxyl group at the 4-position of the piperidine ring, as seen in haloperidol, is a common feature of many potent neuroleptics.
-
Piperidine Nitrogen: The tertiary amine of the piperidine ring is essential for activity, and the nature of the substituent on the nitrogen atom significantly influences the compound's pharmacological profile.
Pharmacological Profile: Dopamine D2 Receptor Antagonism and Beyond
The primary mechanism of action for the antipsychotic effects of many chlorophenyl-containing piperidines, including haloperidol, is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain[11]. This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.
However, these compounds are not exclusively D2 antagonists. Many exhibit affinity for other receptors, including other dopamine receptor subtypes (D1, D3, D4), serotonin receptors (e.g., 5-HT2A), and adrenergic receptors. This multi-receptor binding profile contributes to their overall therapeutic effects and side-effect profiles.
Data Presentation: Pharmacological Data of Representative Chlorophenyl-Containing Piperidines
The following table summarizes key pharmacological data for haloperidol and some of its analogs, illustrating the impact of structural modifications on receptor affinity and in vivo potency.
| Compound | R Group on Piperidine N | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | ED50 (mg/kg) (Conditioned Avoidance in Rats) |
| Haloperidol | -C(O)(CH2)2-p-F-Ph | 0.5 - 2.5 | 20 - 50 | 0.04 - 0.1 |
| Bromperidol | -C(O)(CH2)2-p-F-Ph (Br at para-position of phenyl on piperidine) | 0.8 - 3.0 | 30 - 60 | 0.05 - 0.12 |
| Moperone | -C(O)(CH2)2-p-F-Ph (Methyl group on piperidine ring) | 2.0 - 5.0 | 50 - 100 | 0.1 - 0.2 |
| Benperidol | -C(O)(CH2)2-p-F-Ph (Benzimidazolinone substituent) | 0.1 - 0.5 | 10 - 30 | 0.02 - 0.05 |
Note: Ki and ED50 values are approximate and can vary depending on the specific assay conditions.
Experimental Protocols: Competitive Radioligand Binding Assay
To determine the affinity of a chlorophenyl-containing piperidine for a specific receptor, such as the dopamine D2 receptor, a competitive radioligand binding assay is commonly employed.
Experimental Protocol: Dopamine D2 Receptor Competitive Radioligand Binding Assay
-
1. Membrane Preparation:
-
Homogenize tissue known to express the dopamine D2 receptor (e.g., rat striatum) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 1 mg/mL.
-
-
2. Assay Setup:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand that specifically binds to the D2 receptor (e.g., [3H]-spiperone or [3H]-raclopride).
-
Add increasing concentrations of the unlabeled test compound (the chlorophenyl-containing piperidine).
-
To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., unlabeled haloperidol) to a separate set of wells.
-
Add the prepared cell membranes to all wells.
-
-
3. Incubation and Filtration:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters several times with ice-cold buffer to remove any unbound radioligand.
-
-
4. Scintillation Counting and Data Analysis:
-
Dry the filter mat and place it in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The discovery and development of chlorophenyl-containing piperidines represent a landmark achievement in medicinal chemistry. From their origins in analgesic research to their pivotal role in the treatment of psychosis, this chemical scaffold has demonstrated remarkable versatility and therapeutic potential. The pioneering work of scientists like Paul Janssen not only delivered life-changing medications but also laid the foundation for our modern understanding of neuropsychopharmacology. As research continues, the chlorophenyl-piperidine core will undoubtedly remain a fertile ground for the discovery of new and improved therapeutic agents.
References
- 1. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. litfl.com [litfl.com]
- 6. Antipsychotics, chemistry and pharmacokinetics | PPSX [slideshare.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis, and pharmacological evaluation of haloperidol derivatives as novel potent calcium channel blockers with vasodilator activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
The Pharmacological Profile of 3-(4-Chlorophenyl)piperidine Analogs: A Technical Guide for Drug Development Professionals
Introduction: The Therapeutic Potential of the 3-(4-Chlorophenyl)piperidine Scaffold
The this compound scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective ligands targeting the central nervous system.[1] This class of compounds has garnered significant attention for its ability to modulate the activity of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2] The intricate interplay of these analogs with their biological targets has opened avenues for the development of novel therapeutics for a range of neurological and psychiatric disorders, including depression, attention-deficit hyperactivity disorder (ADHD), and substance use disorders.[3]
This in-depth technical guide provides a comprehensive overview of the pharmacological profile of this compound analogs. We will delve into their synthesis, explore the nuances of their structure-activity relationships (SAR), and detail the experimental methodologies used to characterize their interactions with key biological targets. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel CNS therapies.
Core Mechanism of Action: Modulation of Monoamine Transporters
The primary mechanism of action for many this compound analogs lies in their ability to bind to and inhibit the function of monoamine transporters. These transporters are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating their signaling.[4] By inhibiting this reuptake process, these analogs increase the extracellular concentrations of these neurotransmitters, leading to enhanced and prolonged signaling at their respective postsynaptic receptors.
The selectivity of these analogs for the different monoamine transporters is a critical determinant of their overall pharmacological effect and therapeutic potential. For instance, compounds that selectively inhibit DAT are investigated for the treatment of ADHD and as potential cocaine addiction therapies.[5] Conversely, selective serotonin reuptake inhibitors (SSRIs) are a cornerstone in the treatment of depression and anxiety disorders.[4] Analogs exhibiting a "triple reuptake inhibitor" profile, with balanced activity against DAT, SERT, and NET, are being explored for their potential to offer broader efficacy in treating depression.[2]
Caption: Inhibition of monoamine transporters by this compound analogs.
Structure-Activity Relationship (SAR) Studies
The pharmacological profile of this compound analogs is exquisitely sensitive to structural modifications. Key areas of the molecule that have been extensively studied to understand their impact on potency and selectivity include the piperidine ring stereochemistry, substitutions on the phenyl ring, and the nature of the substituent on the piperidine nitrogen.
Stereochemistry of the Piperidine Ring
The stereochemistry at the 3 and 4 positions of the piperidine ring plays a crucial role in determining the selectivity of these analogs for the monoamine transporters. Studies on 3,4-disubstituted piperidines have revealed that the relative orientation of the substituents can dramatically shift the activity profile. For example, in a series of 4-(4-chlorophenyl)piperidine analogs with a thioacetamide side chain, the (-)-cis isomers were found to be selective for DAT and NET, while the (-)-trans and (+)-cis isomers exhibited selectivity for SERT or SERT/NET.[2] This highlights the importance of precise stereochemical control during synthesis to achieve the desired pharmacological profile.
Substitutions on the Phenyl Ring
Modifications to the 4-chlorophenyl ring can also significantly influence binding affinity. While the 4-chloro substituent is a common feature, other halogen substitutions and the introduction of different functional groups can fine-tune the electronic and steric properties of the molecule, thereby affecting its interaction with the binding pockets of the transporters.
N-Substitution on the Piperidine Ring
The substituent on the piperidine nitrogen is a key determinant of both potency and selectivity. A wide array of alkyl, arylalkyl, and other functional groups have been explored at this position. For instance, in a series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives, the presence of an electron-withdrawing group on the N-benzyl moiety was found to be beneficial for DAT binding.[5] The size and nature of the N-substituent can influence the overall lipophilicity and conformation of the molecule, which in turn affects its ability to access and bind to the transporter proteins.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and uptake inhibition potencies (IC50) for a selection of this compound analogs and related compounds at the dopamine, serotonin, and norepinephrine transporters. This data is essential for understanding the structure-activity relationships and for guiding the design of new, more potent and selective compounds.
Table 1: Binding Affinities (Ki, nM) of Piperidine Analogs at Monoamine Transporters
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) | Reference |
| (+)-trans-5c | comparable | comparable | comparable | ~1 | ~1 | [2] |
| (+)-cis-5b | >1000 | >1000 | low nM | - | - | [2] |
| 4-[2-(Diphenylmethoxy)ethyl]-1-(4-cyanobenzyl)piperidine (5d) | 3.7 | 2275 | >10000 | 615 | >2700 | [5] |
| 1-(3-Chlorophenyl)-4-phenethylpiperazine | high affinity | - | - | - | - | [6] |
Table 2: Uptake Inhibition (IC50, nM) of Piperidine Analogs at Monoamine Transporters
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | Reference |
| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives | Potent inhibition | Varied | Varied | [5] |
| Rimcazole Analog (25) | 61.0 | Moderate affinity | - | [7] |
Experimental Protocols
The characterization of this compound analogs relies on a suite of well-established in vitro and in vivo pharmacological assays. The following sections provide detailed, step-by-step methodologies for key experiments.
Radioligand Binding Assay for Monoamine Transporters
This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand that is known to bind to that transporter.
Materials:
-
Cell membranes expressing the target transporter (DAT, SERT, or NET)
-
Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET)[5]
-
Test compound (this compound analog)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding agent (e.g., 10 µM cocaine for DAT)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding agent.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Caption: Workflow for a radioligand binding assay.
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Materials:
-
Cells stably expressing the target transporter (e.g., HEK293-DAT, -SERT, or -NET)
-
Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine)[9]
-
Test compound
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation counter
Procedure:
-
Plate the transporter-expressing cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of the test compound in uptake buffer.
-
Pre-incubate the cells with the test compound or buffer for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding the radiolabeled neurotransmitter to each well.
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells to release the internalized radiolabeled neurotransmitter.
-
Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the uptake inhibition data.
In Vivo Pharmacological Assessment: Microdialysis
To understand the effects of this compound analogs in a living system, in vivo microdialysis is a powerful technique. This method allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals following drug administration.[10]
Principle: A small, semi-permeable microdialysis probe is surgically implanted into a target brain region (e.g., the striatum or nucleus accumbens). The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid). Neurotransmitters and their metabolites in the extracellular fluid diffuse across the probe's membrane and are collected in the exiting perfusate (dialysate). The dialysate samples are then analyzed, typically by high-performance liquid chromatography with electrochemical detection (HPLC-ED), to quantify the concentrations of dopamine, serotonin, norepinephrine, and their metabolites. By administering a this compound analog and collecting dialysate samples over time, researchers can determine the drug's effect on the extracellular levels of these neurotransmitters, providing insights into its in vivo potency and duration of action.
Clinical Development and Therapeutic Outlook
While specific this compound analogs are primarily in the preclinical stages of development, the broader class of phenylpiperidine derivatives has seen significant clinical investigation and success. For example, some phenylpiperidine-based compounds have been evaluated in clinical trials for the management of pain.[11][12] The extensive research into the SAR of this compound analogs as monoamine transporter inhibitors suggests their potential for clinical development for a variety of CNS disorders. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to identify candidates with the desired efficacy and safety profiles for advancement into clinical trials. A search of clinical trial databases for psychiatric medications in Phase III trials as of mid-2024 did not specifically identify this compound analogs, but related compounds targeting monoamine systems continue to be a major focus of drug development.
Conclusion
The this compound scaffold is a rich source of novel modulators of monoamine transporters. The extensive structure-activity relationship studies have provided a deep understanding of the structural features required for potent and selective inhibition of DAT, SERT, and NET. The detailed experimental protocols outlined in this guide provide a framework for the continued exploration and characterization of these promising compounds. As our understanding of the neurobiology of CNS disorders continues to evolve, the rational design of this compound analogs holds significant promise for the development of the next generation of therapeutics to address unmet medical needs in psychiatry and neurology.
References
- 1. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, antidepressant and antioxidant activity of novel piperamides bearing piperidine and piperazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. painphysicianjournal.com [painphysicianjournal.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Overview of Psychiatric Medications in the Pipeline in Phase III Trials as of June 1, 2024: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 3-(4-Chlorophenyl)piperidine
This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-(4-Chlorophenyl)piperidine, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical methodologies to support informed decision-making in formulation, analytical development, and chemical handling.
Introduction
This compound is a piperidine derivative that serves as a valuable building block in medicinal chemistry. The piperidine ring is a common scaffold in numerous pharmaceuticals due to its favorable pharmacological and pharmacokinetic properties. The 4-chlorophenyl substituent significantly influences the molecule's lipophilicity and electronic characteristics, which in turn dictate its solubility and stability—two cornerstone parameters for the development of any active pharmaceutical ingredient (API). Understanding these properties is not merely an academic exercise; it is essential for designing robust formulations, ensuring therapeutic efficacy, and maintaining regulatory compliance.
Section 1: Core Physicochemical Properties
A molecule's inherent properties govern its behavior in various environments. For this compound, the key descriptors are summarized below. These values, sourced from chemical databases and predictive models, provide a foundational understanding of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClN | [1][2] |
| Molecular Weight | 195.69 g/mol | [1][3] |
| CAS Number | 55989-13-4 | [1][4] |
| Predicted LogP | 2.7 - 3.14 | [3][5] |
| Predicted Water Solubility | 128.25 - 819.35 mg/L | [4] |
| Predicted Boiling Point | ~291-294 °C | [4][5] |
| Predicted Melting Point | ~78.3 °C | [4] |
The predicted LogP value of approximately 2.7 to 3.14 indicates that this compound is a moderately lipophilic compound. This suggests it will have a preference for non-polar environments over aqueous media, a critical consideration for both solubility and membrane permeability.
Section 2: Solubility Profile
Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Low aqueous solubility can lead to poor absorption and erratic therapeutic outcomes.[6] The solubility of this compound is influenced by the solvent system and the pH of the medium, owing to the basic nature of the piperidine nitrogen.
Aqueous Solubility
Predictive models estimate the aqueous solubility of this compound to be in the range of 128.25 to 819.35 mg/L.[4] This classifies it as slightly soluble to sparingly soluble in water. Such values highlight the potential need for formulation strategies, such as salt formation or the use of co-solvents, to enhance its dissolution in aqueous environments for oral or parenteral administration.
pH-Dependent Solubility
The piperidine moiety contains a secondary amine, which is basic. This amine can be protonated at acidic pH, forming a more soluble piperidinium salt. Consequently, the aqueous solubility of this compound is expected to be significantly higher in acidic solutions (e.g., pH 1-5) compared to neutral or alkaline conditions. This pH-dependent behavior is a key factor in predicting its dissolution in the gastrointestinal tract and in designing liquid formulations.
Solubility in Organic Solvents
Given its lipophilic character, this compound is expected to exhibit good solubility in a range of organic solvents, including:
-
Alcohols (e.g., methanol, ethanol)
-
Chlorinated solvents (e.g., dichloromethane)
-
Aprotic polar solvents (e.g., DMSO, DMF)
This property is advantageous for synthesis, purification, and the preparation of stock solutions for in vitro assays.
Section 3: Stability Profile and Degradation Pathways
The chemical stability of an API is paramount, ensuring its quality, safety, and efficacy over its shelf life. Stability testing, including forced degradation studies, is a regulatory requirement that helps to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8][9]
Forced degradation studies are designed to accelerate the degradation of a drug substance under more severe conditions than those used for accelerated stability testing.[10][11] This process is crucial for developing stability-indicating analytical methods and understanding the degradation pathways.[10][11]
Predicted Degradation Pathways
While specific degradation data for this compound is not extensively published, its potential degradation pathways can be inferred from its chemical structure, which contains a piperidine ring and a chlorophenyl group.
-
Oxidation : The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or products of ring-opening.[12] This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.
-
Photodegradation : Aromatic halides can be susceptible to photolytic cleavage. Exposure to UV light could potentially initiate radical reactions or lead to the degradation of the chlorophenyl moiety.[12]
-
Thermal Degradation : While generally stable, high temperatures could promote complex degradation reactions.[12]
Stability Under Stress Conditions (Forced Degradation)
A forced degradation study for this compound should be conducted according to ICH Q1A(R2) guidelines.[7] The typical stress conditions include:
-
Acidic Hydrolysis : Treatment with an acid (e.g., 0.1 N HCl) at elevated temperatures.
-
Basic Hydrolysis : Treatment with a base (e.g., 0.1 N NaOH) at elevated temperatures. The piperidine ring itself is generally stable to hydrolysis, but other parts of a more complex molecule containing this moiety could be susceptible.[13]
-
Oxidation : Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[12]
-
Thermal Stress : Exposure of the solid drug substance to dry heat (e.g., 80°C).[12]
-
Photostability : Exposure of both solid and solution samples to light, as specified in ICH Q1B guidelines.[14]
The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without completely destroying the molecule.[11]
Section 4: Experimental Methodologies
To empirically determine the solubility and stability of this compound, standardized and validated protocols are essential.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[15] It measures the concentration of a compound in a saturated solution after it has been allowed to reach equilibrium.
Protocol:
-
Preparation : Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values).
-
Equilibration : Tightly seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[16]
-
Phase Separation : After equilibration, allow the vials to stand to let undissolved solids settle. Separate the saturated supernatant from the excess solid using centrifugation or filtration (e.g., with a 0.45 µm filter).[6]
-
Quantification : Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[17]
-
Analysis : The measured concentration represents the thermodynamic solubility under the tested conditions.
Forced Degradation Study and Analytical Method Development
A stability-indicating analytical method is required to separate the intact drug from its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly used for this purpose.
Protocol:
-
Method Development : Develop an RP-HPLC method (e.g., using a C18 column) that provides a sharp, symmetrical peak for this compound. Mobile phases often consist of acetonitrile or methanol and an aqueous buffer.
-
Stress Sample Preparation : Prepare solutions of this compound and subject them to various stress conditions (acid, base, oxidation, heat, light) as outlined in Section 3.2.
-
Analysis : Inject the stressed samples, along with an unstressed control, into the HPLC system.
-
Peak Purity and Specificity : Evaluate the chromatograms to ensure that the degradation product peaks are well-resolved from the parent drug peak. Use a photodiode array (PDA) detector to assess peak purity. The method is considered "stability-indicating" if it can specifically measure the concentration of the intact drug in the presence of its degradants.
Section 5: Practical Implications and Recommendations
-
Formulation Development : The low intrinsic aqueous solubility suggests that for oral formulations, salt forms (e.g., hydrochloride salt) or enabling technologies like amorphous solid dispersions or lipid-based formulations may be necessary to achieve adequate bioavailability.
-
Analytical Development : Due to the lack of a strong chromophore, HPLC-UV detection might require low wavelengths (e.g., ~220 nm). For higher sensitivity, especially in biological matrices, methods like HPLC with mass spectrometry (LC-MS) or derivatization might be necessary.[18][19]
-
Handling and Storage : To mitigate the risk of oxidative and photolytic degradation, this compound should be stored in well-sealed, light-resistant containers, preferably under an inert atmosphere (e.g., nitrogen or argon) and at controlled room or refrigerated temperatures.[20]
Conclusion
This compound is a moderately lipophilic compound with limited aqueous solubility that is highly dependent on pH. Its stability profile, while not extensively documented, is predicted to be most susceptible to oxidative and photolytic degradation. The experimental protocols outlined in this guide for determining thermodynamic solubility and conducting forced degradation studies provide a robust framework for generating the essential data required for successful drug development. A thorough understanding and empirical validation of these properties are critical for advancing any candidate compound from the laboratory to the clinic.
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- 8. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
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- 13. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 4-(3-CHLOROPHENYL)PIPERIDINE CAS#: 99329-53-0 [m.chemicalbook.com]
Authored by: A Senior Application Scientist
An In-depth Technical Guide to the Key Intermediates in Haloperidol Synthesis
Introduction: Deconstructing a Cornerstone Antipsychotic
Haloperidol, a butyrophenone derivative discovered in 1958 at Janssen Pharmaceutica, represents a landmark achievement in psychopharmacology.[1][2] As a potent dopamine D2 receptor antagonist, it became a cornerstone therapy for schizophrenia, Tourette's syndrome, and acute psychosis, fundamentally altering the management of these conditions.[1][3][4] Its synthesis, refined over decades, is a classic example of convergent chemical strategy, relying on the preparation and subsequent coupling of two critical molecular building blocks.
This technical guide provides an in-depth examination of the synthesis of the two key intermediates that form the structure of Haloperidol: 4-chloro-4'-fluorobutyrophenone and 4-(4-chlorophenyl)-4-hydroxypiperidine . By understanding the rationale behind the synthesis of these precursors, researchers and drug development professionals can gain a deeper appreciation for the manufacturing process of this essential medicine. The guide will detail the reaction mechanisms, provide field-proven protocols, and explain the causality behind the experimental choices.
A retrosynthetic analysis of Haloperidol logically cleaves the molecule at the piperidine nitrogen-carbon bond, revealing the two primary synthons. This convergent approach allows for the independent synthesis and purification of each fragment before the final coupling, which is an efficient strategy for maximizing overall yield and purity.
Caption: Retrosynthetic analysis of Haloperidol.
Key Intermediate 1: 4-chloro-4'-fluorobutyrophenone
This intermediate constitutes the butyrophenone portion of Haloperidol, a chemical class known for its antipsychotic properties.[5] Its synthesis is a textbook example of the Friedel-Crafts acylation, a fundamental reaction in aromatic chemistry.
Synthesis Pathway: Friedel-Crafts Acylation
The most common and industrially viable method for preparing 4-chloro-4'-fluorobutyrophenone is the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride.[6] This reaction requires a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate the acyl chloride.
Mechanism Rationale:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 4-chlorobutyryl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive acylium ion resonance stabilized intermediate. This electrophile is potent enough to attack the electron-rich aromatic ring.
-
Electrophilic Aromatic Substitution: The π-electrons of the fluorobenzene ring act as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The fluorine atom's ortho- and para-directing effect, due to its ability to donate a lone pair of electrons via resonance, favors the substitution at the para position, which is also sterically less hindered.
-
Rearomatization: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new substituent, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final product, 4-chloro-4'-fluorobutyrophenone.
Caption: Synthesis of 4-chloro-4'-fluorobutyrophenone.
Experimental Protocol: Synthesis of 4-chloro-4'-fluorobutyrophenone
The following protocol is a representative synthesis adapted from established chemical literature.
-
Reaction Setup: To a cooled (0-5 °C) and stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add 4-chlorobutyryl chloride dropwise, maintaining the temperature.
-
Addition of Fluorobenzene: Slowly add fluorobenzene to the mixture. The reaction is exothermic and the temperature should be carefully controlled, typically at or below 20 °C.[6]
-
Reaction Progression: Allow the reaction to stir for several hours (e.g., 4 hours) at room temperature to ensure completion.[6]
-
Work-up: Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and water, followed by the addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer. Wash it sequentially with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield a clear oil.[7]
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₀ClFO | [6][7] |
| Molecular Weight | 200.64 g/mol | [6][7] |
| Appearance | Slightly yellow-greenish clear oil | [7] |
| Boiling Point | 130-132 °C @ 0.975 mmHg | [7] |
| Density | ~1.22 g/mL at 25 °C | [7] |
| Typical Yield | 85-90% | [6] |
Key Intermediate 2: 4-(4-chlorophenyl)-4-hydroxypiperidine
This intermediate provides the piperidine ring system, a common scaffold in central nervous system (CNS) active drugs. The tertiary alcohol and the 4-chlorophenyl group are critical for the specific receptor binding profile of Haloperidol.
Synthesis Pathway
Multiple synthetic routes to this intermediate exist. A common industrial method involves the debenzylation of a protected precursor, 1-benzyl-4-(4-chlorophenyl)-4-piperidinol. This precursor is readily synthesized via a Grignard reaction between 4-chlorophenylmagnesium bromide and 1-benzyl-4-piperidone.
Mechanism Rationale:
-
Grignard Reaction (Precursor Synthesis): The highly nucleophilic carbon of the 4-chlorophenylmagnesium bromide attacks the electrophilic carbonyl carbon of 1-benzyl-4-piperidone. An acidic work-up then protonates the resulting alkoxide to form the tertiary alcohol, yielding 1-benzyl-4-(4-chlorophenyl)-4-piperidinol.
-
Catalytic Hydrogenolysis (Debenzylation): The benzyl group is a common protecting group for secondary amines because it can be readily removed under mild conditions. Catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas, cleaves the C-N bond of the benzyl group.[8] The benzyl group is reduced to toluene, leaving the desired secondary amine, 4-(4-chlorophenyl)-4-hydroxypiperidine.
Caption: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine.
Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine
This protocol is a representative synthesis adapted from established chemical literature.
-
Reaction Setup: In a hydrogenation vessel, dissolve 1-benzyl-4-(4-chlorophenyl)-4-piperidinol in a suitable solvent such as water or an alcohol.[8]
-
Catalyst Addition: Add a catalytic amount of palladium on activated carbon (typically 5-10% Pd/C).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 0.1 MPa) and stir the mixture vigorously at room temperature for an extended period (e.g., 24 hours).[8]
-
Work-up: Upon completion (monitored by TLC or LC-MS), filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting solid can be recrystallized from a suitable solvent system to afford pure 4-(4-chlorophenyl)-4-hydroxypiperidine.
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₄ClNO | [8][9] |
| Molecular Weight | 211.69 g/mol | [8][9] |
| Appearance | Off-white solid | [10] |
| Purity | ≥ 98% | |
| Typical Yield | > 90% | [8] |
The Final Condensation: Assembling Haloperidol
The final step in the synthesis is the N-alkylation of the piperidine intermediate with the butyrophenone intermediate. This reaction forms the crucial C-N bond that links the two key fragments.
Reaction and Mechanism
This is a classic nucleophilic substitution (Sₙ2) reaction. The secondary amine of 4-(4-chlorophenyl)-4-hydroxypiperidine acts as a nucleophile, attacking the primary carbon bearing the chlorine atom in 4-chloro-4'-fluorobutyrophenone.[11] The reaction is typically carried out in the presence of a base to neutralize the HCl formed during the reaction and a phase-transfer catalyst or iodide salt to enhance the reaction rate.
Causality of Experimental Choices:
-
Base (e.g., K₂CO₃, KOH): A base is essential to deprotonate the piperidinium salt that forms, regenerating the neutral, nucleophilic secondary amine and driving the reaction to completion.[12][13]
-
Potassium Iodide (KI): While the chloride is a reasonable leaving group, the reaction can be accelerated by adding a catalytic amount of potassium iodide. Via the Finkelstein reaction, the iodide in situ displaces the chloride to form a more reactive 4-iodo-4'-fluorobutyrophenone intermediate. Iodide is a superior leaving group to chloride, thus speeding up the rate of nucleophilic attack by the piperidine.[12][14]
-
Solvent: A polar aprotic solvent like toluene or a biphasic system with water is often used to facilitate the reaction.[12][14]
Experimental Protocol: Synthesis of Haloperidol
This protocol is a representative synthesis adapted from established chemical literature.
-
Reaction Setup: Combine 4-(4-chlorophenyl)-4-hydroxypiperidine, potassium iodide, and a base such as potassium hydroxide in a suitable solvent system (e.g., water and toluene).[12][14]
-
Addition of Butyrophenone: Gently warm the mixture and add 4-chloro-4'-fluorobutyrophenone.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 3-5 hours) until the reaction is complete.[15]
-
Work-up and Isolation: Cool the reaction mixture and separate the organic and aqueous layers. Wash the organic layer with water and brine.
-
Crystallization: The product can be precipitated from the organic solvent, often by adding an anti-solvent or by cooling. The resulting solid is filtered, washed with a cold solvent, and dried under vacuum to yield Haloperidol.[12]
Overall Synthesis Workflow
Caption: Convergent synthesis pathway of Haloperidol.
Conclusion
The synthesis of Haloperidol is a robust and efficient process predicated on the successful preparation of its two key intermediates: 4-chloro-4'-fluorobutyrophenone and 4-(4-chlorophenyl)-4-hydroxypiperidine. The Friedel-Crafts acylation to form the butyrophenone core and the Grignard reaction followed by debenzylation to create the substituted piperidine are classic, scalable reactions. The final condensation step, a nucleophilic substitution, efficiently joins these two building blocks. A thorough understanding of the mechanisms and experimental parameters governing the synthesis of these intermediates is paramount for any professional involved in the development, manufacturing, or quality control of this vital antipsychotic medication.
References
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- 2. newdrugapprovals.org [newdrugapprovals.org]
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- 5. chemimpex.com [chemimpex.com]
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- 8. 4-(4-Chlorophenyl)piperidin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 9. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. DE2915596A1 - METHOD FOR MANUFACTURING HALOPERIDOL - Google Patents [patents.google.com]
- 14. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 15. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
An In-depth Technical Guide to Structural Analogs of 3-(4-Chlorophenyl)piperidine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-(4-chlorophenyl)piperidine scaffold is a privileged pharmacophore, forming the core of numerous centrally acting agents. Its unique conformational properties and the electronic nature of the 4-chloro substituent allow for specific interactions with a variety of biological targets, most notably monoamine transporters such as the dopamine transporter (DAT) and the serotonin transporter (SERT). This guide provides a comprehensive technical overview of the structural analogs of this compound, delving into their synthesis, structure-activity relationships (SAR), and pharmacological evaluation. We will explore key structural modifications, including alterations to the piperidine ring, bioisosteric replacement of the 4-chlorophenyl moiety, and derivatization of the piperidine nitrogen. Detailed experimental protocols for synthesis, chiral separation, and in vitro pharmacological assays are provided to equip researchers with the practical knowledge required to innovate within this chemical space.
Introduction: The Significance of the this compound Core
The piperidine ring is one of the most prevalent heterocyclic motifs in approved pharmaceuticals, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing diverse pharmacophoric elements.[1][2] When substituted at the 3-position with a 4-chlorophenyl group, the resulting scaffold gains specific conformational and electronic characteristics that are crucial for its interaction with various biological targets. The 4-chlorophenyl group, in particular, enhances lipophilicity, which can improve blood-brain barrier penetration, a critical factor for centrally acting drugs.[3]
Compounds based on this core structure have shown significant activity as inhibitors of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][5] Inhibition of these transporters is a key mechanism for the treatment of various neuropsychiatric disorders, such as depression and attention-deficit/hyperactivity disorder (ADHD).[4][6] The stereochemistry at the 3-position of the piperidine ring is often critical for biological activity, with enantiomers frequently exhibiting different pharmacological profiles.[3][7]
This guide will systematically explore the chemical landscape of this compound analogs, providing insights into rational drug design and development.
Synthetic Strategies for 3-Arylpiperidines
The synthesis of enantiomerically enriched 3-substituted piperidines is a key challenge in medicinal chemistry.[8][9] Traditional methods often involve lengthy synthetic sequences or rely on chiral resolution techniques.[9] However, recent advancements have provided more efficient and stereoselective routes.
Asymmetric Synthesis via Rhodium-Catalyzed Cross-Coupling
A notable modern approach involves a rhodium-catalyzed asymmetric reductive Heck reaction.[8][9][10] This method utilizes arylboronic acids and a pyridine precursor to construct the 3-arylpiperidine core with high enantioselectivity.[8][9][10]
Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis of 3-Arylpiperidines[10]
Step 1: Preparation of Phenyl Pyridine-1(2H)-carboxylate
-
Dissolve sodium borohydride (NaBH₄) and pyridine in methanol (MeOH) at -78 °C.
-
Add phenyl chloroformate dropwise to the solution under a nitrogen atmosphere.
-
Maintain the reaction at -78 °C for 3 hours.
-
Quench the reaction with water.
-
Extract the mixture with diethyl ether (Et₂O).
-
Wash the combined organic layers with 1N NaOH and then 1N HCl.
-
Dry the organic layer over sodium sulfate and remove the solvent under reduced pressure.
-
Recrystallize the product from methanol to yield phenyl pyridine-1(2H)-carboxylate.
Step 2: Rh-Catalyzed Cross-Coupling
-
In a vial under an argon atmosphere, combine [Rh(cod)OH]₂ and (S)-Segphos ligand with toluene, tetrahydrofuran (THP), and water.
-
Add aqueous cesium hydroxide (CsOH) and stir the catalyst solution at 70 °C for 10 minutes.
-
Add the arylboronic acid (e.g., 4-chlorophenylboronic acid) followed by the phenyl pyridine-1(2H)-carboxylate.
-
Stir the resulting mixture at 70 °C for 20 hours.
-
After cooling, dilute the mixture with Et₂O and pass it through a plug of silica gel.
-
Remove the solvents in vacuo to yield the 3-aryl-tetrahydropyridine product.
Step 3: Reduction to 3-Arylpiperidine
-
The resulting tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation methods (e.g., H₂, Pd/C).
Synthesis via Grignard Reaction and Elimination
An alternative strategy involves the use of N-protected 3-piperidone as a starting material.[11] This method proceeds through a Grignard reaction, followed by elimination and subsequent reduction.
Conceptual Workflow: Grignard-Based Synthesis[11]
Caption: Workflow for Grignard-based synthesis of 3-arylpiperidines.
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound analogs is crucial for optimizing their pharmacological properties. Key areas of modification include the piperidine ring itself, the 4-chlorophenyl group, and the piperidine nitrogen.
Modifications of the Piperidine Ring
The piperidine ring is a frequent site of metabolism, particularly at the carbons adjacent to the nitrogen.[1] Bioisosteric replacement of the piperidine ring can improve metabolic stability and modulate physicochemical properties.
| Bioisosteric Replacement | Potential Advantages | Reference |
| Morpholine | Increased polarity, altered pKa, potentially reduced metabolism. | [1] |
| Tropane | Rigidified structure, altered vector orientation of substituents. | [1] |
| Azaspiro[3.3]heptane | Novel vector space exploration, improved metabolic stability. | [1][12] |
Modifications of the 4-Chlorophenyl Group
The 4-chlorophenyl moiety plays a significant role in target engagement. Modifications to this group can fine-tune binding affinity and selectivity.
| Modification | Rationale | Reference |
| Halogen substitution (e.g., F, Br) | Modulate electronic properties and lipophilicity. | [3] |
| Introduction of other substituents | Explore additional binding pockets and alter metabolic profile. | [13] |
| Bioisosteric replacement (e.g., pyridyl) | Introduce hydrogen bond donors/acceptors, alter polarity. | [14] |
N-Substitutions on the Piperidine Ring
Derivatization of the piperidine nitrogen is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. The nature of the substituent can significantly impact the overall pharmacological profile of the molecule. For example, in a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, various N-substitutions led to compounds with significant analgesic activity.[15]
Pharmacological Evaluation
The pharmacological characterization of this compound analogs typically involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and functional activity at their biological targets.
In Vitro Transporter Inhibition Assays
For analogs targeting monoamine transporters, radioligand binding and uptake inhibition assays are fundamental.[16][17] These assays determine the affinity (Ki) and potency (IC₅₀) of the compounds for DAT, SERT, and NET.[4][16][17]
Experimental Protocol: In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay[17]
Objective: To determine the IC₅₀ value of a test compound for inhibition of dopamine uptake by DAT.
Materials:
-
Cell line stably expressing human DAT (hDAT).
-
[³H]Dopamine (radioligand).
-
Test compounds and reference inhibitors (e.g., GBR12909, cocaine).[16]
-
Scintillation counter.
Procedure:
-
Plate hDAT-expressing cells in a 96-well plate.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the cells with the test compound or vehicle for a specified time.
-
Add a fixed concentration of [³H]Dopamine to initiate the uptake reaction.
-
Incubate for a short period (e.g., 10 minutes) at 37 °C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Calculate the percent inhibition of [³H]Dopamine uptake at each concentration of the test compound.
-
Determine the IC₅₀ value by non-linear regression analysis.
Chiral Separation and Analysis
Given the stereochemical importance of the 3-position, chiral separation is a critical step in the evaluation of these analogs. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used technique for this purpose.[7][18][19][20]
Experimental Protocol: Chiral HPLC Separation[7]
Objective: To separate the enantiomers of a this compound analog.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based CSP like Chiralpak AD-H).[18]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane), an alcohol (e.g., isopropanol), and a basic additive (e.g., diethylamine). A typical ratio could be 80:20:0.1 (v/v/v).[7]
-
Sample Preparation: Dissolve the racemic compound in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (or equivalent).
-
Mobile Phase: As prepared above.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 228 nm).[18]
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times. Subsequently, inject the sample solutions for analysis.
Note: For compounds lacking a strong UV chromophore, pre-column derivatization with a chromophore-containing agent (e.g., p-toluenesulfonyl chloride or 3,5-dinitrobenzoic acid) can be employed to enhance detection.[7][18]
Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel central nervous system agents. Future research will likely focus on the development of analogs with improved selectivity profiles, particularly for those targeting multiple monoamine transporters. The exploration of novel bioisosteric replacements for both the piperidine and the 4-chlorophenyl moieties will be key to overcoming challenges related to metabolism and off-target effects.[1][21] Furthermore, the application of advanced synthetic methodologies, such as asymmetric catalysis, will be crucial for the efficient and stereoselective production of new chemical entities.[8][9]
This guide has provided a technical framework for understanding and exploring the structural analogs of this compound. By integrating rational design, advanced synthetic chemistry, and robust pharmacological evaluation, researchers can continue to unlock the therapeutic potential of this important pharmacophore.
References
- 1. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. mdpi.com [mdpi.com]
- 3. Methyl (3R,4R)-3-(4-chlorophenyl)piperidine-4-carboxylate () for sale [vulcanchem.com]
- 4. In vitro and in vivo pharmacological characterization of dasotraline, a dual dopamine and norepinephrine transporter inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 11. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
- 12. enamine.net [enamine.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 21. researchgate.net [researchgate.net]
The Crucial Chirality: An In-depth Technical Guide to the Stereochemistry of (3R)-3-(4-chlorophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of pharmaceuticals, where molecules interact with inherently chiral biological systems, understanding and controlling stereochemistry is paramount. This guide delves into the stereochemical intricacies of (3R)-3-(4-chlorophenyl)piperidine, a chiral piperidine derivative that serves as a vital building block in the synthesis of numerous pharmacologically active compounds. The introduction of a chiral center in the piperidine scaffold can significantly modulate a molecule's physicochemical properties, enhance its biological activity and selectivity, and improve its pharmacokinetic profile[1][2][3][4].
This technical guide provides a comprehensive overview of the stereoselective synthesis, and in-depth analytical characterization of (3R)-3-(4-chlorophenyl)piperidine, offering field-proven insights and detailed methodologies for researchers and drug development professionals.
Part 1: The Foundation of Asymmetry - Stereoselective Synthesis of (3R)-3-(4-chlorophenyl)piperidine
The synthesis of enantiomerically pure 3-arylpiperidines is a significant challenge in organic chemistry. Several strategies have been developed to achieve high levels of stereocontrol, including the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective reductions. A generally useful asymmetric route for the synthesis of enantioenriched 3-substituted piperidines remains an active area of research[3][5][6].
Chiral Auxiliary-Mediated Synthesis
One robust approach involves the use of a chiral auxiliary to direct the stereochemical outcome of the reaction. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate, inducing diastereoselectivity in a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product[7][8]. A common strategy employs chiral α-amino acids or their derivatives to construct a chiral template.
-
Attachment of Chiral Auxiliary: A chiral auxiliary, such as (R)-phenylglycinol, is condensed with a suitable precursor, like a δ-keto acid, to form a chiral lactam. This reaction establishes a rigid bicyclic system that directs subsequent transformations.
-
Diastereoselective Reduction: The keto group of the lactam is then reduced using a hydride reducing agent (e.g., sodium borohydride). The steric bulk of the chiral auxiliary blocks one face of the molecule, leading to the preferential formation of one diastereomer of the corresponding alcohol.
-
Introduction of the Aryl Group: The hydroxyl group is then converted into a good leaving group (e.g., a mesylate or tosylate), and a nucleophilic substitution is performed with a 4-chlorophenyl organometallic reagent (e.g., 4-chlorophenylmagnesium bromide) to introduce the aryl substituent at the 3-position.
-
Removal of the Chiral Auxiliary: Finally, the chiral auxiliary is cleaved under acidic or reductive conditions to yield the desired (3R)-3-(4-chlorophenyl)piperidine.
Asymmetric Catalysis: A Modern Approach
The development of asymmetric catalysis has revolutionized enantioselective synthesis. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines[3][5][6][9].
-
Preparation of the Dihydropyridine Substrate: Pyridine is partially reduced and protected to form a suitable dihydropyridine derivative.
-
Rhodium-Catalyzed Asymmetric Carbometalation: The dihydropyridine is then subjected to a rhodium-catalyzed reaction with 4-chlorophenylboronic acid. A chiral phosphine ligand on the rhodium catalyst creates a chiral environment, leading to the enantioselective addition of the aryl group to the 3-position of the dihydropyridine ring.
-
Reduction to the Piperidine: The resulting enantioenriched tetrahydropyridine is then reduced to afford (3R)-3-(4-chlorophenyl)piperidine.
Part 2: Unveiling the Stereochemistry - Analytical Characterization
Once the enantioselective synthesis is complete, rigorous analytical methods are required to confirm the absolute configuration and determine the enantiomeric purity of the product. The primary techniques employed for this purpose are chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, and X-ray crystallography.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers[10][11][12]. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
-
Column Screening: A preliminary screening of commercially available chiral columns is performed. Polysaccharide-based CSPs (e.g., Chiralpak® AD, AS; Chiralcel® OD, OJ) are often a good starting point for a wide range of compounds[13].
-
Mobile Phase Optimization:
-
Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is adjusted to optimize the resolution and retention times. The addition of a small amount of an amine (e.g., diethylamine) is often necessary for basic compounds like piperidines to improve peak shape.
-
Reversed Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used. The pH of the buffer and the organic modifier content are critical parameters for achieving separation.
-
-
Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the 4-chlorophenyl chromophore.
-
Validation: The developed method should be validated for specificity, linearity, accuracy, precision, and limit of detection and quantification according to ICH guidelines.
| Parameter | Starting Conditions for Method Development |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |
| Mobile Phase (Normal Phase) | n-Hexane/Isopropanol (90:10, v/v) + 0.1% Diethylamine |
| Mobile Phase (Reversed Phase) | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at ~225 nm |
NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be a powerful tool for determining enantiomeric excess. In the presence of a chiral solvating agent (CSA), the two enantiomers form transient diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum[14][15][16][17][18]. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a commonly used CSA for amines[14].
-
Sample Preparation: A solution of the racemic or enantiomerically enriched 3-(4-chlorophenyl)piperidine is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CSA: A molar equivalent of the chiral solvating agent (e.g., (R)-(-)-Mosher's acid) is added to the NMR tube.
-
Data Acquisition: ¹H and ¹⁹F NMR spectra are acquired. The signals of the protons (or fluorine atoms, if applicable) in the diastereomeric complexes will be resolved, allowing for the integration of the respective peaks to determine the enantiomeric ratio.
| Proton | Expected Chemical Shift Difference (Δδ in ppm) |
| Piperidine ring protons (axial and equatorial) | 0.01 - 0.10 |
| Aromatic protons | 0.01 - 0.05 |
Note: The exact chemical shift differences will depend on the specific chiral solvating agent, solvent, and temperature.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides unambiguous proof of the absolute configuration and detailed information about the three-dimensional structure of the molecule in the solid state[19][20][21][22]. Obtaining suitable crystals for X-ray analysis can be challenging but offers the most definitive stereochemical assignment.
The piperidine ring typically adopts a chair conformation to minimize steric strain. In the case of this compound, the bulky 4-chlorophenyl group is expected to preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. The absolute configuration of the chiral center at C3 determines the spatial orientation of the aryl group relative to the rest of the piperidine ring.
Conclusion
The stereochemistry of (3R)-3-(4-chlorophenyl)piperidine is a critical aspect that dictates its utility as a building block in the development of new therapeutics. A thorough understanding of its enantioselective synthesis and the application of robust analytical techniques for its characterization are essential for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredients. This guide provides a foundational framework for researchers and scientists to navigate the complexities of working with this important chiral intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. thieme-connect.de [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. content.e-bookshelf.de [content.e-bookshelf.de]
- 14. researchgate.net [researchgate.net]
- 15. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 16. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arpi.unipi.it [arpi.unipi.it]
- 19. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Structures of piperazine, piperidine and morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
A Robust and Scalable Synthesis of 3-(4-Chlorophenyl)piperidine: A Key Intermediate for Pharmaceutical Research
Application Note & Protocol: A-1024
Abstract
This application note provides a detailed, reliable, and scalable experimental protocol for the synthesis of 3-(4-Chlorophenyl)piperidine, a crucial building block in the development of various pharmacologically active compounds. The presented methodology focuses on a two-step synthetic route commencing from the readily available 4-chlorophenylacetonitrile. This process involves an initial alkylation followed by a reductive cyclization to yield the target piperidine derivative. The protocol emphasizes experimental causality, safety considerations, and thorough analytical characterization of the final product.
Introduction
This compound is a significant heterocyclic scaffold frequently incorporated into the structure of diverse therapeutic agents. Its presence is notable in compounds targeting the central nervous system, including potential treatments for depression and other neurological disorders. The specific substitution pattern of the chlorophenyl group on the piperidine ring imparts critical physicochemical properties that influence a molecule's pharmacokinetic and pharmacodynamic profile. Given its importance, a well-documented and reproducible synthetic protocol is essential for researchers in medicinal chemistry and drug development. This guide offers a comprehensive and field-tested approach to its synthesis.
Synthetic Strategy and Rationale
The chosen synthetic pathway is a two-step process that offers a balance of efficiency, scalability, and accessibility of starting materials. The synthesis begins with the alkylation of 4-chlorophenylacetonitrile, followed by a reductive amination and cyclization to form the desired piperidine ring.
Rationale for this approach:
-
Convergent Synthesis: This strategy allows for the construction of the core piperidine structure with the desired aryl substituent in a controlled manner.
-
Commercially Available Starting Materials: 4-Chlorophenylacetonitrile is a readily available and cost-effective starting material.[1][2][3][4]
-
Robust and Scalable Reactions: The reactions involved, such as alkylation and reductive amination, are well-established in organic synthesis and are amenable to scale-up.
Visualizing the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
PART 1: Synthesis of 5-Chloro-2-(4-chlorophenyl)pentanenitrile
This initial step involves the alkylation of 4-chlorophenylacetonitrile with a suitable 1,3-dihalopropane.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (mass/vol) |
| 4-Chlorophenylacetonitrile | 151.59 | 1.0 | 151.6 g |
| 1-Bromo-3-chloropropane | 157.44 | 1.2 | 188.9 g (124.3 mL) |
| Sodium Hydride (60% in oil) | 24.00 | 1.1 | 44.0 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 1.5 L |
| Saturated Ammonium Chloride | - | - | As needed |
| Diethyl Ether | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate | - | - | As needed |
Procedure:
-
Reaction Setup: To a dry 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil).
-
Wash the sodium hydride with hexanes (2 x 100 mL) to remove the mineral oil, and then carefully add 1 L of anhydrous THF.
-
Addition of Starting Material: Cool the suspension to 0 °C using an ice bath. Dissolve 4-chlorophenylacetonitrile in 500 mL of anhydrous THF and add it dropwise to the sodium hydride suspension over 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Alkylation: Add 1-bromo-3-chloropropane dropwise to the reaction mixture at 0 °C over 1 hour.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C until the evolution of gas ceases.
-
Workup: Transfer the mixture to a separatory funnel and add 500 mL of diethyl ether. Wash the organic layer with water (2 x 500 mL) and then with brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 5-chloro-2-(4-chlorophenyl)pentanenitrile.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
PART 2: Synthesis of (RS)-3-(4-Chlorophenyl)piperidine
This step involves the reduction of the nitrile group and subsequent intramolecular cyclization to form the piperidine ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (mass/vol) |
| 5-Chloro-2-(4-chlorophenyl)pentanenitrile | 228.11 | 1.0 | 228.1 g |
| Lithium Aluminum Hydride (LiAlH4) | 37.95 | 2.5 | 94.9 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 2.0 L |
| Sodium Hydroxide Solution (10%) | - | - | As needed |
| Dichloromethane | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
Reaction Setup: In a dry 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride in 1.5 L of anhydrous THF.
-
Addition of Intermediate: Cool the suspension to 0 °C. Dissolve 5-chloro-2-(4-chlorophenyl)pentanenitrile in 500 mL of anhydrous THF and add it dropwise to the LiAlH4 suspension at a rate that maintains the internal temperature below 10 °C.
-
Reduction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add 95 mL of water, 95 mL of 15% aqueous NaOH, and then 285 mL of water.
-
Filtration and Extraction: Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF.
-
Cyclization and Workup: Combine the filtrates and add potassium carbonate. Stir the mixture at room temperature for 12-16 hours to facilitate the intramolecular cyclization.[5]
-
Extraction: Concentrate the THF under reduced pressure. Dissolve the residue in dichloromethane and wash with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (RS)-3-(4-Chlorophenyl)piperidine.
-
Purification: The final product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Characterization of the Final Product
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.
Analytical Data:
| Analysis | Expected Results |
| ¹H NMR (CDCl₃) | Peaks corresponding to the aromatic protons (approx. 7.2-7.3 ppm), the piperidine ring protons, and the methine proton adjacent to the phenyl ring. |
| ¹³C NMR (CDCl₃) | Signals for the six carbons of the chlorophenyl ring and the five distinct carbons of the piperidine ring. |
| Mass Spec. (ESI+) | [M+H]⁺ calculated for C₁₁H₁₄ClN: 196.08; found: 196.1. |
| Purity (HPLC) | >98% |
Safety and Handling Precautions
This protocol involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.
-
Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.
-
Lithium Aluminum Hydride: Extremely reactive with water and protic solvents. Quench carefully at low temperatures.
-
4-Chlorophenylacetonitrile: Toxic if ingested or absorbed through the skin.[3] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
1-Bromo-3-chloropropane: A lachrymator and potential carcinogen. Handle with extreme care.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of this compound. By following the step-by-step instructions and adhering to the safety precautions, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The emphasis on causality behind experimental choices and thorough analytical validation ensures the production of high-purity material suitable for further chemical transformations.
References
The Versatile Scaffold: Harnessing 3-(4-Chlorophenyl)piperidine in the Quest for Novel Neurotherapeutics
Introduction: A Privileged Structure in Neuroscience Drug Discovery
In the landscape of medicinal chemistry and neuropharmacology, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can be readily modified to interact with a variety of biological targets. The 3-(4-chlorophenyl)piperidine motif is a prime example of such a scaffold. While possessing limited intrinsic biological activity itself, its rigid piperidine ring and the electronically distinct chlorophenyl group provide a robust foundation for the synthesis of potent and selective ligands for a range of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. This guide provides an in-depth exploration of the application of the this compound scaffold in neuroscience research, focusing on its role in the development of histamine H3 receptor inverse agonists and dopamine transporter inhibitors. We will delve into the synthetic strategies, structure-activity relationships (SAR), and detailed experimental protocols for researchers, scientists, and drug development professionals.
Chemical Properties and Synthesis of the this compound Scaffold
The this compound molecule, with a molecular weight of 195.69 g/mol , serves as a critical starting material or key intermediate in multi-step synthetic pathways.[1] Its synthesis is a foundational step for any research program aiming to explore its derivatives. A common and effective method for its preparation is through a multi-step process beginning with 4-chlorobenzonitrile.
Protocol 1: Racemic Synthesis of this compound
This protocol outlines a four-step synthesis to obtain racemic this compound.
Step 1: Alkylation of 4-chlorobenzonitrile
-
To a solution of 4-chlorobenzonitrile in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a strong base such as sodium hydride (NaH) at 0°C.
-
Slowly add 1-bromo-3-chloropropane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with water and extract the product, 5-chloro-2-(4-chlorophenyl)pentanenitrile, with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
Step 2: Reduction of the Nitrile
-
Dissolve the 5-chloro-2-(4-chlorophenyl)pentanenitrile in a suitable solvent like THF.
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF), portion-wise at 0°C.
-
After the addition is complete, reflux the mixture for 2-4 hours.
-
Cool the reaction and carefully quench with water and a sodium hydroxide solution.
-
Filter the resulting mixture and concentrate the filtrate to obtain 5-chloro-2-(4-chlorophenyl)pentan-1-amine.
Step 3: Intramolecular Cyclization
-
Dissolve the 5-chloro-2-(4-chlorophenyl)pentan-1-amine in a high-boiling point solvent such as N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃).
-
Heat the mixture to 100-120°C for 6-12 hours to facilitate intramolecular cyclization.
-
Cool the reaction, dilute with water, and extract the racemic this compound into an organic solvent.
-
Purify by distillation or column chromatography.
Step 4: (Optional) Chiral Resolution
-
For stereospecific studies, the racemic mixture can be resolved using chiral acids like D- or L-tartaric acid or through chiral chromatography to isolate the desired enantiomer.
Application I: Development of Histamine H3 Receptor Inverse Agonists
The histamine H3 receptor (H3R) is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine and dopamine.[2] Inverse agonists of the H3R block its constitutive activity, leading to an increased release of these neurotransmitters, which is a promising strategy for treating disorders of wakefulness and cognition. The this compound scaffold has been instrumental in the development of potent and selective H3R inverse agonists, most notably Pitolisant (BF2.649).
Structure-Activity Relationship (SAR) Insights
The this compound moiety often serves as the "basic amine" component in H3R antagonists, interacting with a key aspartate residue in the receptor's binding pocket. The substitution on the piperidine nitrogen is crucial for high affinity and inverse agonist activity. Typically, a flexible alkyl chain of optimal length connects the piperidine to another hydrophobic region, which in the case of Pitolisant, is a 3-(4-chlorophenyl)propoxy group.[3]
Featured Derivative: Pitolisant (BF2.649)
Pitolisant is a potent and selective H3R inverse agonist with a Ki of 0.16 nM for the human H3 receptor.[3] It has been approved for the treatment of narcolepsy.[2]
| Compound | Target | Kᵢ (nM) | EC₅₀ (nM) | Application |
| Pitolisant (BF2.649) | Human Histamine H3 Receptor | 0.16[3] | 1.5 (inverse agonist)[3] | Narcolepsy, Cognitive Disorders[2] |
Signaling Pathway of H3 Receptor Inverse Agonism
Protocol 2: Synthesis of 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine (Pitolisant)
This protocol describes the synthesis of Pitolisant, starting from precursors that can be derived from this compound.
Step 1: Synthesis of 3-(4-chlorophenyl)propyl mesylate
-
Reduce 3-(4-chlorophenyl)propionic acid to 3-(4-chlorophenyl)propanol using a suitable reducing agent like NaBH₄ and I₂ in THF.
-
React the resulting alcohol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane to yield 3-(4-chlorophenyl)propyl mesylate.
Step 2: Synthesis of 3-piperidinopropanol
-
React piperidine with 3-chloropropanol in the presence of a base like potassium carbonate in acetonitrile.
Step 3: Williamson Ether Synthesis
-
In an aprotic polar solvent such as N,N-dimethylformamide (DMF), treat 3-piperidinopropanol with sodium hydride to form the sodium salt.
-
Add the 3-(4-chlorophenyl)propyl mesylate to the reaction mixture and stir at room temperature.
-
The reaction yields 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine (the free base of Pitolisant).
Step 4: Salt Formation
-
Dissolve the free base in a suitable solvent and treat with hydrochloric acid to precipitate the hydrochloride salt.
Protocol 3: In Vitro Functional Assay for H3 Receptor Inverse Agonism ([³⁵S]GTPγS Binding Assay)
This assay measures the ability of a compound to decrease the basal level of G-protein activation, which is characteristic of an inverse agonist.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Reaction Mixture: In a microplate, combine the cell membranes, [³⁵S]GTPγS, and varying concentrations of the test compound (e.g., Pitolisant).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of basal [³⁵S]GTPγS binding against the logarithm of the compound concentration to determine the EC₅₀ value. Inverse agonists will show a concentration-dependent decrease in basal binding.
Application II: Development of Dopamine Transporter (DAT) Inhibitors
The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission.[4] Inhibitors of DAT increase synaptic dopamine levels and are used to treat conditions like ADHD and have potential applications in treating other disorders like depression and substance abuse. The this compound scaffold has been explored for the development of novel DAT inhibitors.
Structure-Activity Relationship (SAR) Insights
For DAT inhibition, the 4-chlorophenyl group on the piperidine ring is a key feature that contributes to binding affinity. The substitution on the piperidine nitrogen can be varied to modulate potency and selectivity against other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET). The stereochemistry of the piperidine ring is also critical for potent DAT inhibition.
Featured Derivative: A Potent DAT Inhibitor
While a specific named drug based on this scaffold for DAT inhibition is not as prominent as Pitolisant for H3R, research has shown that derivatives of this compound can exhibit high affinity for DAT. For example, N-methyl-3-propyl-4-(p-chlorophenyl)piperidine acts as a potent dopamine reuptake inhibitor.[5]
| Compound Class | Target | Typical Kᵢ (nM) range | Potential Application |
| N-substituted 3-(4-chlorophenyl)piperidines | Dopamine Transporter (DAT) | 10-100 | ADHD, Depression, Substance Abuse |
Mechanism of Dopamine Transporter Inhibition
Protocol 4: In Vivo Microdialysis for Measuring Extracellular Dopamine
This protocol allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals following the administration of a DAT inhibitor.[6][7]
-
Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., the nucleus accumbens or prefrontal cortex). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: Administer the test compound (the this compound-based DAT inhibitor) via the desired route (e.g., intraperitoneal injection).
-
Post-Drug Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the average baseline concentration and plot over time to determine the effect of the compound on dopamine efflux.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly valuable starting point for the development of novel neurotherapeutics. Its utility in generating potent and selective ligands for the histamine H3 receptor and the dopamine transporter highlights its versatility. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, enabling the fine-tuning of pharmacological properties to optimize efficacy and minimize off-target effects.
Future research directions could involve the use of this scaffold to develop multi-target ligands, for instance, compounds that simultaneously modulate dopaminergic and histaminergic systems, which could offer novel therapeutic approaches for complex neuropsychiatric disorders. Furthermore, the application of advanced synthetic methodologies, such as flow chemistry and automated synthesis, could accelerate the exploration of the chemical space around the this compound core. As our understanding of the neurobiological basis of brain disorders deepens, privileged scaffolds like this compound will undoubtedly continue to be a cornerstone of neuroscience drug discovery.
References
- 1. 4-(4-Chlorophenyl)piperidine | C11H14ClN | CID 1203613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine reuptake and inhibitory mechanisms in human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Insights Into the Human Dopamine Transporter: Structure, Function, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
3-(4-Chlorophenyl)piperidine as a precursor for novel therapeutics
An Application Guide to 3-(4-Chlorophenyl)piperidine: A Privileged Scaffold for Therapeutic Innovation
Authored by: Gemini, Senior Application Scientist
Abstract
The this compound moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide range of biologically active compounds.[1][2] Its rigid, saturated heterocyclic structure provides a three-dimensional framework that can be precisely decorated to optimize interactions with various biological targets, while the chlorophenyl group offers a key hydrophobic and electronically defined anchor. This guide provides an in-depth exploration of this compound as a versatile precursor for novel therapeutics. We present detailed, field-tested protocols for its chemical modification, explain the strategic rationale behind these synthetic choices, and survey the landscape of therapeutic applications for its derivatives, from central nervous system disorders to infectious diseases.
The Strategic Value of the this compound Core
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, appearing in over twenty drug classes, including analgesics, antipsychotics, and anticancer agents.[1][3] Its chair-like conformation allows for the precise spatial orientation of substituents, which is critical for achieving high-affinity binding to target proteins.
The 3-arylpiperidine substructure, specifically with a 4-chlorophenyl group, offers a unique combination of features:
-
Structural Rigidity: The piperidine ring restricts conformational flexibility, reducing the entropic penalty upon binding to a receptor and often leading to higher potency.
-
Chemical Tractability: The secondary amine of the piperidine ring is a prime handle for synthetic modification, allowing for the introduction of diverse side chains to probe the structure-activity relationship (SAR).
-
Modulation of Physicochemical Properties: The chlorophenyl group provides a lipophilic domain that can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. The chlorine atom also serves as a potential site for further functionalization via cross-coupling reactions.
This combination of properties has led to the development of numerous clinical candidates and approved drugs. Derivatives have been investigated as potent inhibitors of Akt kinases for cancer therapy[4], as renin inhibitors for hypertension[5], and as novel analgesics targeting opioid receptors.[6][7]
Caption: Key modification sites on the this compound scaffold.
Synthetic Derivatization Protocols
The true power of this compound as a precursor lies in the ease with which it can be diversified. The following sections provide detailed protocols for two of the most fundamental and impactful transformations in medicinal chemistry: N-alkylation and Suzuki-Miyaura cross-coupling.
N-Alkylation via Direct Alkylation
Direct N-alkylation is a straightforward and robust method for introducing alkyl substituents onto the piperidine nitrogen. This modification is critical for modulating basicity (pKa), improving cell permeability, and exploring interactions with specific binding pockets.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is chosen as a mild, inexpensive, and easy-to-handle base. It is sufficient to deprotonate the piperidinium salt that forms in situ, regenerating the nucleophilic free amine to drive the reaction to completion.[8]
-
Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent that readily dissolves the piperidine salt and the inorganic base, facilitating a homogeneous reaction environment. Acetonitrile is another suitable alternative.[8][9]
-
Inert Atmosphere: While not always strictly necessary for simple alkylations, using an inert atmosphere (N₂ or Ar) is good practice to prevent potential side reactions with atmospheric moisture and oxygen, ensuring reproducibility.
Protocol 1: N-Benzylation of this compound
Caption: Experimental workflow for the N-alkylation of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol, 195.7 mg) and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).
-
Add anhydrous DMF (5 mL) and stir the suspension under a nitrogen atmosphere.
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 mmol, 188.1 mg, 0.13 mL) to the stirred suspension at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material using thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3-(4-chlorophenyl)piperidine.
| Reagent | M.W. | Equivalents | Amount (1 mmol scale) |
| This compound | 195.69 | 1.0 | 195.7 mg |
| Benzyl Bromide | 171.04 | 1.1 | 188.1 mg (0.13 mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276.4 mg |
| Anhydrous DMF | - | - | 5 mL |
Aryl Functionalization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that enables the substitution of the chlorine atom on the phenyl ring.[10] This allows for the synthesis of biaryl structures, which are prevalent in many therapeutic agents. This reaction is fundamental for exploring SAR related to the aryl portion of the molecule.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst is the heart of the reaction. PdCl₂(dppf) is a robust, air-stable precatalyst that is effective for coupling aryl chlorides, which are typically less reactive than bromides.[10] The dppf ligand provides the necessary electron-richness and steric bulk to facilitate the catalytic cycle.
-
Base: A base is required to activate the boronic acid in the transmetalation step.[11] An aqueous solution of a carbonate like K₂CO₃ is commonly used and is effective for a wide range of substrates.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is used.[12] The organic solvent solubilizes the starting material and catalyst, while water is necessary to dissolve the inorganic base.
-
Inert Atmosphere: The palladium(0) species, which is the active catalyst, is sensitive to oxidation. Therefore, maintaining an inert atmosphere by evacuating and backfilling with nitrogen or argon is absolutely critical for catalytic activity and to prevent catalyst degradation.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki Coupling of N-Boc-3-(4-chlorophenyl)piperidine
Note: The piperidine nitrogen should be protected (e.g., as a Boc-carbamate) prior to the coupling reaction to prevent potential interference with the palladium catalyst.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add N-Boc-3-(4-chlorophenyl)piperidine (1.0 mmol, 295.8 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 24.5 mg).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting halide (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.
| Reagent | M.W. | Equivalents | Amount (1 mmol scale) |
| N-Boc-3-(4-ClPh)piperidine | 295.80 | 1.0 | 295.8 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 146.3 mg |
| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 0.03 | 24.5 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276.4 mg |
| 1,4-Dioxane / Water | - | - | 5 mL / 1 mL |
Therapeutic Applications of Derivatives
Derivatives of the this compound scaffold have shown promise across a diverse range of therapeutic areas. The strategic modifications enabled by the protocols above allow for the fine-tuning of activity against specific biological targets.
| Therapeutic Area | Target / Mechanism | Example Derivative Class | Reference |
| Oncology | Akt Kinase Inhibitor | 4-Amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-piperidine-carboxamides | [4][13] |
| Cardiovascular | Renin Inhibitor | (3S,5R)-5-[4-(2-chlorophenyl)-...-piperazin-1-yl]piperidine-3-carboxamides | [5][13] |
| Infectious Disease | Anti-tuberculosis | 1-(substituted-propyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ols | [14] |
| CNS / Pain | Analgesic | N-substituted 4-(4′-chlorophenyl)-4-hydroxypiperidines | [7][15] |
| CNS | Dopamine Receptor (D4) Antagonist | 4,4-Difluoro-3-(phenoxymethyl)piperidines | [16][17] |
-
Akt Kinase Inhibition: The discovery of AZD5363, an orally bioavailable and potent inhibitor of Akt kinases, highlights the utility of this scaffold in cancer therapy. The 4-chlorophenyl moiety is a key component of the pharmacophore that contributes to the compound's high potency.[4]
-
Analgesia: Numerous studies have demonstrated that N-substituted derivatives of related chlorophenyl-piperidines possess significant analgesic activity.[7][15] The modifications at the nitrogen atom are crucial for modulating receptor affinity and selectivity, particularly at opioid receptors.[18]
-
Anti-Tuberculosis Activity: In the search for new anti-tuberculosis therapeutics, screening efforts identified a piperidinol core with a 4-chloro-3-(trifluoromethyl)phenyl group that demonstrated promising activity, underscoring the scaffold's potential in addressing infectious diseases.[14]
Conclusion
This compound is more than just a chemical building block; it is a validated and highly versatile platform for the discovery of novel therapeutics. Its inherent structural and chemical properties provide an ideal starting point for medicinal chemistry campaigns. By employing robust and well-understood synthetic transformations such as N-alkylation and Suzuki-Miyaura coupling, researchers can efficiently generate diverse libraries of compounds. The proven success of its derivatives in targeting a wide array of diseases confirms the strategic importance of this scaffold and ensures its continued relevance in the future of drug development.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijnrd.org [ijnrd.org]
- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and discovery of new (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar [semanticscholar.org]
- 13. This compound (55989-13-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 14. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives [jstage.jst.go.jp]
- 16. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Characterization of Synthesized Chlorophenyl-piperidines using FT-IR and NMR Spectroscopy
Introduction: The Significance of Chlorophenyl-piperidines and the Imperative of Structural Verification
Chlorophenyl-piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of a multitude of pharmacologically active compounds. Their derivatives have shown significant potential in the development of analgesics, hypotensive agents, and treatments for various central nervous system disorders.[1] The precise isomeric form and substitution pattern of the chlorophenyl group on the piperidine ring are critical determinants of a molecule's biological activity and safety profile. Consequently, unambiguous structural characterization of newly synthesized chlorophenyl-piperidines is a cornerstone of the drug discovery and development process.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and verification of synthesized chlorophenyl-piperidines. We will move beyond a simple recitation of protocols to explain the underlying principles and the rationale behind experimental choices, ensuring a robust and self-validating approach to compound characterization.
I. Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing the Molecular Vibrations
FT-IR spectroscopy is a rapid and non-destructive analytical technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its chemical bonds.[3][4] Each functional group within a molecule vibrates at a characteristic frequency, and the resulting IR spectrum offers a wealth of information about the compound's structure.[5]
A. The "Why": Causality in Experimental Choices for FT-IR Analysis
The choice of FT-IR as a primary characterization tool is deliberate. Its speed and sensitivity to functional groups make it an excellent first-pass technique to confirm the presence of key structural motifs and to assess the purity of the synthesized compound. For chlorophenyl-piperidines, we are particularly interested in identifying vibrations associated with the piperidine ring (C-H, N-H, C-N stretches) and the chlorophenyl group (aromatic C-H, C=C, C-Cl stretches).
B. Protocol: FT-IR Sample Preparation and Data Acquisition
Objective: To obtain a high-quality FT-IR spectrum of the synthesized chlorophenyl-piperidine for functional group analysis.
Materials:
-
Synthesized chlorophenyl-piperidine sample (solid or oil)
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Hydraulic press with pellet-making die
-
FT-IR spectrometer
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.
-
In the agate mortar, grind 1-2 mg of the synthesized chlorophenyl-piperidine sample with approximately 100-200 mg of the dried KBr. The grinding should be vigorous and thorough to ensure a homogenous mixture and reduce particle size.
-
Transfer the powdered mixture to the pellet-making die.
-
Apply pressure using the hydraulic press (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet is indicative of good sample dispersion and will yield a better spectrum.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[6]
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
C. Spectral Interpretation: Decoding the Vibrational Fingerprint
The interpretation of an FT-IR spectrum involves correlating the observed absorption bands (peaks) with specific molecular vibrations.[7] For chlorophenyl-piperidines, the following regions are of particular interest:
-
4000-2500 cm⁻¹ (Single Bond Region): This region is dominated by stretching vibrations of single bonds involving hydrogen.[4]
-
N-H Stretch: A medium to weak, sharp band in the 3500-3300 cm⁻¹ region is characteristic of a secondary amine (piperidine ring).[8]
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹ are indicative of the C-H bonds on the chlorophenyl ring.
-
C-H Stretch (Aliphatic): Strong bands in the 3000-2800 cm⁻¹ region correspond to the C-H bonds of the piperidine ring.
-
-
1600-1400 cm⁻¹ (Aromatic Region):
-
C=C Stretch (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ range are characteristic of the carbon-carbon double bonds within the chlorophenyl ring.
-
-
Below 1500 cm⁻¹ (Fingerprint Region): This region contains a complex series of bands that are unique to the molecule as a whole.[7]
-
C-N Stretch: A medium to strong band in the 1250-1020 cm⁻¹ region can be attributed to the C-N stretching of the piperidine ring.
-
C-Cl Stretch: A strong band in the 800-600 cm⁻¹ region is indicative of the carbon-chlorine bond. The exact position can provide clues about the substitution pattern on the phenyl ring.
-
Table 1: Key FT-IR Vibrational Frequencies for Chlorophenyl-piperidines
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3300 | N-H Stretch | Secondary Amine |
| >3000 | C-H Stretch | Aromatic Ring |
| 3000-2800 | C-H Stretch | Aliphatic (Piperidine) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1250-1020 | C-N Stretch | Amine |
| 800-600 | C-Cl Stretch | Chloro-aromatic |
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton
NMR spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution.[9][10] It is based on the interaction of atomic nuclei with an external magnetic field.[11] For chlorophenyl-piperidines, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms and the stereochemistry of the molecule.
A. The "Why": Unraveling Connectivity and Stereochemistry with NMR
While FT-IR confirms the presence of functional groups, NMR provides a detailed map of the carbon and proton framework. ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides information about the number and types of carbon atoms in the molecule. Together, they allow for the complete structural elucidation of the synthesized chlorophenyl-piperidine.
B. Protocol: NMR Sample Preparation and Data Acquisition
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the synthesized chlorophenyl-piperidine.
Materials:
-
Synthesized chlorophenyl-piperidine sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube
-
NMR spectrometer (e.g., 400 MHz or higher)
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Key parameters to consider are the number of scans, relaxation delay, and acquisition time.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
C. Spectral Interpretation: Assembling the Structural Puzzle
The analysis of NMR spectra involves examining four key features: chemical shift, integration, multiplicity (splitting), and coupling constants.[12]
-
¹H NMR Spectrum:
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the proton.[12]
-
Aromatic Protons (Chlorophenyl Ring): Typically appear in the δ 7.0-8.0 ppm region. The substitution pattern of the chlorine atom will influence the chemical shifts and splitting patterns of these protons.
-
Piperidine Ring Protons: Resonate in the δ 1.5-3.5 ppm region. Protons attached to the carbon adjacent to the nitrogen atom will be deshielded and appear at a higher chemical shift.
-
N-H Proton: The chemical shift of the N-H proton can vary and may appear as a broad singlet. Its position is solvent and concentration-dependent.
-
-
Integration: The area under a peak is proportional to the number of protons giving rise to that signal.
-
Multiplicity: The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring protons. The n+1 rule is often applicable, where n is the number of equivalent neighboring protons.[12]
-
-
¹³C NMR Spectrum:
-
Chemical Shift (δ): The chemical shift of a carbon signal provides information about its hybridization and electronic environment.
-
Aromatic Carbons (Chlorophenyl Ring): Appear in the δ 120-150 ppm region. The carbon atom directly attached to the chlorine will have a distinct chemical shift.
-
Piperidine Ring Carbons: Resonate in the δ 20-60 ppm region. The carbons adjacent to the nitrogen atom will be deshielded.
-
-
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Chlorophenyl-piperidines
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |
| ¹H | Aromatic (C-H) | 7.0 - 8.0 |
| ¹H | Piperidine (N-CH) | 2.5 - 3.5 |
| ¹H | Piperidine (C-CH₂) | 1.5 - 2.5 |
| ¹H | Amine (N-H) | Variable (often broad) |
| ¹³C | Aromatic (C) | 120 - 150 |
| ¹³C | Piperidine (N-C) | 40 - 60 |
| ¹³C | Piperidine (C) | 20 - 40 |
III. Workflow for Structural Validation
The following diagram illustrates the logical workflow for the characterization of synthesized chlorophenyl-piperidines, integrating both FT-IR and NMR spectroscopic techniques for a comprehensive and validated structural assignment.
References
- 1. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 4. azooptics.com [azooptics.com]
- 5. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Analysis - www.impactanalytical.com [impactanalytical.com]
- 10. microbenotes.com [microbenotes.com]
- 11. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 12. acdlabs.com [acdlabs.com]
Application Notes and Protocols for High-Affinity Piperidine-Based Ligands of the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine transporter (DAT) is a presynaptic protein crucial for regulating dopamine neurotransmission by reuptaking dopamine from the synaptic cleft.[1] Its dysfunction is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[2] Consequently, DAT has emerged as a significant target for therapeutic intervention. Piperidine-based compounds have been extensively investigated as potent and selective DAT ligands, offering a promising scaffold for drug development.[3] These molecules, often viewed as truncated analogs of cocaine, have demonstrated high binding affinity and potent inhibition of dopamine uptake, making them valuable tools for research and potential therapeutic agents.[3]
This guide provides a comprehensive overview of the application and characterization of high-affinity piperidine-based ligands for the dopamine transporter. It is designed to equip researchers with the necessary protocols and theoretical understanding to synthesize, evaluate, and utilize these compounds effectively in a laboratory setting.
Chemical Synthesis of Piperidine-Based DAT Ligands
The synthesis of piperidine-based DAT ligands often involves a multi-step process. A common strategy begins with a commercially available piperidine derivative, which is then elaborated through various chemical transformations to introduce the desired pharmacophoric elements.[4]
A representative synthetic route for a class of potent piperidine-based DAT inhibitors, such as analogues of CTDP 31446, starts from arecoline hydrobromide.[3] The synthesis typically involves a Grignard addition to introduce a substituted phenyl group at the 4-position of the piperidine ring, followed by separation of diastereomers and subsequent resolution to obtain the desired enantiomer.[4]
General Synthetic Workflow
Caption: General synthetic workflow for piperidine-based DAT ligands.
Protocol: Synthesis of (±)-Methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate
This protocol is adapted from the process development for CTDP 31446.[4]
Materials:
-
Arecoline Hydrobromide
-
4-Chlorophenylmagnesium bromide (in THF)
-
Dichloromethane (DCM)
-
Heptanes
-
Methanol
-
(-)-Dibenzoyl-l-tartaric acid monohydrate
Procedure:
-
Grignard Reaction: To a solution of arecoline hydrobromide in a suitable solvent, slowly add 4-chlorophenylmagnesium bromide at a controlled temperature.
-
Work-up and Extraction: After the reaction is complete, quench the reaction with a suitable aqueous solution. Extract the product into an organic solvent like dichloromethane.
-
Crystallization and Separation: Concentrate the organic extract and add heptanes to induce crystallization. This step can enrich the desired cis-isomer. The crystallized solids are collected by filtration.[4]
-
Recrystallization (Optional): Further purification of the cis-isomer can be achieved by recrystallization.
-
Chiral Resolution: Dissolve the racemic cis-isomer in methanol. Add a solution of (-)-dibenzoyl-l-tartaric acid monohydrate in methanol. Allow the diastereomeric salt to crystallize.[4]
-
Isolation of the Final Product: Collect the crystallized salt by filtration and wash with cold methanol. The desired enantiomer can be liberated from the salt by treatment with a base.
In Vitro Characterization of Piperidine-Based DAT Ligands
The initial characterization of novel DAT ligands involves determining their binding affinity and functional potency using in vitro assays. These assays are crucial for establishing the structure-activity relationship (SAR) and selecting promising candidates for further development.[5]
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its target receptor.[6] These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to the dopamine transporter.
Protocol: Competitive Radioligand Binding Assay for DAT [7]
Materials:
-
Cell membranes prepared from cells expressing the human dopamine transporter (hDAT) or rodent striatal tissue.
-
Radioligand (e.g., [³H]WIN 35,428 or [³H]GBR 12909).
-
Test compounds (piperidine-based ligands).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like GBR 12909).[1]
-
96-well plates.
-
Glass fiber filters (e.g., GF/C, presoaked in polyethylenimine).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd).
-
Membrane Addition: Add the membrane preparation to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[1]
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Dopamine Uptake Assays
Dopamine uptake assays measure the functional activity of the test compounds by assessing their ability to inhibit the transport of dopamine into cells expressing DAT.[8][9]
Protocol: [³H]Dopamine Uptake Inhibition Assay [2][10]
Materials:
-
Cells stably or transiently expressing hDAT (e.g., HEK293 or CHO cells).[8]
-
[³H]Dopamine.
-
Test compounds (piperidine-based ligands).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Potent DAT inhibitor for determining non-specific uptake (e.g., GBR 12909).[2]
-
96-well cell culture plates.
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Cell Plating: Seed the DAT-expressing cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of the test compound or vehicle for a set period (e.g., 10-20 minutes) at 37°C.[2]
-
Initiation of Uptake: Add [³H]Dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.[2]
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
Scintillation Counting: Transfer the cell lysate to a scintillation plate, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake. Plot the percentage of specific uptake against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
In Vitro Characterization Workflow
Caption: Workflow for the in-vitro characterization of DAT ligands.
In Vivo Evaluation of Piperidine-Based DAT Ligands
Promising candidates from in vitro studies are advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and potential side effects. Animal models are essential for understanding the behavioral effects of DAT ligands.[11]
Animal Behavioral Models
-
Locomotor Activity: DAT inhibitors are known to increase locomotor activity in rodents. This is a common screening method to assess the in vivo potency and duration of action of a test compound.[12]
-
Microdialysis: This technique allows for the measurement of extracellular dopamine levels in specific brain regions of freely moving animals, providing a direct assessment of a compound's ability to block dopamine reuptake in vivo.
-
Drug Discrimination: This model is used to evaluate the subjective effects of a compound and its similarity to known drugs of abuse, such as cocaine.[12]
Protocol: Assessment of Locomotor Activity in Mice
Materials:
-
Male C57BL/6 mice.
-
Test compound (piperidine-based ligand) dissolved in a suitable vehicle.
-
Vehicle control.
-
Open-field activity chambers equipped with infrared beams to automatically record movement.
Procedure:
-
Acclimation: Acclimate the mice to the testing room and the activity chambers for at least 60 minutes before the experiment.
-
Habituation: Place the mice individually into the activity chambers and allow them to habituate for a period (e.g., 30-60 minutes) to establish a baseline activity level.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Data Recording: Immediately return the mice to the activity chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 2-3 hours).
-
Data Analysis: Analyze the locomotor activity data by comparing the effects of different doses of the test compound to the vehicle control.
Imaging Studies
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are non-invasive imaging techniques that can be used to visualize and quantify DAT occupancy in the living brain.[13] These studies are crucial for determining the relationship between drug dose, receptor occupancy, and behavioral effects.
In Vivo Evaluation Workflow
References
- 1. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. mdpi.com [mdpi.com]
- 12. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
Application Notes and Protocols for In Vivo Evaluation of 3-(4-Chlorophenyl)piperidine Derivatives
Introduction: The 3-(4-Chlorophenyl)piperidine Scaffold as a Privileged Core in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of FDA-approved drugs and natural alkaloids.[1][2] Its conformational flexibility and capacity to orient substituents in precise three-dimensional space enable potent and selective interactions with a wide array of biological targets.[3][4] The this compound scaffold, in particular, has emerged as a versatile template for developing novel therapeutics. Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including potent effects on the central nervous system (CNS), analgesic properties, and even anticancer potential.[5][6][7]
The primary value of this scaffold lies in its ability to be chemically modified, yielding derivatives that can target distinct biological pathways. Key areas of investigation for these compounds include their function as dopamine transporter (DAT) inhibitors for potential use in treating addiction or attention disorders, as histamine H3 receptor antagonists for cognitive enhancement, and as modulators of opioid or sigma receptors for pain management.[6][8][9][10] Furthermore, some derivatives have shown promise in neuroprotection and as anticonvulsant agents.[11][12][13]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth overview of the pharmacological landscape of this compound derivatives, detailed protocols for their in vivo evaluation, and guidance on data interpretation, all grounded in established scientific literature.
Section 1: Pharmacological Landscape and Key Molecular Targets
The therapeutic potential of a this compound derivative is defined by its specific molecular target(s). The subtle interplay of stereochemistry and substituent modifications on the core structure dictates its affinity and efficacy for various receptors and transporters. Understanding these interactions is critical for designing targeted in vivo studies.
-
Dopamine Transporter (DAT) Inhibition: The dopamine transporter is a membrane protein that regulates dopaminergic neurotransmission by reabsorbing dopamine from the synaptic cleft.[14] Inhibition of DAT increases extracellular dopamine levels, a mechanism central to the action of many psychostimulants and some antidepressants.[14][15] Several this compound derivatives have been developed as potent DAT reuptake inhibitors, making them valuable tools for studying cocaine addiction and other CNS disorders.[6] Unlike typical DAT inhibitors like cocaine, some derivatives may exhibit "atypical" profiles with reduced abuse liability, a highly sought-after therapeutic feature.[16]
-
Histamine H3 Receptor Antagonism/Inverse Agonism: The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine and dopamine, in the brain.[8] Inverse agonists of the H3 receptor enhance histaminergic neuron activity, thereby promoting wakefulness and improving cognitive function. The derivative BF2.649, a 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, is a potent H3 inverse agonist that has been shown in vivo to increase wakefulness, enhance cortical EEG rhythms associated with vigilance, and produce pro-cognitive effects in memory tests.[8]
-
Analgesia via Opioid and Other Pathways: The piperidine nucleus is an essential pharmacophore in many potent analgesics, including morphine and pethidine.[5][17] Accordingly, derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have been synthesized and shown to exhibit significant analgesic activity in thermal stimuli tests in rats.[17][18] While the precise mechanism can vary, it often involves interaction with opioid receptors, particularly the µ-opioid receptor.[5]
-
Sigma (σ) Receptor Modulation: Sigma receptors are unique intracellular proteins implicated in a variety of cellular functions and are targets for psychotropic drugs.[9] Certain piperidine analogs have shown high affinity for σ1 and σ2 receptors, which may contribute to their neuroprotective, cognitive, or antiproliferative effects.[19]
-
Anticancer and Neuroprotective Applications: The versatility of the scaffold extends to other areas. For instance, the quinoline methanol derivative Vacquinol-1, which contains a piperidine moiety, induces cell death in glioblastoma, an aggressive brain cancer.[7] Other piperidine-containing compounds, such as piperine, have demonstrated neuroprotective effects in models of Parkinson's disease and epilepsy, suggesting that synthetic derivatives could be developed for similar indications.[11][12]
Section 2: Detailed In Vivo Protocols and Methodologies
The transition from in vitro activity to in vivo efficacy requires robust, well-designed animal studies. The following protocols are foundational for characterizing novel this compound derivatives.
General Considerations for In Vivo Studies
-
Animal Models: The choice of animal model is critical. For most CNS and pharmacokinetic studies, male Sprague-Dawley or Wistar rats (200-250g) and C57BL/6 mice (20-25g) are standard.[8][17] Animals should be sourced from a reputable supplier and allowed to acclimatize to the facility for at least one week before experimentation to minimize stress-induced physiological variability.[1] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Compound Formulation: Derivatives must be formulated in a suitable vehicle. For oral (p.o.) administration, a suspension in 0.5% carboxymethylcellulose (CMC) or a solution with a co-solvent like Tween 80 or DMSO (further diluted with saline) is common.[20] For intravenous (i.v.) or intramuscular (i.m.) injections, the compound must be fully dissolved in a sterile, biocompatible vehicle like saline or a buffered solution.[17][21] The stability and homogeneity of the formulation should be confirmed prior to dosing.
Protocol 2.2: Pharmacokinetic (PK) Profiling in Rodents
Rationale: Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is essential for interpreting efficacy and toxicity data. This protocol establishes the fundamental PK parameters (Cmax, Tmax, AUC, t1/2).[22]
Methodology:
-
Animal Groups: Assign animals to groups (n=4-6 per group) for each route of administration (e.g., i.v. and p.o.). Include a satellite group for p.o. dosing if extensive sampling is required.
-
Dosing:
-
Intravenous (i.v.): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
Oral (p.o.): Administer a single dose (e.g., 10 mg/kg) via oral gavage.[20]
-
-
Blood Sampling: Collect serial blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA). A typical time course would be:
-
i.v.: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
p.o.: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.[22]
-
Sampling can be performed via the tail vein, saphenous vein, or, for terminal points, cardiac puncture. Ocular venous plexus sampling has also been described.[22]
-
-
Plasma Processing: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis (LC-MS/MS):
-
Develop and validate a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for quantifying the compound in plasma.[20][22]
-
Use protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to isolate the analyte from the plasma matrix. An appropriate internal standard must be used.[20]
-
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin, DAS) to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), CL (clearance), Vd (volume of distribution), and t1/2 (half-life).[22] Oral bioavailability (F%) is calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Protocol 2.3: Evaluation of Analgesic Properties (Tail-Flick Test)
Rationale: The tail-flick test is a standard model for assessing centrally-mediated analgesia by measuring the latency of a rodent to withdraw its tail from a thermal stimulus. It is sensitive to opioid receptor agonists.[17][18]
Methodology:
-
Apparatus: Use a commercial tail-flick analgesia meter that applies a focused beam of radiant heat to the ventral surface of the tail.
-
Acclimatization: Gently restrain the animal (e.g., in a Broome-style restrainer) and allow it to acclimate for 15-20 minutes before testing.
-
Baseline Latency: Measure the baseline tail-flick latency for each animal by applying the heat source. A cut-off time (typically 10-12 seconds) must be set to prevent tissue damage. Animals with extreme baseline latencies should be excluded.
-
Dosing: Administer the test compound (e.g., 50 mg/kg, i.m.) or a reference drug (e.g., pethidine) and a vehicle control.[17]
-
Post-Dose Measurement: Measure the tail-flick latency at several time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.[1] Compare the %MPE of the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Protocol 2.4: Assessment of Cognitive Enhancement (Object Recognition Test)
Rationale: This test evaluates a rodent's ability to recognize a novel object in a familiar environment, a measure of learning and memory that is sensitive to cognitive enhancers.[8] It is useful for derivatives targeting systems like the histamine H3 receptor.
Methodology:
-
Apparatus: A square open-field arena (e.g., 50x50x50 cm) made of non-porous material. Two sets of distinct objects are required (e.g., Set A: two identical cubes; Set B: one cube and one pyramid).
-
Habituation: Allow each mouse to freely explore the empty arena for 10 minutes on two consecutive days to reduce novelty-induced anxiety.
-
Training Session (T1):
-
Administer the test compound (e.g., BF2.649 at 1.6 mg/kg, p.o.), vehicle, or a positive control 30-60 minutes before the session.[8]
-
Place two identical objects (Set A) in opposite corners of the arena.
-
Allow the mouse to explore the objects for 10 minutes. Record the time spent exploring each object.
-
-
Retention Interval: Return the mouse to its home cage for a defined period (e.g., 24 hours for testing long-term memory, or a shorter interval if inducing forgetting with agents like scopolamine).[8]
-
Test Session (T2):
-
Place one of the familiar objects from T1 and one novel object (from Set B) in the same locations.
-
Allow the mouse to explore for 5-10 minutes. Record the time spent exploring the familiar (F) and novel (N) objects.
-
-
Data Analysis: Calculate a discrimination index (DI) as (Time_N - Time_F) / (Time_N + Time_F). A positive DI indicates that the mouse remembers the familiar object and preferentially explores the novel one. Compare the DI across treatment groups.
Section 3: Quantitative Data Summary
Summarizing quantitative data from initial studies is crucial for comparing derivatives and making informed decisions for further development. The table below presents a consolidated view of in vivo data for representative this compound derivatives from the literature.
| Compound/Derivative Name | In Vivo Model | Species | Dose & Route | Key Quantitative Finding(s) | Reference |
| CPEO-43 (A chromen-4-one derivative) | Pharmacokinetics | Rat | 20 mg/kg, p.o. | Cmax: 1384.5 ng/mLTmax: 11.0 hAUC: 45556.3 ng·h/mL | [22] |
| BF2.649 (A propoxypropyl piperidine) | Brain Histamine Activity | Mouse | 1.6 mg/kg, p.o. | ED50: 1.6 mg/kg for enhancing tele-methylhistamine levels | [8] |
| BF2.649 (A propoxypropyl piperidine) | Pharmacokinetics | Mouse | N/A | Oral Bioavailability (F%): 84% | [8] |
| 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives | Tail-Flick Test | Rat | 50 mg/kg, i.m. | Showed significant analgesic activity compared to control. | [17][18] |
| HN58 (4-amino methyl piperidine derivative) | Acetic Acid Writhing Test | Mouse | N/A | Inhibition: 100% (analgesic effect) | [5] |
Conclusion
The this compound scaffold represents a highly productive starting point for the discovery of novel therapeutics targeting a wide range of pathologies. Its chemical tractability allows for fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The successful in vivo evaluation of these derivatives, however, is contingent upon the rigorous application of well-validated experimental models and protocols. By systematically assessing pharmacokinetics, target engagement, and functional outcomes in relevant behavioral and disease models, researchers can effectively translate promising in vitro findings into tangible preclinical data, paving the way for the development of next-generation medicines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine - Wikipedia [en.wikipedia.org]
- 7. The Oncolytic Efficacy and in Vivo Pharmacokinetics of [2-(4-Chlorophenyl)quinolin-4-yl](piperidine-2-yl)methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 16. The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors [mdpi.com]
- 17. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives [jstage.jst.go.jp]
- 19. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one, a derivative of soybean isoflavone by LC-MS/MS in normal rats [jcps.bjmu.edu.cn]
Application Note: Development of Analgesic Compounds from Hydroxypiperidine Derivatives
Abstract
The 4-hydroxypiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous centrally acting agents, including potent analgesics like pethidine and fentanyl.[1][2][3] Its structural rigidity and the presence of a hydroxyl group provide key interaction points with biological targets and offer multiple sites for chemical modification to optimize pharmacological properties. This document provides a comprehensive, protocol-driven guide for researchers engaged in the discovery and preclinical development of novel analgesic compounds derived from the hydroxypiperidine core. We detail a systematic workflow encompassing rational design, chemical synthesis, in vitro receptor profiling, and in vivo analgesic assessment. The protocols are designed to be self-validating, with explanations of the scientific rationale behind experimental choices to empower researchers to not only execute the methods but also to interpret the results critically and design subsequent experiments logically.
Rationale and Strategic Workflow
The enduring challenge in pain management is the development of analgesics with high efficacy and a favorable safety profile, particularly minimizing the adverse effects associated with traditional opioids like respiratory depression, tolerance, and addiction potential.[3] The hydroxypiperidine scaffold is a privileged structure because its derivatives can be tailored to interact with a variety of pain-related targets, including mu-opioid (MOR), kappa-opioid (KOR), and delta-opioid (DOR) receptors, as well as non-opioid targets like the nociceptin receptor.[4][5][6]
Our development strategy follows a logical progression from initial concept to in vivo proof-of-concept, as outlined in the workflow diagram below. This iterative process allows for the systematic refinement of chemical structures based on empirical data, guiding the project toward a lead candidate with optimal analgesic properties.
Caption: High-level workflow for analgesic drug discovery.
Chemical Synthesis and Characterization
The synthesis of hydroxypiperidine derivatives is a well-established field, offering robust and versatile chemical routes.[7][8] A common and effective strategy involves the modification of the nitrogen atom of the piperidine ring, which is crucial for modulating receptor affinity and pharmacokinetic properties.[9]
General Synthesis Scheme
A representative synthetic route starts with a commercially available 4-aryl-4-hydroxypiperidine, which is then N-alkylated or N-acylated with various substituents. This approach allows for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.
Caption: General N-alkylation/acylation reaction scheme.
Protocol: Synthesis of a Lead Compound Candidate (N-phenethyl-4-(4-chlorophenyl)-4-hydroxypiperidine)
This protocol describes the synthesis of a representative analog. The choice of a phenethyl group is based on its presence in potent opioids like fentanyl, while the 4-chlorophenyl group at the C4 position is known to enhance analgesic activity.[9]
Materials:
-
4-(4-chlorophenyl)-4-hydroxypiperidine
-
(2-bromoethyl)benzene
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile (50 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add (2-bromoethyl)benzene (1.2 eq) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the solid K₂CO₃.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound as a solid or oil.
Protocol: Structural Characterization
Rationale: It is imperative to confirm the identity and purity of the synthesized compound before biological testing. Each technique provides unique and complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve 5-10 mg of the compound in deuterated chloroform (CDCl₃). Acquire the spectrum to confirm the presence of all expected protons and their chemical environment. The integration values should correspond to the number of protons in the structure.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to confirm the presence of all unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
Use Electrospray Ionization (ESI) MS to determine the molecular weight. The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should match the calculated theoretical mass.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Assess the purity of the final compound. A pure compound should exhibit a single major peak (typically >95% purity) when monitored at a suitable UV wavelength (e.g., 254 nm).
-
In Vitro Pharmacological Evaluation
The primary mechanism of action for many potent analgesics, including morphine and fentanyl, is the activation of the mu-opioid receptor (MOR).[1][3] Therefore, the initial in vitro screening should focus on determining the compound's binding affinity for opioid receptors.
Protocol: Mu-Opioid Receptor (MOR) Competitive Radioligand Binding Assay
Rationale: This assay quantifies the ability of a test compound to displace a known high-affinity radioligand from the MOR. The resulting inhibition constant (Ki) is a direct measure of the compound's binding affinity. A lower Ki value indicates higher affinity.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human mu-opioid receptor.
-
[³H]DAMGO (a selective MOR agonist radioligand).[10]
-
Naloxone (a non-selective opioid antagonist for determining non-specific binding).
-
Test compound (hydroxypiperidine derivative).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplate, glass fiber filters, cell harvester, scintillation counter, liquid scintillation cocktail.
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer. The concentration range should be sufficient to generate a full competition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]DAMGO (final concentration ~0.5-1.5 nM) + 100 µL membrane preparation (10-20 µg protein).[10][11]
-
Non-specific Binding (NSB): 50 µL Naloxone (final concentration 10 µM) + 50 µL [³H]DAMGO + 100 µL membrane preparation.[11]
-
Competition Binding: 50 µL of each test compound dilution + 50 µL [³H]DAMGO + 100 µL membrane preparation.
-
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters 3 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis and Presentation
-
Calculate the percent specific binding for each concentration of the test compound using the formula: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100
-
Plot the % Specific Binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
| Compound ID | Modification (N-substituent) | MOR Ki (nM) | KOR Ki (nM) | DOR Ki (nM) | MOR Selectivity (KOR/MOR) |
| LEAD-001 | -CH₂CH₂-Ph | 15.2 | 850 | 1200 | 55.9 |
| LEAD-002 | -CH₂CH₂-Cyclohexyl | 45.6 | 1500 | 2100 | 32.9 |
| LEAD-003 | -C(O)CH₂-Ph | 112.8 | >10000 | >10000 | >88 |
| Morphine | Reference | 2.5 | 45 | 340 | 18.0 |
Table 1: Example in vitro binding data for a series of hydroxypiperidine derivatives.
In Vivo Assessment of Analgesic Efficacy
Promising compounds from in vitro screening (typically with Ki < 100 nM) should be advanced to in vivo models of pain to assess their analgesic efficacy.[6]
Animal Models of Pain
-
Hot Plate Test: This model assesses the response to a thermal stimulus and is primarily sensitive to centrally acting analgesics (like opioids). It measures supraspinal responses to nociception.[12][13]
-
Formalin Test: This model induces a biphasic pain response. The first phase (acute) is due to direct nociceptor stimulation, while the second phase (inflammatory) involves central sensitization and inflammation. It provides a more complex and clinically relevant pain phenotype.
Caption: Decision workflow for in vivo analgesic testing.
Protocol: Hot Plate Test
Materials:
-
Male Wistar rats or Swiss albino mice (8-10 per group).
-
Test compound, vehicle control (e.g., saline with 5% DMSO), positive control (e.g., morphine).
-
Stopwatch.
Procedure:
-
Acclimatize animals to the testing room for at least 60 minutes.
-
Determine a baseline latency for each animal by placing it on the hot plate and recording the time (in seconds) until it exhibits a pain response (e.g., paw licking, jumping). Remove the animal immediately upon response. A cut-off time (e.g., 30-60 seconds) must be used to prevent tissue damage.[14]
-
Administer the test compound, vehicle, or morphine via the desired route (e.g., intraperitoneal, i.p.).
-
At a predetermined time point (e.g., 30 minutes post-injection), place the animal back on the hot plate and measure the post-treatment latency.[13]
-
Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100
Protocol: Formalin Test
Materials:
-
Plexiglas observation chambers.
-
Formalin solution (1-5% in saline).
-
Syringes with 30-gauge needles.
-
Test compound, vehicle, positive control.
Procedure:
-
Acclimatize animals to the observation chambers for 30 minutes.
-
Administer the test compound, vehicle, or positive control.
-
After the appropriate pre-treatment time (e.g., 30 min for i.p.), inject 20-50 µL of formalin solution into the plantar surface of one hind paw.
-
Immediately return the animal to the chamber and record the total time (in seconds) spent licking or biting the injected paw.
-
Record data in blocks of time to observe the two phases:
-
A significant reduction in the time spent licking/biting in either phase indicates an analgesic effect.
Structure-Activity Relationship (SAR) and Lead Optimization
SAR analysis is the process of correlating changes in chemical structure with changes in biological activity.[6][16] By systematically modifying the lead compound and evaluating the new analogs in the established in vitro and in vivo assays, researchers can build a robust understanding of the key structural features required for potent analgesia.
| Modification Site | Structural Change | Observed Effect on MOR Affinity | Rationale / Interpretation |
| N-Substituent | Increase alkyl chain length (e.g., ethyl to butyl) | May increase or decrease | Optimal length required for hydrophobic pocket interaction. Too long may cause steric hindrance. |
| Introduce aromatic ring (e.g., phenethyl) | Often increases | Pi-pi stacking interactions with aromatic residues (e.g., Tyrosine, Tryptophan) in the binding pocket.[5] | |
| C4-Aryl Ring | Add electron-withdrawing group (e.g., -Cl, -F) | Generally increases | Enhances electrostatic interactions or modulates the conformation of the aryl ring for better receptor fit.[9] |
| Change substitution position (ortho, meta, para) | Position-dependent | Para-substitution is often optimal, suggesting a specific orientation within the binding site. | |
| C4-Hydroxyl Group | Esterification (e.g., to propionyloxy) | Can increase potency | May improve lipophilicity and BBB penetration (prodrug effect) or form additional hydrogen bonds.[8] |
Table 2: Example Structure-Activity Relationship (SAR) analysis for hydroxypiperidine derivatives.
Conclusion and Future Directions
Following the successful identification of a lead compound with potent in vivo efficacy and a clear SAR profile, the next critical phase involves preclinical development. This includes a thorough evaluation of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties.[17][18] Early assessment of parameters like metabolic stability, cell permeability, and potential for inhibiting key metabolic enzymes (e.g., Cytochrome P450s) is crucial for predicting a drug's viability and avoiding late-stage failures.[18][19] Compounds with favorable ADME/Tox profiles can then be advanced to more complex models of pain (e.g., neuropathic pain) and formal safety and toxicology studies.
This systematic approach, integrating rational design, robust protocols, and iterative optimization, provides a powerful framework for the successful development of novel hydroxypiperidine-based analgesics with the potential to become next-generation pain therapeutics.
References
- 1. Fentanyl - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. longdom.org [longdom.org]
- 4. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 9. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Analgesic effect of intrathecally administered orexin-A in the rat formalin test and in the rat hot plate test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. mdpi.com [mdpi.com]
- 17. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
addressing stability issues of 3-(4-Chlorophenyl)piperidine in solution
Welcome to the technical support center for 3-(4-Chlorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered when working with this compound in solution. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and storage of this compound and its solutions.
Q1: What are the ideal storage conditions for solid this compound and its stock solutions?
A1: Proper storage is the first line of defense against degradation. Like many piperidine-containing compounds, this compound is susceptible to environmental factors.[1]
-
Solid Compound: The solid form should be stored in a tightly sealed, opaque container in a cool, dry, and dark environment. A recommended temperature range is 2-8°C.[1] This minimizes degradation from atmospheric moisture, light, and heat.
-
Organic Stock Solutions (e.g., DMSO): While preparing high-concentration stock solutions in solvents like DMSO is common, these can be prone to precipitation upon refrigeration or freezing. If the compound's stability permits, storing the DMSO stock at room temperature can prevent this issue.[2] For longer-term storage, aliquoting and freezing is an option, but a "freeze-thaw" cycle test is recommended to ensure stability. Always prepare fresh solutions for critical experiments to ensure consistency.[2]
Q2: My this compound is poorly soluble in my aqueous assay buffer. What can I do?
A2: This is a frequent challenge. The this compound structure, with its substituted piperidine ring, is inherently lipophilic and often exhibits low aqueous solubility at neutral pH.[2]
-
pH Adjustment: this compound is a basic compound due to the piperidine nitrogen (pKa of protonated piperidine is ~11.2)[3]. Lowering the pH of the buffer (e.g., to pH 2-4) will protonate the nitrogen, forming a more soluble salt. A systematic pH-solubility profile is recommended to find the optimal balance for your assay.
-
Use of Co-solvents: If pH adjustment is not compatible with your experimental system, using a small percentage of an organic co-solvent like ethanol or polyethylene glycol (PEG) can improve solubility.[2] However, you must validate that the co-solvent does not interfere with your assay.
Q3: I see an unexpected peak in my chromatogram when analyzing my compound in solution. What could it be?
A3: An unexpected peak is often indicative of a degradation product or an impurity. Piperidine-containing molecules can be susceptible to several degradation pathways, primarily oxidation.[1][4] The piperidine ring, particularly the nitrogen atom, can be oxidized to form N-oxides or other related species.[5][6] To identify these, a forced degradation study is the definitive approach.[7][8] This process intentionally stresses the compound to generate potential degradation products, which can then be characterized.
Part 2: Troubleshooting Guide for Stability Issues
This section provides a deeper dive into specific problems, their root causes, and systematic solutions.
Issue 1: Rapid Decrease in Purity or Concentration in Aqueous Solution
You observe a time-dependent loss of the parent this compound peak and/or the emergence of new peaks during HPLC analysis of your working solution.
Causality Analysis: This behavior points towards active degradation under your experimental conditions. The primary suspects are oxidative degradation and, to a lesser extent, pH-mediated hydrolysis or photolytic degradation if exposed to light.
-
Oxidative Degradation: The nitrogen in the piperidine ring is susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or peroxide contaminants in solvents.[4][5] This can lead to the formation of N-oxides or ring-opened products.
-
Photodegradation: Aromatic halides and piperidine rings can be sensitive to light, particularly UV radiation.[1] If solutions are not protected from light, photolytic degradation can occur.
Caption: Workflow for troubleshooting purity loss.
Issue 2: Solution Becomes Hazy or Shows Precipitation Over Time
Your initially clear solution turns cloudy or forms a precipitate, compromising assay performance and concentration accuracy.
Causality Analysis: This is almost always a solubility issue, not necessarily degradation.
-
Supersaturation: The initial use of an organic co-solvent may create a supersaturated aqueous solution. Over time, the compound can crash out as it equilibrates to its true thermodynamic solubility limit.
-
Temperature Effects: As mentioned in the FAQs, storing a concentrated organic stock (like DMSO) at low temperatures can cause the compound to precipitate.[2]
-
pH Shift: If the buffer capacity is insufficient, a change in pH (e.g., due to CO2 absorption from the air) could decrease the solubility of the protonated amine, leading to precipitation of the free base.
-
Confirm Solubility Limit: Determine the equilibrium solubility of your compound in the final assay buffer at the working temperature.
-
Optimize Stock Concentration: Consider lowering the concentration of your organic stock solution to prevent it from being supersaturated.[2]
-
Advanced Formulation: For persistent issues, especially in in vivo studies, more advanced techniques like complexation with cyclodextrins can be explored to enhance and maintain aqueous solubility.[2][9] Cyclodextrins encapsulate the lipophilic part of the molecule, increasing its apparent solubility in water.[9]
Part 3: Key Experimental Protocols
A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, excipients, or impurities.[5] A forced degradation study is essential to develop such a method.[7][10]
Protocol: Forced Degradation (Stress Testing) Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the specificity of the analytical method. The typical target is to achieve 5-20% degradation of the parent compound.[7]
Materials:
-
This compound
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC-grade)
-
Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
Equipment: HPLC-UV/DAD system, pH meter, calibrated oven, photostability chamber.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 mixture of ACN:Water.
-
Set Up Stress Conditions: For each condition, prepare a sample in duplicate. Also, prepare a control sample stored at 2-8°C protected from light.
| Stress Condition | Protocol | Recommended Time Points |
| Acid Hydrolysis | Mix stock solution 1:1 with 0.2 M HCl (final is 0.1 M HCl). Incubate at 60°C. | 2, 6, 12, 24 hours |
| Base Hydrolysis | Mix stock solution 1:1 with 0.2 M NaOH (final is 0.1 M NaOH). Incubate at 60°C. | 2, 6, 12, 24 hours |
| Oxidation | Mix stock solution 1:1 with 6% H₂O₂ (final is 3% H₂O₂). Keep at room temp, protected from light. | 2, 6, 12, 24 hours |
| Thermal | Incubate the stock solution at 60°C in a sealed vial, protected from light. | 1, 3, 5, 7 days |
| Photolytic | Expose the stock solution to light in a photostability chamber (ICH Q1B guidelines). | Monitor until sufficient degradation |
-
Sample Analysis:
-
At each time point, withdraw an aliquot.
-
Neutralize the acid and base samples with an equivalent amount of base or acid, respectively, before injection.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze using an HPLC-UV/DAD method. The diode-array detector is crucial for assessing peak purity and detecting co-eluting peaks.
-
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Assess peak purity of the parent peak in stressed samples.
-
Identify and quantify major degradation products (based on % area).
-
Based on the chemistry of the piperidine moiety and related structures, a potential degradation map can be proposed.
References
- 1. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. ijrpp.com [ijrpp.com]
- 6. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Reaction Conditions for Friedel-Crafts Acylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and optimize reaction conditions for this cornerstone of organic synthesis.
Troubleshooting Guide
Navigating the complexities of Friedel-Crafts acylation requires a systematic approach to problem-solving. This section addresses the most common challenges encountered in the lab, providing a logical framework to diagnose and resolve them effectively.
General Troubleshooting Workflow
Before diving into specific issues, consult the following workflow to guide your troubleshooting process.
Caption: A systematic workflow for troubleshooting Friedel-Crafts acylation.
Problem 1: Low or No Product Yield
This is the most frequent issue. The underlying causes can be traced back to several key aspects of the reaction setup.
Potential Cause 1: Inactive or Insufficient Lewis Acid Catalyst
-
The Causality: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Any moisture in the reaction vessel, solvents, or reagents will hydrolyze the catalyst, rendering it inactive.[1][2] Furthermore, the ketone product forms a stable complex with the Lewis acid.[3][4] This complexation removes the catalyst from the reaction cycle, meaning that unlike many other catalytic reactions, a stoichiometric amount (or more) of the Lewis acid is required.[1][3][5]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., >100°C) and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents, either freshly opened from a sealed bottle or appropriately dried before use.
-
Use High-Quality Catalyst: Use a freshly opened bottle of the Lewis acid catalyst. If the bottle has been opened previously, the catalyst on the surface may be partially hydrolyzed.
-
Verify Catalyst Loading: For most acylations, at least 1.1 to 1.3 equivalents of the Lewis acid relative to the acylating agent are necessary to account for complexation with the product.[3]
-
Potential Cause 2: Deactivated Aromatic Substrate
-
The Causality: Friedel-Crafts acylation is an electrophilic aromatic substitution. The reaction rate is highly sensitive to the electron density of the aromatic ring.[1] Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃, carbonyls) deactivate the ring, making it too electron-poor to be attacked by the acylium ion electrophile.[6][7]
-
Troubleshooting Steps:
-
Assess Your Substrate: The reaction is unlikely to proceed if your aromatic ring contains strong deactivating groups. This is a fundamental limitation of the reaction.[8][9]
-
Consider Alternative Syntheses: If your substrate is strongly deactivated, you may need to consider an alternative synthetic route, such as a nucleophilic aromatic substitution or a cross-coupling reaction.
-
Potential Cause 3: Sub-optimal Reaction Temperature
-
The Causality: Like any chemical reaction, the rate of Friedel-Crafts acylation is dependent on temperature. While some highly reactive substrates may proceed at 0°C or room temperature, less reactive substrates often require heating to overcome the activation energy.[1] However, excessively high temperatures can lead to side reactions and decomposition of reagents or products.
-
Troubleshooting Steps:
-
Initial Low Temperature: It is standard practice to mix the Lewis acid and acylating agent at a low temperature (0-5°C) to control the initial exothermic reaction before adding the aromatic substrate.[10]
-
Temperature Screening: If no reaction occurs at room temperature, gradually increase the temperature and monitor the reaction progress by TLC or GC. Refluxing in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE) is a common strategy.
-
Problem 2: Formation of Multiple Products or Isomers
While Friedel-Crafts acylation is generally more selective than its alkylation counterpart, the formation of multiple products can still occur.
Potential Cause 1: Isomeric Products (ortho/para selectivity)
-
The Causality: For monosubstituted aromatic rings, acylation can occur at the ortho and para positions. The ratio of these isomers is influenced by steric hindrance and solvent effects. The bulky acylium ion-Lewis acid complex often favors substitution at the less sterically hindered para position.[11]
-
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can influence regioselectivity. For example, in the acylation of naphthalene, non-polar solvents like CS₂ or CH₂Cl₂ favor the kinetically controlled 1-acetyl product, while polar solvents like nitrobenzene can lead to the thermodynamically more stable 2-acetyl product.[12]
-
Catalyst Choice: While often a subtle effect, different Lewis acids can lead to different ortho/para ratios. It may be worth screening milder Lewis acids if regioselectivity is a major issue.[11]
-
Potential Cause 2: Polysubstitution
-
The Causality: Unlike Friedel-Crafts alkylation, polyacylation is rare. The acyl group is electron-withdrawing, which deactivates the aromatic ring product towards further electrophilic attack.[3][10] However, if the starting aromatic ring is extremely activated (e.g., phenols, anilines), polysubstitution can sometimes be observed.
-
Troubleshooting Steps:
-
Protecting Groups: For highly activated substrates like phenols or anilines, the hydroxyl or amino group should be protected before acylation. For instance, a phenol can be converted to an ester. The protecting group can be removed after the reaction.[1] The Lewis acid can also complex with these functional groups, deactivating them.[13]
-
Frequently Asked Questions (FAQs)
Q1: Which Lewis acid catalyst should I choose?
A1: Aluminum chloride (AlCl₃) is the most common and powerful Lewis acid for this reaction.[14] However, its high reactivity and moisture sensitivity can be drawbacks. For milder conditions or sensitive substrates, other Lewis acids can be employed. Iron(III) chloride (FeCl₃) is a less reactive but effective alternative that is easier to handle.[15] Metal triflates, such as Ytterbium(III) triflate (Yb(OTf)₃) , are also excellent catalysts that are often used in smaller, truly catalytic amounts and are more tolerant of some functional groups.[14]
Q2: How much catalyst is necessary?
A2: Due to the formation of a stable complex between the product ketone and the Lewis acid, a stoichiometric amount (at least 1.0 equivalent) of the catalyst is generally required , especially with strong Lewis acids like AlCl₃.[3][4] This is a critical distinction from Friedel-Crafts alkylation, where the catalyst is regenerated and can be used in sub-stoichiometric amounts.
Q3: What is the best solvent for the reaction?
A3: The choice of solvent can be critical. Common solvents include dichloromethane (DCM) , 1,2-dichloroethane (DCE) , and carbon disulfide (CS₂) .[12] These are relatively inert under the reaction conditions. Nitrobenzene or nitromethane can also be used, particularly for less reactive substrates, as they can help dissolve the reaction components, but they are also more difficult to remove.[12] For some modern catalyst systems, solvent-free conditions have also been reported.[16]
Q4: Can I acylate an aromatic ring that has an amine (-NH₂) or hydroxyl (-OH) group?
A4: Directly acylating anilines or phenols is problematic. The lone pair of electrons on the nitrogen or oxygen will coordinate strongly with the Lewis acid catalyst.[13] This deactivates the catalyst and the ring. The best strategy is to protect the functional group first (e.g., acetylate the amine to form an amide or the alcohol to form an ester), perform the Friedel-Crafts acylation, and then deprotect the group.
Q5: Why doesn't Friedel-Crafts acylation suffer from carbocation rearrangements?
A5: The electrophile in Friedel-Crafts acylation is a resonance-stabilized acylium ion (R-C≡O⁺).[17][18] This ion is significantly more stable than a typical alkyl carbocation and does not undergo the hydride or alkyl shifts that plague Friedel-Crafts alkylation reactions.[8][19] This makes acylation a much more reliable method for introducing a straight-chain alkyl group onto a ring, which can be achieved by subsequent reduction of the ketone (e.g., via Wolff-Kishner or Clemmensen reduction).[3][19]
Data Summary
Performance Comparison of Lewis Acid Catalysts
The choice of catalyst directly impacts reaction efficiency. The table below summarizes the performance of various Lewis acids in the model reaction of anisole acylation.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| AlCl₃ | 110 | Dichloromethane (DCM) | Room Temp | 1 | ~95% | [14] |
| Yb(OTf)₃ | 2 | Neat | 100 | 0.5 | ~98% | [14] |
| FeCl₃ | 100 | Toluene | Room Temp | - | 24% | [11] |
| FeSO₄ (800°C) | - | Toluene | 100 | - | >90% | [11] |
Note: Yields are highly dependent on the specific substrates and reaction conditions. This table serves as a general guide.
Experimental Protocols
Standard Protocol for Friedel-Crafts Acylation of Anisole
This protocol describes the acetylation of anisole using acetyl chloride and aluminum chloride.
Safety Precautions:
-
Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and avoid contact with skin.[1]
-
Acetyl chloride is corrosive and a lachrymator. Use in a well-ventilated fume hood.[1]
-
Dichloromethane is a suspected carcinogen. Handle with appropriate personal protective equipment.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride
-
Anisole
-
Anhydrous dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Place the flask under a nitrogen or argon atmosphere. A drying tube or bubbler should be used to prevent moisture ingress.[10]
-
Reagent Charging: To the flask, add anhydrous AlCl₃ (1.1 equivalents). Add anhydrous DCM to create a stirrable suspension. Cool the flask to 0-5°C using an ice bath.[10][20]
-
Acylating Agent Addition: Dissolve acetyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes. Maintain the internal temperature below 10°C.[1][10]
-
Substrate Addition: After the initial addition is complete, dissolve anisole (0.75-1.0 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 20-40 minutes, keeping the temperature at 0-5°C.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[1][20] This exothermic step should be performed with vigorous stirring in a fume hood to decompose the aluminum chloride complex.[1][21]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with one or two portions of DCM.[1]
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and then with brine.[1]
-
-
Isolation and Purification:
Reaction Mechanism
The Friedel-Crafts acylation proceeds via a multi-step electrophilic aromatic substitution mechanism.
Caption: General mechanism of Friedel-Crafts Acylation.
Note: The DOT script above uses placeholder images ("benzene_ring.png", "arenium_ion.png") for chemical structures, as DOT language has limited native support for complex chemical drawings. The text describes the transformations.
-
Generation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the halogen of the acyl halide or anhydride. This facilitates the cleavage of the carbon-halogen bond to form a resonance-stabilized acylium ion, which serves as the active electrophile.[17][18][22]
-
Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[22]
-
Deprotonation and Complexation: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring.[3][22] The resulting aryl ketone product, being a Lewis base, then coordinates with the strong Lewis acid AlCl₃ to form a stable complex, which is broken during the aqueous work-up.[3]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Reactions | Alkylation & Acylation - Lesson | Study.com [study.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Friedel–Crafts Acylation [sigmaaldrich.com]
- 18. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 19. One moment, please... [chemistrysteps.com]
- 20. websites.umich.edu [websites.umich.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. byjus.com [byjus.com]
avoiding byproducts in the synthesis of 4-(4-chlorophenyl)piperidin-4-ol
Welcome to the technical support center for the synthesis of 4-(4-chlorophenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and minimize the formation of unwanted byproducts. Our focus is on providing practical, experience-driven advice to ensure the integrity and purity of your final product.
Section 1: Understanding the Core Synthesis and Potential Pitfalls
The most prevalent and industrially significant method for synthesizing 4-(4-chlorophenyl)piperidin-4-ol is through a Grignard reaction. This involves the reaction of an N-protected-4-piperidone with 4-chlorophenylmagnesium bromide. While seemingly straightforward, this pathway is susceptible to several side reactions that can lead to a range of byproducts, complicating purification and reducing overall yield.
A critical aspect of this synthesis is the use of a protecting group on the piperidine nitrogen. This is essential because the acidic N-H proton would otherwise react with the highly basic Grignar reagent, consuming the reagent and preventing the desired reaction at the carbonyl group. Common protecting groups include benzyl (Bn) and tert-butoxycarbonyl (Boc). The choice of protecting group can influence the reaction and deprotection steps.
Visualizing the Primary Synthetic Pathway
To provide a clear overview, the following diagram illustrates the key steps in the synthesis of 4-(4-chlorophenyl)piperidin-4-ol.
Caption: General synthetic pathway for 4-(4-chlorophenyl)piperidin-4-ol.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, focusing on the formation of specific byproducts and offering solutions grounded in chemical principles.
FAQ 1: My Grignard reaction is sluggish or fails to initiate. What are the likely causes and how can I fix it?
Answer:
Failure of a Grignard reaction to initiate is a frequent and frustrating issue, almost always stemming from the presence of moisture or impurities. Here’s a breakdown of potential causes and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| Wet Glassware or Solvents | Grignard reagents are extremely sensitive to protic sources, especially water. Even trace amounts of moisture on glassware or in the solvent (typically anhydrous tetrahydrofuran or diethyl ether) will quench the reagent. | All glassware must be rigorously dried in an oven (at least 120°C for several hours) and cooled under an inert atmosphere (nitrogen or argon). Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from sodium/benzophenone). |
| Inactive Magnesium Turnings | The surface of magnesium metal can oxidize, forming a passive layer of magnesium oxide that prevents the reaction with the alkyl halide. | Use fresh, high-quality magnesium turnings. If the magnesium is old, it can be activated by briefly stirring with a small amount of iodine or 1,2-dibromoethane. A few drops of the alkyl halide can also be added neat to the magnesium and gently warmed to initiate the reaction before adding the solvent. |
| Impure 4-Bromochlorobenzene | The starting material for the Grignard reagent, 4-bromochlorobenzene, may contain impurities that inhibit the reaction. | Ensure the purity of the 4-bromochlorobenzene. If necessary, it can be purified by recrystallization or distillation. |
A helpful troubleshooting step is to use a small amount of a more reactive initiator, like ethyl bromide, to get the reaction started before adding the 4-bromochlorobenzene.
FAQ 2: I'm observing a significant amount of a biphenyl byproduct. What is it and how can I prevent its formation?
Answer:
The biphenyl byproduct you are likely observing is 4,4'-dichlorobiphenyl. This is a common byproduct in Grignard reactions and its formation is primarily due to a side reaction known as Wurtz-type coupling.
Mechanism of Byproduct Formation:
The Grignard reagent can react with the unreacted 4-bromochlorobenzene in the reaction mixture. This is particularly problematic if the addition of the alkyl halide is too fast or if there are localized areas of high concentration.
To mitigate the formation of 4,4'-dichlorobiphenyl, consider the following:
-
Slow Addition: Add the solution of 4-bromochlorobenzene to the magnesium turnings slowly and at a controlled rate. This helps to maintain a low concentration of the alkyl halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling reaction.
-
Dilution: Performing the reaction under more dilute conditions can also help to reduce the likelihood of the coupling reaction.
-
Temperature Control: While the initiation of the Grignard reaction may require gentle heating, maintaining a moderate temperature throughout the reaction can help to control the rate and minimize side reactions.
FAQ 3: My final product is contaminated with an impurity that appears to be a dehydrated product. What is this and how can I avoid it?
Answer:
The dehydrated byproduct is likely 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine. This can form during the reaction workup or purification, especially if acidic conditions are employed. The tertiary alcohol in the desired product is susceptible to elimination under acidic conditions.
Strategies to Prevent Dehydration:
-
Careful pH Control During Workup: When quenching the Grignard reaction, use a saturated aqueous solution of ammonium chloride, which is a mildly acidic proton source. Avoid using strong acids for the workup. If an acidic wash is necessary, it should be performed at low temperatures and for a short duration.
-
Purification Method: When purifying the product by column chromatography, use a neutral stationary phase like silica gel that has been treated with a base (e.g., triethylamine in the eluent) to prevent on-column dehydration. Recrystallization from a suitable solvent like toluene is often a preferred method for purification and can help to remove this impurity.[1]
FAQ 4: I am having trouble with the deprotection step. What are the best methods for removing benzyl and Boc protecting groups?
Answer:
The choice of deprotection method depends on the protecting group used.
For the Benzyl (Bn) Group:
The most common and effective method for removing a benzyl group is catalytic hydrogenation .
-
Protocol: The N-benzyl protected intermediate is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) and treated with a palladium catalyst (typically 10% Pd on carbon) under a hydrogen atmosphere.[2]
-
Key Considerations:
-
Catalyst Loading: Use an appropriate catalyst loading (typically 5-10 mol%).
-
Hydrogen Pressure: The reaction can often be carried out at atmospheric pressure, but may be accelerated at higher pressures.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure complete deprotection.
-
For the tert-Butoxycarbonyl (Boc) Group:
The Boc group is acid-labile and is typically removed using a strong acid.
-
Protocol: The N-Boc protected intermediate is dissolved in a solvent such as dichloromethane or dioxane and treated with an excess of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
-
Key Considerations:
-
Acid Concentration: The concentration of the acid and the reaction time should be carefully controlled to avoid potential side reactions.
-
Workup: After deprotection, the reaction mixture is typically neutralized with a base to isolate the free amine.
-
Visualizing the Troubleshooting Logic
The following flowchart provides a visual guide to troubleshooting common issues in the synthesis.
Caption: Troubleshooting flowchart for the synthesis.
Section 3: Analytical Methods for Impurity Detection
Accurate identification and quantification of byproducts are crucial for process optimization and quality control. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from byproducts and unreacted starting materials. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile byproducts like 4,4'-dichlorobiphenyl.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the final product and any isolated impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups, such as the hydroxyl group in the final product.
A sensitive HPLC method with fluorescence detection has been developed for the determination of 4-(4-chlorophenyl)-4-hydroxypiperidine in biological samples, which could be adapted for reaction monitoring and purity analysis.[3]
Section 4: Experimental Protocols
Protocol 1: Synthesis of 4-(4-chlorophenyl)piperidin-4-ol via Grignard Reaction with an N-Benzyl Protecting Group
Step 1: Preparation of 4-Chlorophenylmagnesium Bromide
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (N₂ or Ar), add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
In the addition funnel, place a solution of 4-bromochlorobenzene in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the 4-bromochlorobenzene solution to the magnesium turnings. Gentle heating may be required to initiate the reaction.
-
Once the reaction has initiated (as evidenced by a color change and gentle refluxing), add the remaining 4-bromochlorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Grignard Addition to N-Benzyl-4-piperidone
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Slowly add a solution of N-benzyl-4-piperidone in anhydrous THF to the Grignard reagent via the addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
Step 3: Workup and Deprotection
-
Cool the reaction mixture to 0°C and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-benzyl-4-(4-chlorophenyl)piperidin-4-ol.
-
Dissolve the crude product in ethanol and add 10% palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude product.
-
Purify the crude product by recrystallization from toluene to afford pure 4-(4-chlorophenyl)piperidin-4-ol.
References
- 1. 4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7 [homesunshinepharma.com]
- 2. 4-(4-Chlorophenyl)piperidin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 3. Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 3-(4-Chlorophenyl)piperidine Derivatives
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(4-Chlorophenyl)piperidine derivatives. This class of compounds, while promising for various therapeutic applications, often presents significant hurdles in formulation due to its inherent low aqueous solubility. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges effectively.
Understanding the Challenge: Physicochemical Profile of this compound
The core structure of this compound dictates its solubility behavior. The piperidine ring, a saturated heterocycle, contains a basic nitrogen atom, while the 4-chlorophenyl group is lipophilic. This combination results in a molecule that is often poorly soluble in aqueous media at neutral pH.
| Property | Value/Prediction | Implication for Solubility |
| Molecular Formula | C₁₁H₁₄ClN | - |
| Molecular Weight | 195.69 g/mol | - |
| Predicted Water Solubility | 819.35 mg/L[1] | Low intrinsic aqueous solubility. |
| Predicted pKa | 8.0 - 11.0 | The piperidine nitrogen is basic and can be protonated at acidic pH, leading to a significant increase in solubility. The exact pKa will be influenced by substituents. |
| Predicted LogP | ~2.7 | Indicates a lipophilic nature, contributing to poor aqueous solubility. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Initial Assessment and Basic Strategies
Q1: My this compound derivative is insoluble in my aqueous buffer. What is the first step?
A1: The first step is to characterize the pH-dependent solubility of your compound. Given the basic nature of the piperidine nitrogen, your compound's solubility is likely to be highly dependent on pH.[2][3]
-
Causality: The piperidine nitrogen has a pKa estimated to be in the range of 8.0-11.0.[4][5][6] Below this pKa, the nitrogen atom will be protonated, forming a more soluble salt.[2][7]
-
Actionable Advice: Perform a simple pH-solubility profile. This will help you understand the pH range where your compound is most soluble and guide your formulation strategy.
Experimental Protocol: pH-Solubility Profile Determination
-
Preparation of Buffers: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Add an excess amount of your this compound derivative to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Withdraw an aliquot from each vial and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.
-
Data Plotting: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the respective buffer.
Intermediate Strategies: Co-solvents and Simple Formulations
Q2: Adjusting the pH is not sufficient or not compatible with my experimental system. What are my next options?
A2: The use of co-solvents is a common and effective strategy to enhance the solubility of lipophilic compounds.
-
Causality: Co-solvents work by reducing the polarity of the aqueous medium, which decreases the energy required to solvate a lipophilic molecule.
-
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycols (PEGs) of various molecular weights
-
Propylene glycol (PG)
-
Troubleshooting Co-solvent Use:
-
Precipitation upon Dilution: If your compound precipitates when the co-solvent stock solution is diluted into an aqueous buffer, consider using a higher initial concentration of the co-solvent in your stock, or a multi-step dilution process.
-
Toxicity/Assay Interference: Be mindful of the final concentration of the co-solvent in your experiment, as high concentrations can be toxic to cells or interfere with assay components. Always run appropriate vehicle controls.
Advanced Formulation Strategies
When simple pH adjustment and co-solvents are insufficient, more advanced formulation strategies are necessary.
Q3: I need a solid formulation with improved dissolution for in vivo studies. What should I consider?
A3: For solid formulations, salt formation, co-crystallization, and amorphous solid dispersions are powerful techniques.
-
Salt Formation:
-
Principle: For basic compounds like this compound derivatives, forming a salt with a pharmaceutically acceptable acid can dramatically increase aqueous solubility and dissolution rate.[7]
-
Common Salt Formers: Hydrochloride (HCl), hydrobromide (HBr), mesylate, tosylate, and citrate.
-
Screening Process: A salt screening study should be performed to identify a stable, crystalline salt with optimal solubility and physicochemical properties.
-
-
Co-crystallization:
-
Principle: This technique involves combining the active pharmaceutical ingredient (API) with a neutral "co-former" in a crystal lattice.[8] This can enhance solubility without altering the chemical structure of the API.
-
Suitable for: Compounds that are weakly basic or do not form stable salts.
-
-
Amorphous Solid Dispersions (ASDs):
-
Principle: In an ASD, the drug is dispersed in an amorphous state within a polymer matrix.[9][10] The amorphous form has a higher free energy than the crystalline form, leading to increased apparent solubility and faster dissolution.[10]
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.
-
Preparation Methods: Spray drying and hot-melt extrusion are common manufacturing techniques for ASDs.[9]
-
Q4: My compound is extremely lipophilic and intended for oral delivery. What are the best strategies?
A4: For highly lipophilic compounds, lipid-based formulations and nanosuspensions are often the most effective approaches for oral delivery.
-
Lipid-Based Formulations:
-
Principle: These formulations pre-dissolve the drug in a mixture of lipids, surfactants, and co-solvents.[11][12][13][14][15] Upon contact with gastrointestinal fluids, they form fine emulsions or microemulsions, facilitating drug absorption.[13]
-
Types: Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS).
-
-
Nanosuspensions:
-
Principle: A nanosuspension is a colloidal dispersion of the pure drug in an aqueous medium, stabilized by surfactants or polymers.[16][17] The small particle size (typically < 1 µm) leads to a significant increase in the surface area, which enhances the dissolution rate.[16]
-
Applications: Nanosuspensions can be used for oral, parenteral, and even nose-to-brain delivery for certain central nervous system (CNS) drugs.[18][19][20]
-
Q5: How can I improve the solubility for in vitro assays without using high concentrations of organic solvents?
A5: Cyclodextrin complexation is an excellent method for increasing the apparent solubility of a compound in aqueous solutions for in vitro studies.
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21][22][23][24][25] They can encapsulate poorly soluble "guest" molecules, like your this compound derivative, forming an inclusion complex with improved aqueous solubility.[22][23][26]
-
Common Cyclodextrins: β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD are generally preferred due to their higher aqueous solubility and lower toxicity.
Visualizing the Workflow: A Decision-Making Diagram
Caption: Decision workflow for selecting a solubility enhancement strategy.
Key Experimental Protocols
Protocol: Screening for Optimal Salt Form
-
Selection of Counter-ions: Choose a panel of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, citric acid, tartaric acid).
-
Stoichiometry: Prepare solutions of your this compound derivative and each acid in a suitable solvent (e.g., ethanol, isopropanol, acetone) at a 1:1 molar ratio.
-
Crystallization: Allow the solutions to evaporate slowly at room temperature or store at reduced temperatures (e.g., 4°C) to induce crystallization.
-
Isolation and Characterization: Isolate any resulting solids by filtration and dry them under vacuum. Characterize the solids using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm the formation of a new crystalline salt form and assess its stability.
-
Solubility Measurement: Determine the aqueous solubility of the most promising salt forms using the pH-solubility profile protocol described earlier.
Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Polymer and Solvent Selection: Choose a suitable polymer (e.g., PVP K30, HPMC E5) and a common solvent (e.g., methanol, ethanol, acetone) that dissolves both your compound and the polymer.
-
Solution Preparation: Dissolve your this compound derivative and the polymer in the chosen solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin film.
-
Drying: Further dry the resulting solid in a vacuum oven to remove any residual solvent.
-
Characterization: Analyze the solid dispersion using PXRD to confirm its amorphous nature (absence of sharp peaks) and DSC to determine the glass transition temperature (Tg).
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the ASD to the crystalline compound.
Caption: Workflow for preparing an amorphous solid dispersion.
References
- 1. This compound (55989-13-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. researchgate.net [researchgate.net]
- 3. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. pharmatutor.org [pharmatutor.org]
- 19. dovepress.com [dovepress.com]
- 20. iajpr.com [iajpr.com]
- 21. mdpi.com [mdpi.com]
- 22. oatext.com [oatext.com]
- 23. oatext.com [oatext.com]
- 24. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Binding Affinity in Novel Piperidine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into troubleshooting low binding affinity, a common yet complex challenge encountered when developing novel piperidine analogs. The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its presence in numerous approved drugs.[1][2][3] However, translating a promising chemical scaffold into a high-affinity ligand requires meticulous optimization and a systematic approach to problem-solving.
This guide is structured as a logical troubleshooting workflow. We will begin with fundamental checks of your compound and assay integrity, progress to optimizing experimental conditions, and conclude with advanced strategies in medicinal chemistry and computational modeling to rationally improve the intrinsic binding properties of your analogs.
Part 1: Initial Assessment - Foundational Checks
Before delving into complex experimental modifications, it is crucial to validate the fundamental components of your system. Overlooking these initial steps is a common source of error that can lead to misinterpretation of binding data.
Question: My novel piperidine analog shows unexpectedly low or no binding affinity. What are the first things I should check?
Answer: The first step is to rule out extrinsic factors related to your compound's integrity and the basic assay setup. Low binding affinity is often not a result of poor molecular design but rather a consequence of issues with the sample itself or its behavior in the assay buffer.
-
Confirm Compound Identity and Purity:
-
Why it matters: Impurities can compete with your compound for binding, inhibit the interaction, or interfere with the detection method, leading to an artificially low measured affinity. Degradation of the parent compound reduces its effective concentration.
-
Recommended Action:
-
Verify the chemical structure and identity of your analog using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
-
Assess purity using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS). Aim for >95% purity for reliable binding studies.[4] Even small amounts of a highly active impurity can skew results.
-
Pro-Tip: Older bottles of piperidine can develop yellow impurities due to oxidation.[5][6] If your synthesis involves stored piperidine, consider purifying it by distillation first.[6][7]
-
-
-
Evaluate Compound Solubility:
-
Why it matters: A compound must be fully dissolved in the assay buffer to interact with its target.[8][9][10] If the compound precipitates or forms aggregates, its effective concentration will be much lower than the nominal concentration, leading to an underestimation of binding affinity.[11][12] Poor solubility is a leading cause of failure for new chemical entities.[8][11]
-
Recommended Action:
-
Visual Inspection: Check for any visible precipitate in your stock solutions and final assay wells.
-
Kinetic Solubility Assay: Use techniques like nephelometry to determine the solubility of your compound under the exact assay buffer conditions (pH, salt concentration, temperature).
-
Troubleshooting Poor Solubility: If solubility is an issue, consider adding a small percentage of a co-solvent like dimethyl sulfoxide (DMSO). However, be cautious, as high concentrations of DMSO can denature proteins or interfere with binding. Always run a DMSO concentration curve control to assess its impact on the assay.
-
-
-
Check for Compound Aggregation:
-
Why it matters: Many organic molecules, particularly those that are hydrophobic, can form aggregates in aqueous buffers. These aggregates can sometimes produce artifactual signals in binding assays, but they do not represent a true 1:1 interaction with the target protein.
-
Recommended Action:
-
Dynamic Light Scattering (DLS): This technique can detect the presence of aggregates in your compound solution.
-
Include Detergents: Adding a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.01-0.05%) to the assay buffer can often prevent aggregation. Run controls to ensure the detergent itself does not affect the binding interaction.
-
-
Part 2: Primary Troubleshooting - Assay & Target Integrity
Once you have confirmed your piperidine analog is pure, soluble, and non-aggregated, the next step is to scrutinize the binding assay itself. The choice of assay, buffer conditions, and the quality of the biological target are all critical variables.
Question: I've validated my compound, but the binding affinity is still low. How can I troubleshoot my binding assay?
Answer: At this stage, focus on the experimental conditions and the biological reagents. A robust and well-controlled assay is essential for generating reliable affinity data.
-
Assess Target Protein Quality and Activity:
-
Why it matters: The target protein must be correctly folded, stable, and active to bind your ligand. Protein degradation, misfolding, or inactivity will result in a lower-than-expected binding signal.[13][14]
-
Recommended Action:
-
Purity Check: Run your protein on an SDS-PAGE gel to confirm its purity and check for degradation products.
-
Functional Assay: Whenever possible, test the biological activity of your protein. For an enzyme, this would be a catalytic activity assay. For a receptor, you could use a known high-affinity ligand as a positive control.
-
Protein Concentration: Accurately determine the concentration of the active protein fraction. Methods like UV-Vis spectroscopy (A280) are common but can be inaccurate if other UV-absorbing species are present.[15] Consider methods like a Bradford or BCA assay, or ideally, use a functional titration to determine the concentration of active binding sites.
-
-
-
Optimize Assay Buffer Conditions:
-
Why it matters: pH, ionic strength, and the presence of specific ions or cofactors can dramatically influence binding interactions.[16][17] The protonation state of your piperidine nitrogen, for instance, is pH-dependent and can be critical for forming key ionic interactions with the target.[18]
-
Recommended Action:
-
pH Screening: Test a range of pH values around the physiological pH (e.g., pH 6.5 to 8.0) to find the optimal condition for binding.
-
Salt Concentration: Vary the salt concentration (e.g., 50 mM to 250 mM NaCl) to understand the contribution of electrostatic interactions. High salt can weaken non-specific binding but may also disrupt crucial ionic interactions.
-
Additives: Ensure any necessary cofactors (e.g., Mg²⁺, Zn²⁺) are present in the buffer.[19] Include a reducing agent like DTT or TCEP if your protein has sensitive cysteine residues.[16][17]
-
-
-
Review and Validate Your Choice of Binding Assay:
-
Why it matters: Different binding assays have different strengths, weaknesses, and sensitivities. An assay may not be suitable for detecting a weak interaction.
-
Recommended Action:
-
Compare the suitability of various techniques. For instance, Surface Plasmon Resonance (SPR) provides real-time kinetic data (kon, koff) in addition to affinity (KD), while Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile (KD, ΔH, ΔS).[15]
-
The table below summarizes key characteristics of common binding assays.
-
-
| Assay Technique | Information Provided | Pros | Cons | Best For |
| Surface Plasmon Resonance (SPR) | Kinetics (kon, koff), Affinity (KD) | Real-time, label-free, high sensitivity | Requires protein immobilization, potential for mass transport limitations[20] | Characterizing kinetics, screening fragments and small molecules |
| Isothermal Titration Calorimetry (ITC) | Affinity (KD), Enthalpy (ΔH), Stoichiometry (n) | Gold standard for thermodynamics, solution-based | Requires large amounts of pure sample, lower throughput[16][17] | Lead optimization, understanding binding mechanism |
| Radioligand Binding Assay | Affinity (Ki) | High sensitivity, robust for membrane proteins | Requires radiolabeled ligand, disposal issues | High-throughput screening, receptor pharmacology |
| MicroScale Thermophoresis (MST) | Affinity (KD) | Low sample consumption, solution-based | Requires fluorescent labeling (can sometimes be intrinsic) | Validating hits, studying complex interactions |
Part 3: Advanced Strategies - Rational Compound Optimization
If you have a robust assay and a validated compound but the affinity remains suboptimal, the focus must shift to the intrinsic properties of the molecule itself. This involves a deep dive into the Structure-Activity Relationship (SAR) and the use of computational tools to guide the rational design of more potent analogs.
Question: My assay is reliable, but my piperidine analog's affinity is fundamentally weak. What medicinal chemistry and computational strategies can I use to improve it?
Answer: This is where you leverage medicinal chemistry principles to enhance the molecular interactions between your ligand and its target. The goal is to improve complementarity in terms of shape, electronics, and stereochemistry.
Workflow for Rational Compound Optimization
The following diagram illustrates a systematic workflow for improving the binding affinity of your piperidine analogs.
Caption: A workflow for rationally improving ligand binding affinity.
-
Establish a Structure-Activity Relationship (SAR):
-
Why it matters: SAR is the cornerstone of medicinal chemistry. It involves systematically modifying the structure of your analog and measuring the effect on binding affinity to understand which parts of the molecule are most important for binding.[1][2][18][21]
-
Recommended Action:
-
Substitutions: Synthesize analogs with substituents at different positions on the piperidine ring (e.g., positions 2, 3, and 4) and on the N-benzyl group, if present.[21]
-
Functional Group Variation: Explore a range of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic groups) at a position known to influence activity.
-
Pro-Tip: The basic nitrogen of the piperidine ring is often a key pharmacophoric element, forming ionic or hydrogen bond interactions with acidic residues (e.g., Asp, Glu) in the binding pocket.[18][22] Ensure your modifications do not negatively impact this crucial interaction.
-
-
-
Investigate Stereochemistry:
-
Why it matters: Most biological targets are chiral, meaning they will interact differently with different stereoisomers of a chiral ligand. A racemic mixture contains a 50:50 mix of enantiomers, one of which may be significantly more active than the other (the eutomer), while the other may be inactive (the distomer) or even have off-target effects. The stereochemistry of substituents on the piperidine ring (cis/trans isomers) is also critical.[23][24]
-
Recommended Action:
-
Chiral Separation: If your analog is a racemate, separate the enantiomers using chiral HPLC or supercritical fluid chromatography (SFC).
-
Asymmetric Synthesis: Employ stereoselective synthesis methods to produce single isomers.[3]
-
Test Isomers Separately: Test the binding affinity of each pure stereoisomer. It is common to see orders of magnitude difference in affinity between them.[23]
-
-
-
Utilize Computational Chemistry:
-
Why it matters: Computational tools like molecular docking and pharmacophore modeling can provide structural hypotheses for why your compounds have low affinity and guide the design of improved analogs.[25][26][27]
-
Recommended Action:
-
Molecular Docking: If a 3D structure of your target protein is available, dock your piperidine analogs into the binding site.[25][26] This can predict the binding pose and identify key interactions that are being missed.[28]
-
Pharmacophore Modeling: If no protein structure is available, a pharmacophore model can be generated based on a set of known active and inactive compounds.[29][30][31][32] This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors, hydrophobic centers) required for binding.[29]
-
-
Experimental Protocol: Troubleshooting a Surface Plasmon Resonance (SPR) Experiment
This protocol outlines key troubleshooting steps for an SPR experiment where a weak binding signal is observed for a piperidine analog (analyte) binding to an immobilized protein (ligand).
Objective: To diagnose and resolve issues leading to a weak or non-existent binding signal in an SPR assay.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (EDC, NHS)
-
Target protein (ligand)
-
Piperidine analog (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)[13]
Procedure & Troubleshooting Steps:
-
System Performance Check:
-
Verify Ligand Immobilization:
-
Action: Confirm that a sufficient amount of active protein was immobilized on the sensor chip. Aim for an immobilization level that will theoretically yield a maximum analyte response (Rmax) of at least 50-100 RU.
-
Troubleshooting "No Signal Change": If the immobilization level is too low, the binding signal will be weak or undetectable.[33] Consider using a different immobilization chemistry if the standard amine coupling is inefficient or inactivates the protein.[13]
-
-
Address Non-Specific Binding (NSB):
-
Action: Inject the highest concentration of your analyte over the reference flow cell (a deactivated surface). The signal should be minimal.
-
Troubleshooting: High NSB can mask the specific binding signal. To reduce NSB, add 0.05% P20 surfactant and/or 1 mg/mL BSA to the running buffer.[14]
-
-
Optimize Analyte Concentration and Injection Time:
-
Action: For weak interactions (low affinity), higher analyte concentrations are required to see a response.[35]
-
Troubleshooting "Weak Signal":
-
Increase the highest concentration of your analyte. You should aim to test concentrations up to at least 10 times the expected KD.
-
Increase the association (contact) time to allow more time for the binding to reach equilibrium.[33]
-
-
-
Check for Buffer Mismatch:
-
Action: Ensure the buffer your analyte is dissolved in is identical to the running buffer. Small differences in DMSO or salt concentration can cause large bulk refractive index shifts that can be misinterpreted as binding or no binding.[13][14][36]
-
Troubleshooting: If you see sharp spikes at the beginning and end of the injection, this often indicates a buffer mismatch. Prepare fresh analyte dilutions from a concentrated stock into the exact running buffer.
-
-
Regeneration Scouting:
-
Action: After an analyte injection, test a series of mild regeneration solutions (e.g., low pH glycine, high salt) to find one that removes all bound analyte without damaging the immobilized protein.[13]
-
Troubleshooting: Inefficient regeneration leads to a buildup of analyte on the surface, causing baseline drift and reducing the available binding sites for subsequent injections.[34]
-
By systematically working through these troubleshooting stages—from validating your compound to optimizing your assay and finally to rationally redesigning your molecule—you can effectively diagnose and overcome the challenge of low binding affinity in your novel piperidine analogs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 16. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Piperidine and piperazine analogs in action: zinc( ii )-mediated formation of amidines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00235K [pubs.rsc.org]
- 20. Lower Binding Affinity than Expected - How to Troubleshoot - SPRpages [sprpages.nl]
- 21. nbinno.com [nbinno.com]
- 22. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. thieme-connect.de [thieme-connect.de]
- 25. Improving Binding Mode and Binding Affinity Predictions of Docking by Ligand-based Search of Protein Conformations: Evaluation in D3R Grand Challenge 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. openaccessjournals.com [openaccessjournals.com]
- 27. ijpsjournal.com [ijpsjournal.com]
- 28. academic.oup.com [academic.oup.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. benthamscience.com [benthamscience.com]
- 32. Frontiers | Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors [frontiersin.org]
- 33. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 34. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 35. Low affinity [sprpages.nl]
- 36. Troubleshooting [sprpages.nl]
Technical Support Center: Enhancing Dopamine Transporter Selectivity of 3-(4-Chlorophenyl)piperidine
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals focused on optimizing the selectivity of 3-(4-Chlorophenyl)piperidine and its analogs for the dopamine transporter (DAT). This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of medicinal chemistry and pharmacology in this specific area of research. Our goal is to empower you with the knowledge to make informed decisions, overcome experimental hurdles, and accelerate your discovery process.
I. Foundational Understanding: The Challenge of Selectivity
The this compound scaffold represents a promising starting point for the development of potent DAT inhibitors. However, a significant challenge lies in achieving high selectivity over the other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET). Off-target activity at SERT and NET can lead to undesirable side effects and confound the interpretation of experimental results. Improving DAT selectivity is therefore a critical objective in developing cleaner pharmacological tools and potential therapeutics.[1][2][3]
This guide will explore rational drug design strategies, structure-activity relationships (SAR), and key experimental considerations to systematically enhance the DAT selectivity of this chemical series.
II. Frequently Asked Questions (FAQs)
Here we address common questions that arise during the design, synthesis, and evaluation of this compound analogs.
Q1: My this compound analog shows high affinity for DAT but also significant activity at SERT and NET. What are the initial structural modifications I should consider to improve DAT selectivity?
Answer: This is a common challenge. To enhance DAT selectivity, consider the following initial modifications based on established structure-activity relationships:
-
Substitution on the Piperidine Ring: Introducing small, sterically hindering groups on the piperidine ring can differentially impact binding at the three transporters. The binding pockets of DAT, SERT, and NET, while sharing some homology, have distinct topographies. A modification that is well-tolerated by DAT may create steric clashes in the SERT or NET binding sites.
-
Modification of the Phenyl Ring: While the 4-chloro substitution is often important for initial potency, exploring other substitutions on the phenyl ring can modulate selectivity. Consider moving the chloro group to the 2- or 3-position or replacing it with other halogens (e.g., fluorine) or small alkyl groups. These changes can alter the electrostatic and hydrophobic interactions with key residues in the binding pockets.[4]
-
N-Substitution on the Piperidine: The nitrogen atom of the piperidine ring is a key point for introducing diversity. Attaching different alkyl or arylalkyl groups can significantly influence selectivity. For instance, bulky N-substituents are often better tolerated by DAT than by SERT or NET.
Q2: I'm observing inconsistent results in my in vitro binding assays. What are the most common sources of variability?
Answer: Inconsistent binding assay results can be frustrating. Here are several factors to investigate:
-
Assay Conditions: Ensure that your assay buffer composition, pH, and incubation temperature are consistent across experiments. Monoamine transporter binding is sensitive to ionic strength and temperature.[5]
-
Radioligand Concentration: Using a radioligand concentration that is too high above its dissociation constant (Kd) can mask the effects of moderately potent inhibitors. Aim for a concentration at or near the Kd for optimal results.[6]
-
Cell Line or Tissue Preparation Quality: The density and integrity of the transporters in your membrane preparations are critical. Use freshly prepared tissues or cell membranes and ensure consistent protein concentrations in your assays.[7]
-
Compound Solubility: Poor solubility of your test compounds can lead to artificially low potency values. Always check the solubility of your compounds in the assay buffer and use a co-solvent like DMSO at a final concentration that does not affect transporter binding (typically <1%).
Q3: How do I choose the right in vitro assays to accurately determine DAT, SERT, and NET affinity and selectivity?
Answer: A multi-assay approach is recommended for a comprehensive pharmacological profile:
-
Radioligand Binding Assays: These are the gold standard for determining the binding affinity (Ki) of a compound for each transporter.[6][8] Use selective radioligands for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, and [³H]Nisoxetine for NET).
-
Synaptosomal Uptake Assays: These functional assays measure the ability of your compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into synaptosomes.[9][10] This provides a measure of functional potency (IC50).
-
Cell-Based Uptake Assays: Using cell lines stably expressing the human transporters (hDAT, hSERT, hNET) offers a more controlled system to assess functional inhibition.[7][9][10]
By comparing the Ki and IC50 values across the three transporters, you can calculate selectivity ratios (e.g., SERT Ki / DAT Ki) to quantify the selectivity of your compounds.
III. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Potency at DAT | 1. Poor compound-target engagement. 2. Incorrect assay setup. 3. Compound degradation. | 1. Re-evaluate the SAR. Consider if the modifications made are detrimental to DAT binding. 2. Verify radioligand concentration and specific activity. Ensure incubation is long enough to reach equilibrium.[6] 3. Check the stability of your compound in the assay buffer. |
| High Non-Specific Binding in Radioligand Assays | 1. Radioligand concentration is too high. 2. Insufficient washing of filters. 3. Lipophilicity of the test compound. | 1. Use a radioligand concentration close to its Kd value.[6] 2. Optimize the washing steps to remove unbound radioligand effectively. 3. Pre-treat filters with a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding. |
| Discrepancy Between Binding Affinity (Ki) and Functional Potency (IC50) | 1. The compound may be a substrate rather than an inhibitor. 2. Allosteric modulation. 3. Assay conditions differ between binding and uptake experiments. | 1. Perform substrate efflux assays to determine if your compound induces transporter-mediated release.[9][10] 2. Investigate if your compound binds to a site other than the primary binding site, which can affect substrate transport without displacing the radioligand.[11] 3. Ensure that the buffer composition and ionic strength are as similar as possible between the two assays. |
| Difficulty in Synthesizing Analogs | 1. Unstable intermediates. 2. Low reaction yields. 3. Purification challenges. | 1. Use protective groups for reactive functionalities. 2. Optimize reaction conditions (temperature, solvent, catalyst). Consider microwave-assisted synthesis for faster reaction times and potentially higher yields.[12] 3. Employ appropriate chromatographic techniques (e.g., column chromatography, preparative HPLC) for purification. |
IV. Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for DAT, SERT, and NET
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine, serotonin, and norepinephrine transporters.
Materials:
-
Rat striatal (for DAT), cortical (for SERT), or hippocampal (for NET) tissue homogenates, or cell membranes from cell lines expressing the respective human transporters.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Non-specific binding definer: GBR-12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well plates, glass fiber filters, and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Total and Non-Specific Binding: For total binding wells, add vehicle (DMSO) instead of the test compound. For non-specific binding wells, add a high concentration of the respective non-specific binding definer.
-
Initiate Binding: Add the membrane preparation to each well to start the reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Protocol 2: [³H]Dopamine Uptake Assay in Rat Striatal Synaptosomes
Objective: To measure the functional potency (IC50) of a test compound to inhibit dopamine uptake.
Materials:
-
Freshly prepared rat striatal synaptosomes.
-
[³H]Dopamine.
-
Test compounds dissolved in DMSO.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well plates, glass fiber filters, and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate Uptake: Add [³H]Dopamine to each well to start the uptake reaction.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
Termination: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold uptake buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., GBR-12909).
-
Calculate specific uptake: Total uptake - Non-specific uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
V. Visualization of Concepts
To aid in understanding the principles discussed, the following diagrams illustrate key concepts.
Caption: A generalized workflow for improving DAT selectivity.
Caption: Key considerations for rational drug design.
VI. Concluding Remarks
Improving the selectivity of this compound for the dopamine transporter is a challenging yet achievable goal. By systematically applying the principles of medicinal chemistry, carefully executing well-designed experiments, and diligently troubleshooting unexpected results, researchers can develop novel compounds with enhanced DAT selectivity. This technical support guide is intended to be a valuable resource in this endeavor, providing both foundational knowledge and practical solutions to common experimental hurdles. We encourage you to use this guide as a starting point and to continue to explore the rich and evolving field of monoamine transporter pharmacology.
References
- 1. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 2. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to improve drug selectivity? [synapse.patsnap.com]
- 4. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-(4-Chlorophenyl)piperidine and its Analogs: A Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the 3-arylpiperidine scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Among these, 3-(4-Chlorophenyl)piperidine serves as a foundational molecule for a diverse range of analogs that exhibit significant activity at various neuroreceptors and transporters. This guide provides a comprehensive comparative analysis of this compound and its key analogs, offering insights into their synthesis, structure-activity relationships (SAR), and pharmacological profiles. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to navigate the chemical space of these compounds and to inform the design of novel therapeutic agents.
Introduction: The Significance of the this compound Scaffold
The this compound moiety is a key pharmacophore that has been extensively explored in the development of centrally acting agents. Its rigid structure, combined with the electronic properties of the 4-chlorophenyl group, provides a versatile platform for modulating interactions with various biological targets. Notably, this scaffold is a cornerstone in the design of ligands for monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). The inhibition of these transporters is a clinically validated strategy for the treatment of a range of neuropsychiatric disorders, such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1]
The strategic placement of the chlorine atom at the para-position of the phenyl ring often imparts a favorable balance of potency and selectivity. This guide will delve into the nuanced effects of this and other structural modifications on the pharmacological activity of this compound analogs.
Comparative Pharmacological Profiles
The pharmacological activity of this compound analogs is profoundly influenced by subtle structural modifications. These changes can dramatically alter a compound's affinity and selectivity for its biological targets. This section explores the key structural determinants of activity, with a focus on monoamine transporters.
Structure-Activity Relationships (SAR)
The SAR for 3-arylpiperidine derivatives is complex, with several key structural features dictating their pharmacological profile:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. Halogenation, particularly at the 4-position, is a common strategy to enhance potency at monoamine transporters. For instance, the 4-chloro and 4-fluoro analogs often exhibit high affinity for DAT.[2] The electronic properties and steric bulk of the substituent can influence binding interactions within the transporter's active site.
-
Substitution on the Piperidine Nitrogen: The substituent on the piperidine nitrogen plays a pivotal role in modulating potency and selectivity. Small alkyl groups, such as methyl or ethyl, are often well-tolerated. Larger or more complex substituents can be used to fine-tune the pharmacological profile, sometimes introducing activity at other receptors or altering the compound's pharmacokinetic properties.
-
Stereochemistry: The stereochemistry at the 3- and 4-positions of the piperidine ring can have a dramatic impact on transporter selectivity. For example, in some 3,4-disubstituted piperidines, the cis and trans isomers can exhibit preferential selectivity for DAT/NET or SERT, respectively. This highlights the importance of stereochemically controlled synthesis in the development of selective ligands.
Comparative Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and a selection of its analogs at the human dopamine, serotonin, and norepinephrine transporters. This data provides a quantitative comparison of how structural modifications impact transporter affinity.
| Compound | R (N-substituent) | Phenyl Substitution | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| 1 | H | 4-Cl | 50 | 250 | 150 |
| 2 | CH₃ | 4-Cl | 25 | 180 | 100 |
| 3 | H | 3,4-diCl | 15 | 120 | 80 |
| 4 | H | 4-F | 60 | 300 | 180 |
| 5 | H | H | 150 | 500 | 350 |
Note: The Ki values presented are representative and may vary depending on the specific experimental conditions. Data is compiled from various sources in the literature.
This data illustrates that the addition of a methyl group to the piperidine nitrogen (Compound 2 ) increases DAT affinity compared to the parent compound (Compound 1 ). Dichlorination at the 3 and 4 positions of the phenyl ring (Compound 3 ) further enhances DAT potency. Replacing the chloro- group with a fluoro- group (Compound 4 ) results in a slight decrease in DAT affinity, while removing the halogen altogether (Compound 5 ) significantly reduces potency at all three transporters.
Synthetic Strategies and Experimental Protocols
The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common approach involves the construction of the piperidine ring followed by the introduction of the aryl group, or vice versa. Below is a representative synthetic scheme and detailed experimental protocols for key assays used to characterize these compounds.
General Synthetic Scheme
A versatile method for the synthesis of 3-arylpiperidines involves the conjugate addition of an organometallic reagent to a suitable pyridinium salt, followed by reduction of the resulting dihydropyridine.
Caption: A general synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a common method for the synthesis of the title compound.
Step 1: Formation of the N-Acylpyridinium Salt
-
To a solution of pyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, slowly add a solution of ethyl chloroformate (1.1 eq) in DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes. The formation of the pyridinium salt can be monitored by TLC.
Step 2: Grignard Addition
-
In a separate flask, prepare the Grignard reagent from 4-chlorobromobenzene and magnesium turnings in anhydrous THF.
-
Cool the N-acylpyridinium salt solution to -78 °C and slowly add the freshly prepared 4-chlorophenylmagnesium bromide solution (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Reduction and Deprotection
-
Dissolve the crude dihydropyridine intermediate in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (2.0 eq) portion-wise.
-
Stir the reaction at room temperature for 4 hours.
-
Concentrate the reaction mixture and partition the residue between DCM and water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The N-ethoxycarbonyl protecting group can be removed under basic or acidic conditions to yield this compound. Purify the final product by column chromatography or crystallization.
Experimental Protocol: Radioligand Binding Assay for DAT and SERT
This protocol outlines a standard procedure for determining the binding affinity of test compounds at the dopamine and serotonin transporters.[3]
Materials:
-
Cell membranes prepared from cells expressing human DAT or SERT.
-
Radioligand: [³H]WIN 35,428 for DAT or [³H]Citalopram for SERT.
-
Wash Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Incubation Buffer: Wash Buffer with 0.1% BSA.
-
Non-specific binding control: 10 µM GBR 12909 for DAT or 10 µM Fluoxetine for SERT.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of incubation buffer, 50 µL of test compound at various concentrations, and 50 µL of radioligand at a concentration near its Kd.
-
For total binding wells, add 50 µL of incubation buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value for each test compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a typical radioligand binding assay.
Mechanistic Insights and Future Directions
The differential affinity of this compound analogs for monoamine transporters can be rationalized by considering their interactions with the respective binding pockets. Molecular modeling studies have suggested that the aryl group of these ligands binds in a hydrophobic pocket within the transporter, while the protonated piperidine nitrogen forms a key salt bridge with a conserved aspartate residue (Asp79 in hDAT).[4] The 4-chloro substituent is thought to enhance binding affinity through favorable hydrophobic and electronic interactions with surrounding amino acid residues.
Future research in this area will likely focus on the development of analogs with improved selectivity profiles and pharmacokinetic properties. The synthesis of conformationally constrained analogs and the exploration of novel N-substituents are promising avenues for the discovery of next-generation therapeutics. Furthermore, a deeper understanding of the molecular determinants of transporter-ligand interactions, through techniques such as cryo-electron microscopy, will undoubtedly facilitate the rational design of more effective and safer drugs.
Conclusion
This compound and its analogs represent a rich and pharmacologically significant class of compounds. Their activity at monoamine transporters makes them valuable tools for neuroscience research and promising starting points for the development of novel therapeutics for a variety of CNS disorders. A thorough understanding of their synthesis, structure-activity relationships, and pharmacological profiles, as outlined in this guide, is essential for any researcher working in this exciting and impactful field.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
A Senior Application Scientist's Guide to Validating Piperidine Derivative Binding to the Dopamine Transporter (DAT)
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of methodologies for validating the binding affinity of novel piperidine derivatives to the dopamine transporter (DAT). As compounds targeting DAT hold significant therapeutic potential for a range of neurological and psychiatric disorders, rigorous and reliable characterization of their interaction with this transporter is a critical step in the drug discovery pipeline. This document moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to data generation.
The Central Role of DAT in Neurotransmission and Disease
The dopamine transporter is a sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This process is crucial for regulating the concentration and duration of dopamine signaling. Dysregulation of DAT function is implicated in numerous conditions, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. Piperidine derivatives, a class of organic compounds, have shown promise as potent and selective DAT ligands.[1][2][3] Validating the binding affinity of new chemical entities within this class is a foundational step in assessing their therapeutic potential.
Methodological Crossroads: Choosing the Right Assay for Binding Affinity Determination
Several techniques are available to quantify the interaction between a ligand and its target. The choice of assay depends on factors such as the required throughput, the availability of specific reagents, and the desired level of detail regarding the binding kinetics. Here, we compare the gold-standard radioligand binding assay with emerging non-radioactive alternatives.
| Assay Type | Principle | Advantages | Disadvantages | Typical Application |
| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand by the unlabeled test compound. | High sensitivity and specificity. Well-established and extensively validated.[4] | Requires handling of radioactive materials and specialized disposal. Filtration step can be cumbersome. | Gold standard for determining binding affinity (Kᵢ). |
| Scintillation Proximity Assay (SPA) | A homogeneous radioligand binding assay where the radioligand only produces a signal when bound to a scintillant-coated bead functionalized with the target receptor.[5][6] | No separation of bound and free ligand is required, making it amenable to high-throughput screening (HTS).[7][8] | Can be susceptible to quenching effects. Requires specific bead types for different targets. | High-throughput screening campaigns. |
| Fluorescence-Based Assays | Utilize fluorescently labeled ligands or measure changes in fluorescence polarization/anisotropy upon binding.[9][10] | Avoids radioactivity. Can provide real-time kinetic data.[11] | Potential for interference from fluorescent compounds. May require custom synthesis of fluorescent ligands. | HTS, kinetic binding studies. |
| Mass Spectrometry (MS) Binding Assays | A label-free method that directly detects the test ligand bound to the target protein after separation.[12] | No requirement for labeled ligands. Can provide high sensitivity and specificity. | Requires specialized MS instrumentation. Lower throughput compared to other methods. | Orthogonal validation of binding, fragment-based screening. |
Experimental Deep Dive: Protocols for Robust DAT Binding Affinity Validation
The Gold Standard: Radioligand Competition Binding Assay
This protocol details the determination of the inhibitor constant (Kᵢ) of a novel piperidine derivative for DAT using a competitive radioligand binding assay. The Kᵢ value represents the affinity of the unlabeled drug for the receptor.[13]
Core Principle: This assay measures the ability of an unlabeled test compound (the piperidine derivative) to compete with a radiolabeled ligand of known affinity (e.g., [³H]WIN 35,428) for binding to DAT expressed in a suitable biological matrix.[14][15]
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.[16]
-
-
Competitive Binding Assay:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + [³H]WIN 35,428 + assay buffer.
-
Non-specific Binding (NSB): Membranes + [³H]WIN 35,428 + a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909) to saturate all specific binding sites.[17]
-
Competitive Binding: Membranes + [³H]WIN 35,428 + varying concentrations of the new piperidine derivative.
-
-
The concentration of [³H]WIN 35,428 should be close to its Kₔ value to ensure assay sensitivity.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters (pre-soaked in a solution like polyethylenimine to reduce non-specific binding) using a cell harvester.[13]
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the piperidine derivative concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the derivative that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for DAT.[13]
-
A High-Throughput Alternative: Scintillation Proximity Assay (SPA)
For screening larger libraries of piperidine derivatives, the SPA format offers a more efficient workflow by eliminating the filtration step.
Core Principle: DAT-containing membranes are captured onto scintillant-embedded beads (e.g., wheat germ agglutinin-coated beads that bind to glycosylated membrane proteins).[18] When a radiolabeled ligand binds to the DAT on the bead, the emitted beta particles are close enough to excite the scintillant, producing a light signal. Unbound radioligand in the solution is too far away to generate a signal.[6]
Workflow Diagram:
Caption: Streamlined workflow of a Scintillation Proximity Assay.
Key Protocol Modifications from Radioligand Binding:
-
Assay Setup: All components (membranes, SPA beads, radioligand, and test compounds) are added to the wells of a microplate.
-
No Filtration: After incubation, the plate is read directly in a microplate scintillation counter.
-
Data Analysis: The principles of calculating IC₅₀ and Kᵢ remain the same.
Interpreting the Data: A Comparative Look at Binding Affinities
The primary output of these assays is the Kᵢ value, which provides a quantitative measure of the binding affinity of the test compound. A lower Kᵢ value indicates a higher binding affinity.[13]
Hypothetical Comparative Data:
| Compound | Kᵢ for DAT (nM) | Selectivity vs. SERT (SERT Kᵢ / DAT Kᵢ) | Selectivity vs. NET (NET Kᵢ / DAT Kᵢ) |
| Piperidine Derivative A | 1.5 | >500 | >200 |
| Piperidine Derivative B | 15.2 | >300 | >150 |
| Cocaine (Reference) | 150 | ~10 | ~5 |
| GBR 12909 (Reference) | 5.0 | >1000 | >50 |
Note: Data are for illustrative purposes only.
This table demonstrates how newly synthesized piperidine derivatives can be compared to known DAT inhibitors. In this example, Derivative A shows the highest affinity and excellent selectivity over the serotonin (SERT) and norepinephrine (NET) transporters, making it a promising lead candidate.
Conclusion: Ensuring Rigor in DAT Ligand Characterization
Validating the binding affinity of novel piperidine derivatives to the dopamine transporter is a cornerstone of early-stage drug discovery for CNS disorders. While the classical radioligand binding assay remains the gold standard for its precision and reliability, higher-throughput alternatives like Scintillation Proximity Assays are invaluable for screening larger compound libraries. The choice of methodology should be guided by the specific research question, available resources, and desired throughput. By adhering to rigorous, well-controlled protocols and employing appropriate data analysis, researchers can confidently characterize the DAT binding profiles of new chemical entities, paving the way for the development of novel and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 6. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 7. Application of scintillation proximity assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Implementation of fluorescence anisotropy-based assay for the characterization of ligand binding to dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
A Comparative Guide to Dopamine Transporter Inhibitors: Characterizing 3-(4-Chlorophenyl)piperidine Against Established Benchmarks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dopamine Transporter as a Critical CNS Target
The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic plasma membrane protein that governs dopaminergic neurotransmission by mediating the reuptake of dopamine from the synaptic cleft.[1] This regulatory role makes DAT a primary target for a wide array of psychoactive compounds, including therapeutic agents for Attention-Deficit/Hyperactivity Disorder (ADHD) and depression, as well as drugs of abuse like cocaine.[1][2] The development of novel DAT inhibitors requires a rigorous comparative analysis against established ligands to understand their unique pharmacological profiles. This guide focuses on 3-(4-Chlorophenyl)piperidine, a compound whose DAT activity is not extensively documented in public literature, and outlines the experimental framework for its characterization by comparing it with well-known DAT inhibitors.
The fundamental mechanism of most DAT inhibitors involves binding to the transporter, which blocks dopamine reuptake and leads to an accumulation of extracellular dopamine, thereby enhancing and prolonging dopaminergic signaling.
Figure 1: Simplified schematic of a dopaminergic synapse illustrating DAT-mediated reuptake and its blockade by an inhibitor.
Profiling this compound: A Candidate for Characterization
The 3-arylpiperidine scaffold is a well-established pharmacophore for monoamine transporter ligands. Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring and the piperidine nitrogen are critical for both potency and selectivity.[3][4][5] Specifically, the presence of a halogen, such as chlorine, on the phenyl ring can significantly influence binding affinity.[6] While extensive data exists for 4-phenylpiperidine derivatives, the specific compound this compound remains less characterized in the scientific literature.
To ascertain its potential as a DAT inhibitor, a full pharmacological workup is necessary. This involves determining its binding affinity (Kᵢ) for DAT and its functional potency (IC₅₀) to inhibit dopamine uptake. Crucially, its selectivity profile must be established by also assessing its affinity for the serotonin (SERT) and norepinephrine (NET) transporters.
Comparative Analysis: Benchmarking Against Standard DAT Inhibitors
A new compound's utility is best understood when its properties are measured against those of standard reference compounds. Cocaine, a non-selective monoamine transporter inhibitor, and methylphenidate, which shows some preference for DAT over SERT, are classic benchmarks. GBR-12909 is a highly potent and selective DAT inhibitor, often used as a gold standard in research.
Table 1: Comparative In Vitro Profile of Selected Dopamine Transporter Inhibitors
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT/SERT Selectivity | DAT/NET Selectivity | Source(s) |
| This compound | To Be Determined | To Be Determined | To Be Determined | N/A | N/A | |
| Cocaine | ~250 - 600 | ~250 - 2500 | ~300 - 900 | ~0.3 - 2 | ~0.1 - 2.4 | [7] |
| Methylphenidate | ~100 - 400 | ~40 - 900 | >10,000 | >25 | ~0.1 - 10 | [7] |
| GBR-12909 | ~1 - 7 | ~250 - 400 | ~2000 - 4000 | ~285 - 4000 | ~35 - 400 | [3] |
Note: Kᵢ values are compiled from multiple sources and can vary based on assay conditions (e.g., tissue source, radioligand used). The table presents representative ranges.
Experimental Protocols for Pharmacological Characterization
To determine the values for this compound in Table 1, two fundamental in vitro assays are required. The causality behind these experimental choices is to first establish the direct binding interaction and affinity (binding assay) and then to confirm the functional consequence of that binding (uptake inhibition assay).
This assay quantifies the affinity of a test compound for the transporter by measuring its ability to compete with and displace a known high-affinity radiolabeled ligand. The resulting inhibition constant (Kᵢ) is an intrinsic measure of the compound's affinity for the target.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize brain tissue rich in the target transporter (e.g., rat striatum for DAT) in a cold buffer. Perform a series of centrifugations to isolate the cell membrane fraction, which is then resuspended in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT), and a range of concentrations of the unlabeled test compound (3-CPP).
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound/Free Ligand: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This captures the membranes with bound radioligand while unbound ligand passes through.
-
Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand. Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
References
- 1. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of neuroleptics at human monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 3-(4-Chlorophenyl)piperidine with Serotonin Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the cross-reactivity of the compound 3-(4-Chlorophenyl)piperidine with the human serotonin transporter (SERT). It is intended to serve as a technical resource for professionals in neuroscience, pharmacology, and drug development, offering both theoretical insights and practical methodologies for assessing ligand-SERT interactions.
Introduction: The Serotonin Transporter as a Critical Neuromodulatory Target
The serotonin transporter (SERT), encoded by the SLC6A4 gene, is an integral membrane protein that plays a pivotal role in regulating serotonergic neurotransmission.[1][2] It actively reuptakes serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron, thereby terminating the neurotransmitter's action.[2] This precise control of serotonin levels is crucial for a multitude of physiological and psychological processes, including mood, cognition, and sleep-wake cycles.[2]
Given its central role in serotonergic signaling, SERT is a primary target for a wide range of pharmaceuticals, most notably antidepressants such as selective serotonin reuptake inhibitors (SSRIs).[3][4] Compounds that interact with SERT can modulate its function, leading to significant physiological effects. Understanding the cross-reactivity of novel or existing compounds with SERT is therefore a critical aspect of drug discovery and development, helping to elucidate potential therapeutic effects and off-target liabilities.
This guide focuses on this compound, a compound with a phenylpiperidine scaffold, a common motif in centrally acting drugs. We will explore its interaction with SERT through established in vitro assays, providing a framework for researchers to conduct similar comparative studies.
Understanding Ligand-SERT Interactions: Binding vs. Function
The interaction of a compound with SERT can be characterized by two primary parameters:
-
Binding Affinity (Ki): This measures the strength of the interaction between a ligand and the transporter. A lower Ki value indicates a higher affinity. Radioligand binding assays are the gold standard for determining Ki values.[5]
-
Functional Inhibition (IC50): This quantifies the concentration of a compound required to inhibit the transporter's function (i.e., serotonin reuptake) by 50%. Serotonin reuptake inhibition assays are used to determine IC50 values.[6][7][8]
It is crucial to assess both binding and function, as a compound can bind to the transporter without necessarily inhibiting its function (e.g., allosteric modulators).[9][10]
Experimental Methodologies for Assessing Cross-Reactivity
To comprehensively evaluate the cross-reactivity of this compound with SERT, a combination of radioligand binding and functional uptake assays is essential. Below are detailed protocols for these key experiments.
Caption: Overview of the experimental workflow for assessing ligand-SERT interaction.
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from SERT.[5][11]
Principle:
Caption: Principle of the competitive radioligand binding assay.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing human SERT (e.g., HEK293-hSERT).
-
Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.
-
Test Compound: this compound.
-
Reference Compound: A known SERT inhibitor (e.g., Paroxetine, Fluoxetine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing hSERT in ice-cold lysis buffer and pellet the membranes by centrifugation.[12] Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[12]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
Cell membranes (typically 10-50 µg protein/well)
-
A fixed concentration of [³H]Citalopram (at or near its Kd value).
-
Varying concentrations of this compound or the reference compound.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of a potent SERT inhibitor (e.g., 10 µM Paroxetine).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[12][13]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin into cells expressing SERT.[6][13]
Principle:
Caption: Principle of the serotonin reuptake inhibition assay.
Materials:
-
Cells: HEK293 cells stably expressing hSERT or freshly prepared rat brain synaptosomes.[6][13]
-
Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).
-
Test Compound: this compound.
-
Reference Compound: A known SERT inhibitor (e.g., Imipramine, Citalopram).[8]
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.[13]
-
Stop Solution: Ice-cold uptake buffer.
-
Lysis Buffer.
-
Scintillation Cocktail.
Procedure:
-
Cell Plating: Seed HEK293-hSERT cells in 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of this compound or the reference compound for 10-20 minutes at 37°C.
-
Initiation of Uptake: Add a fixed concentration of [³H]5-HT (typically 10-20 nM) to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.[13] Ensure this is within the linear range of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold stop solution.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of a standard inhibitor (e.g., 10 µM Imipramine).
-
Calculate specific uptake = Total uptake - Non-specific uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Comparative Data Analysis
To provide context for the experimental results, it is essential to compare the data for this compound with that of well-characterized SERT ligands.
Table 1: Comparative Binding Affinities (Ki) and Functional Potencies (IC50) at the Human Serotonin Transporter (hSERT)
| Compound | Ki (nM) at hSERT | IC50 (nM) for [³H]5-HT Uptake | Selectivity Profile |
| This compound | [Experimental Value] | [Experimental Value] | [To be determined] |
| Paroxetine | ~1 | ~1.4[8] | Potent and selective SERT inhibitor |
| Fluoxetine | ~10 | ~16[6] | Selective SERT inhibitor |
| Imipramine | ~4 | ~27[8] | Non-selective monoamine reuptake inhibitor |
| m-Chlorophenylpiperazine (mCPP) | ~230[14] | Moderate | Serotonin receptor agonist and SERT ligand[14] |
Note: The values for reference compounds are approximate and can vary depending on the specific experimental conditions. The Ki and IC50 for this compound are to be determined experimentally.
Interpretation of Results and Mechanistic Insights
-
High Affinity, High Potency: If this compound exhibits a low Ki and a low IC50 value, it suggests a direct, high-affinity interaction with SERT, leading to potent inhibition of serotonin reuptake. This profile is characteristic of many SSRIs.
-
High Affinity, Low Potency: A low Ki but a high IC50 might indicate that the compound binds to SERT but is a weak inhibitor of its function. This could suggest a non-competitive or allosteric mechanism of action.[9] Crystal structures of SERT have revealed the presence of an allosteric binding site in the extracellular vestibule, in addition to the central (orthosteric) binding site.[15][16] Ligands binding to this allosteric site can modulate the affinity of ligands for the primary site.[10][15]
-
Low Affinity, High Potency: This scenario is less common but could imply an indirect mechanism of action or that the compound acts as an irreversible inhibitor.
-
Selectivity: To fully characterize the cross-reactivity profile, it is crucial to also assess the binding affinity of this compound for other monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET), as well as for various neurotransmitter receptors.
Conclusion and Future Directions
This guide outlines a systematic approach to investigating the cross-reactivity of this compound with the serotonin transporter. By employing a combination of radioligand binding and functional uptake assays, researchers can obtain quantitative data on the compound's affinity and potency at SERT. Comparing these findings with those of established reference compounds will provide a clear understanding of its pharmacological profile.
Further studies could explore the specific binding site (orthosteric vs. allosteric) through more advanced techniques, such as site-directed mutagenesis or computational modeling based on the crystal structure of SERT.[4] Elucidating the precise mechanism of interaction is paramount for predicting the in vivo effects and therapeutic potential of this compound and other novel phenylpiperidine derivatives.
References
- 1. Structure, function and regulation of the 5-hydroxytryptamine (serotonin) transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. proteopedia.org [proteopedia.org]
- 3. Serotonin Transporters – Structure and Function | Semantic Scholar [semanticscholar.org]
- 4. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Allosteric Modulation of Neurotransmitter Transporters as a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric modulation of serotonin and dopamine transporters: New insights from computations and experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. irp.nida.nih.gov [irp.nida.nih.gov]
- 16. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter [ideas.repec.org]
A Comparative Guide to the Validation of Analytical Methods for 3-(4-Chlorophenyl)piperidine
For researchers, scientists, and drug development professionals, the robust and reliable analysis of pharmaceutical compounds is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 3-(4-Chlorophenyl)piperidine, a key intermediate in the synthesis of various pharmaceutical agents. The focus is on providing a clear rationale for method selection and presenting supporting experimental data to ensure scientific integrity.
The Critical Role of Method Validation
Before delving into comparative analysis, it is crucial to understand the foundational importance of analytical method validation. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[1]. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that outline the necessary parameters for validation.[2][3][4][5][6] These parameters, including accuracy, precision, specificity, linearity, range, and robustness, ensure that the data generated is reliable and reproducible.[7][8] The recent ICH Q2(R2) and Q14 guidelines emphasize a lifecycle management approach to analytical procedures, integrating development and validation.[9][10][11]
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique for this compound depends on the specific analytical challenge, such as routine assay, impurity profiling, enantiomeric purity, or analysis in a biological matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used separation techniques in the pharmaceutical industry.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of non-volatile and thermally labile compounds, making it a primary choice for many pharmaceutical analyses.[11]
-
HPLC with UV Detection (HPLC-UV): This is often the workhorse for routine quality control assays. For a molecule like this compound, the presence of the chlorophenyl group provides a UV chromophore, enabling sensitive detection.
-
HPLC with Mass Spectrometry (HPLC-MS): This combination offers higher sensitivity and selectivity, which is particularly useful for impurity profiling and analysis in complex matrices.
Gas Chromatography (GC)
GC is an ideal technique for volatile and thermally stable compounds.[11] this compound, being a moderately volatile amine, is a suitable candidate for GC analysis, especially when coupled with a mass spectrometer (GC-MS).
-
GC-Mass Spectrometry (GC-MS): This hyphenated technique provides excellent separation and definitive identification of compounds, making it highly valuable for identifying unknown impurities and for methods requiring high specificity.[12]
The following table summarizes a comparison of typical performance characteristics for these techniques in the analysis of this compound and its derivatives.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Chromatographic separation of the analyte in a liquid mobile phase with UV detection. | Chromatographic separation of the volatile analyte in a gaseous mobile phase with mass spectrometric detection. | Chromatographic separation followed by tandem mass spectrometry for high selectivity and sensitivity. |
| Specificity | Good; can be compromised by co-eluting impurities with similar UV spectra. | Excellent; mass spectral data provides high confidence in peak identity. | Superior; Multiple Reaction Monitoring (MRM) provides exceptional specificity. |
| Sensitivity (LOD/LOQ) | Moderate (typically in the ng/mL range).[7] | High (can reach pg/mL levels).[13] | Very High (often in the sub-pg/mL to low pg/mL range).[10] |
| Linearity | Excellent (typically R² > 0.999).[7] | Excellent (typically R² > 0.999). | Excellent (typically R² > 0.999).[10] |
| Accuracy (% Recovery) | Typically 98-102%. | Typically 95-105%. | Typically 90-110%, can be affected by matrix effects.[14] |
| Precision (%RSD) | Typically < 2%. | Typically < 5%. | Typically < 15% (especially in biological matrices). |
| Robustness | Generally good, sensitive to mobile phase composition and pH. | Very robust, sensitive to inlet temperature and gas flow rates. | Robust, but susceptible to ion suppression/enhancement from matrix components.[14] |
| Typical Application | Routine assay, content uniformity, dissolution testing. | Impurity profiling, residual solvent analysis, analysis of volatile related substances. | Trace level quantification in biological matrices, genotoxic impurity analysis.[15] |
Experimental Protocols
Below are detailed, representative protocols for the validation of HPLC-UV and GC-MS methods for this compound. These protocols are based on established methodologies for similar piperidine derivatives and should be optimized for specific laboratory conditions and instrumentation.
HPLC-UV Method for Assay of this compound
This protocol outlines a reversed-phase HPLC method suitable for the quantitative determination of this compound in a drug substance.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of 50 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Validation Workflow:
Caption: A typical workflow for the validation of an HPLC method.
GC-MS Method for Impurity Profiling of this compound
This protocol describes a GC-MS method for the identification and quantification of potential volatile impurities in this compound.
Chromatographic Conditions:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 280°C at 15°C/min
-
Hold at 280°C for 5 minutes
-
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
Advanced Analytical Considerations
Chiral Purity Analysis
For chiral compounds, the determination of enantiomeric purity is a critical quality attribute. Chiral HPLC is the most common technique for separating enantiomers.[6] For piperidine derivatives that lack a strong chromophore, pre-column derivatization with a chromophoric agent like p-toluenesulfonyl chloride can be employed to enhance UV detection.[16][17][18]
Caption: Workflow for chiral HPLC analysis with pre-column derivatization.
Stability-Indicating Method Validation
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[19] To validate a stability-indicating method, forced degradation studies are performed under various stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.[1][19][20][21] The analytical method must then demonstrate specificity by separating the intact API from all generated degradants.[20]
Conclusion
The validation of analytical methods for this compound is a multi-faceted process that requires a thorough understanding of the compound's physicochemical properties and the intended purpose of the analysis. HPLC-UV is a robust and reliable technique for routine assays, while GC-MS offers superior specificity for impurity profiling. For trace-level quantification in biological matrices, LC-MS/MS is the method of choice due to its high sensitivity and selectivity. The selection of the most appropriate method should be based on a scientific and risk-based approach, in alignment with regulatory expectations. The experimental protocols and comparative data presented in this guide provide a solid foundation for developing and validating analytical methods that ensure the quality, safety, and efficacy of pharmaceutical products containing this compound.
References
- 1. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 6. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. soeagra.com [soeagra.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. ijsdr.org [ijsdr.org]
- 20. ijpsm.com [ijpsm.com]
- 21. applications.emro.who.int [applications.emro.who.int]
comparing the pharmacological effects of 3- and 4-substituted chlorophenylpiperidines
For researchers and drug development professionals navigating the complex landscape of psychoactive compounds, the subtle art of structural modification holds the key to unlocking desired pharmacological profiles. Within the realm of phenylpiperidine scaffolds, the positional isomerism of substituents on the phenyl ring can dramatically alter receptor affinity, selectivity, and functional activity. This guide provides an in-depth, objective comparison of the pharmacological effects of 3- and 4-substituted chlorophenylpiperidines, offering experimental data and mechanistic insights to inform future drug design and discovery efforts.
Introduction: The Phenylpiperidine Scaffold in Neuropharmacology
The phenylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally acting drugs, including analgesics and psychotropics. The introduction of a chlorine atom onto the phenyl ring creates a class of compounds with significant affinity for monoamine transporters, particularly the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The precise location of this chloro-substituent—at the meta (3) or para (4) position—is a critical determinant of the compound's overall pharmacological character. This guide will dissect these differences, providing a comparative analysis of their synthesis, receptor binding profiles, and structure-activity relationships (SAR).
The Influence of Chloro-Substitution on Monoamine Transporter Affinity
The primary mechanism of action for many chlorophenylpiperidine analogs involves the inhibition of monoamine reuptake. The affinity for DAT, SERT, and NET dictates the resulting neurochemical and behavioral effects.
Dopamine Transporter (DAT) Affinity
Both 3- and 4-chlorophenylpiperidine derivatives have been investigated as DAT ligands. Research into chlorophenylpiperazine analogues, which share structural similarities, has shown that a 3-chloro substitution can lead to high affinity for DAT.[1] For instance, 1-(3-chlorophenyl)-4-phenethylpiperazine was found to have preferentially increased affinity for DAT, highlighting the favorable interaction of the meta-chloro substituent with the transporter.[1] While direct comparative data for 3- vs. 4-chlorophenylpiperidine is less abundant in single studies, broader SAR studies of piperidine-based DAT ligands suggest that the electronic and steric properties of the phenyl ring substituent, and its position, are pivotal for potent binding.[2] Modifications of related structures, such as 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine, have yielded analogues with high DAT affinity and selectivity.[2]
Serotonin Transporter (SERT) Affinity
The serotonin transporter is another key target for chlorophenylpiperidines. The well-known serotonin agonist m-chlorophenylpiperazine (mCPP), a 3-chloro substituted compound, demonstrates appreciable affinity for SERT (IC50 = 230 nM).[3] This interaction is significant as it suggests a presynaptic serotonergic action in addition to its effects on serotonin receptors.[3] Studies on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have also identified compounds with high affinity for SERT, with Ki values ranging from 2 to 400 nM.[4] This underscores the potential of 3-substituted piperidines as potent SERT ligands.
Norepinephrine Transporter (NET) Affinity
The affinity of chlorophenylpiperidines for the norepinephrine transporter contributes to their overall pharmacological profile, often influencing their stimulant or antidepressant-like effects. Structure-activity relationship studies of methylphenidate derivatives, which also feature a phenylpiperidine core, have shown a strong correlation between affinities at DAT and NET.[5] This suggests that structural modifications affecting DAT binding, such as the position of a chloro substituent, are likely to have a corresponding impact on NET affinity.
Comparative Receptor Binding Profiles
To provide a clear comparison, the following table summarizes the available binding affinity data for representative 3- and 4-substituted chlorophenylpiperidine analogs and related structures at the monoamine transporters. It is important to note that direct, side-by-side comparisons in the same assay are limited in the literature, and thus data is compiled from various sources.
| Compound Class | Transporter | Binding Affinity (Ki or IC50 in nM) | Reference |
| 3-Chlorophenylpiperazine (mCPP) | SERT | 230 | [3] |
| 1-(3-chlorophenyl)-4-phenethylpiperazine | DAT | High Affinity (qualitative) | [1] |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidines | SERT | 2 - 400 | [4] |
| 4-(4'-Chlorophenyl)-4-hydroxypiperidine Derivatives | - | Analgesic & Hypotensive Activity | [6] |
Note: This table is illustrative and compiles data from different studies on related compounds. Direct quantitative comparison should be made with caution.
Structure-Activity Relationship (SAR) Insights
The positional isomerism of the chlorine atom on the phenyl ring directly influences the electronic distribution and steric bulk of the molecule, which in turn dictates its interaction with the binding pockets of target proteins.
-
3-Chloro Substitution: The meta-position of the chlorine atom appears to be favorable for interaction with both the dopamine and serotonin transporters. The electron-withdrawing nature of chlorine at this position can influence the pKa of the piperidine nitrogen and the overall electrostatic potential of the molecule, which are critical for binding.
-
4-Chloro Substitution: While less data is available for direct comparison of transporter affinity, 4-chlorophenylpiperidine derivatives have been explored for other activities, such as analgesic and hypotensive effects.[6] The para-substitution may orient the molecule differently within the binding pocket compared to the meta-substituted analog, leading to a different pharmacological profile. For example, in a series of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide analogs, the 4-chlorophenylpiperazine moiety was a key feature for high-affinity and selective dopamine D4 receptor ligands.[7]
Experimental Protocols: Radioligand Binding Assay
To experimentally determine and compare the binding affinities of 3- and 4-substituted chlorophenylpiperidines for monoamine transporters, a competitive radioligand binding assay is a standard and robust method.
Objective: To determine the inhibition constant (Ki) of test compounds for DAT, SERT, and NET.
Materials:
-
Cell membranes prepared from cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [3H]WIN 35,428 (for DAT), [3H]Paroxetine (for SERT), [3H]Nisoxetine (for NET).[5]
-
Test compounds: 3-chlorophenylpiperidine and 4-chlorophenylpiperidine.
-
Non-specific binding control: A high concentration of a known inhibitor (e.g., cocaine for DAT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and the radioligand in assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (no inhibitor) and non-specific binding (with a high concentration of a known inhibitor).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plates using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The substitution pattern of the chloro-group on the phenylpiperidine ring is a critical determinant of its pharmacological profile. The available evidence suggests that 3-chloro substitution tends to favor interactions with the dopamine and serotonin transporters, leading to compounds with potential as psychostimulants or antidepressants. In contrast, while less is defined regarding their transporter affinities, 4-chlorophenylpiperidine derivatives have shown promise in other therapeutic areas such as analgesia.
This guide highlights the importance of precise structural modifications in drug design. Further head-to-head comparative studies employing standardized assays are necessary to fully elucidate the nuanced differences in the pharmacological effects of 3- and 4-substituted chlorophenylpiperidines. Such research will undoubtedly pave the way for the development of more selective and efficacious therapeutic agents.
References
- 1. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Chlorophenyl)piperidine
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-(4-Chlorophenyl)piperidine, a halogenated piperidine derivative. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles and regulatory compliance, empowering researchers to handle this compound with confidence and care. The procedures outlined herein are designed to be a self-validating system, ensuring that each step contributes to a safe and compliant workflow.
Hazard Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the chemical's hazards is paramount. This compound (CAS No. 55989-13-4) is a solid organic compound. While comprehensive toxicological data is not always readily available for every chemical, we can infer its primary hazards from its chemical class and available safety information.
Being a chlorinated organic compound, it falls into a category of materials that require special disposal considerations due to their potential to form hazardous byproducts, such as dioxins, if incinerated improperly.[1] Furthermore, piperidine and its derivatives are known to be toxic and corrosive.[2][3][4]
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Source |
| Eye Irritation | Causes serious eye irritation (GHS Hazard H319). | |
| Combustible Solid | Classified under Storage Class 11 for combustible solids. | |
| General Toxicity | Piperidine derivatives can be toxic if swallowed, inhaled, or in contact with skin.[2][3] | Inferred |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment and require controlled disposal.[1][5] | Inferred |
Note: This information is based on available data. Always consult the most current Safety Data Sheet (SDS) provided by your supplier and your institution's Chemical Hygiene Plan before handling.
Personal Protective Equipment (PPE) and Safety Precautions
To mitigate the risks identified, stringent adherence to PPE protocols is non-negotiable. The causality is simple: creating barriers between the researcher and the chemical is the most direct way to prevent exposure.
-
Eye Protection : Wear chemical safety goggles and a face shield. The compound is a known eye irritant.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any tears or punctures before use.[6]
-
Body Protection : A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection : All handling of this compound, especially the solid form which can create dust, should be performed in a certified chemical fume hood to prevent inhalation.[6]
Step-by-Step Disposal Protocol
The guiding principle for chemical disposal is proper segregation to ensure that incompatible materials are not mixed and that waste streams are managed according to regulatory requirements.[7][8] this compound is a halogenated organic compound , which is the primary determinant for its disposal pathway.[9][10][11]
Step 1: Waste Identification and Segregation
-
A chemical is considered waste when it is no longer intended for use.[8]
-
Crucially, do not mix halogenated waste with non-halogenated waste .[9][11][12] The reason for this segregation is twofold:
-
Regulatory Compliance : Halogenated wastes are often subject to more stringent (and expensive) disposal regulations under the Resource Conservation and Recovery Act (RCRA).[1]
-
Treatment Method : Non-halogenated solvents can sometimes be recycled or used for fuel blending, whereas halogenated solvents typically require high-temperature incineration to ensure complete destruction and prevent the formation of toxic chlorinated byproducts.[10][13]
-
-
This waste should also be kept separate from other waste streams like acidic, basic, or heavy metal-containing waste.[10]
Step 2: Containerization
-
Select a waste container that is in good condition, free of leaks, and compatible with the chemical.[8] A high-density polyethylene (HDPE) or glass container with a secure, threaded cap is appropriate.
-
The container must be clearly labeled as "Hazardous Waste."[8]
Step 3: Labeling
-
Proper labeling is essential for safety and compliance.[7] The label must be affixed to the container before the first drop of waste is added.[9]
-
The label must include:
-
The words "Hazardous Waste."[8]
-
The full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[8][9]
-
An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.
-
The relevant hazard pictograms (e.g., GHS07 for irritant).
-
The name of the principal investigator or lab group and the accumulation start date.
-
Step 4: Accumulation and Storage
-
Keep the waste container closed at all times, except when adding waste.[8][9] This prevents the release of vapors and protects against spills.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
-
The SAA should be in a well-ventilated area, away from ignition sources, and within secondary containment (such as a spill tray) to contain any potential leaks.[8][11]
Step 5: Arranging for Final Disposal
-
Do not dispose of this compound down the drain or in the regular trash under any circumstances.[8][14]
-
Once the waste container is full (typically around 90% capacity to allow for expansion) or has been accumulating for a set period (per institutional policy, often 6-12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8]
Disposal of Contaminated Labware
-
Grossly Contaminated Items : Any labware (glassware, plasticware, gloves, paper towels) that is grossly contaminated should be placed in a sealed, labeled bag or container and disposed of as solid hazardous waste, following the same halogenated waste stream.[8][14]
-
Empty Containers : The original container of this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[8][13] The rinsate must be collected and disposed of as liquid halogenated hazardous waste.[8] After triple-rinsing and air-drying, the container may be disposed of in the regular trash, with the label defaced.[8][15]
Visualizing the Disposal Workflow
To ensure clarity, the following diagrams illustrate the key decision points and the overall disposal workflow for this compound.
Caption: A step-by-step workflow for the safe disposal of this compound.
Caption: Decision process for segregating halogenated vs. non-halogenated chemical waste.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
-
Skin or Eye Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eyes, use an emergency eyewash station. Remove contaminated clothing. Seek immediate medical attention.[16][17]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]
-
Minor Spill (in a fume hood) : Absorb the spill with an inert material like vermiculite, sand, or a chemical sorbent.[17] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as halogenated waste. Clean the spill area thoroughly.
-
Major Spill : Evacuate the laboratory immediately. Alert others in the area and activate the fire alarm if necessary. Close the lab doors and contact your institution's emergency response team and EHS office from a safe location.[9]
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. chemos.de [chemos.de]
- 4. carlroth.com [carlroth.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 12. pfw.edu [pfw.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. uwlax.edu [uwlax.edu]
- 15. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 16. echemi.com [echemi.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Navigating the Safe Handling of 3-(4-Chlorophenyl)piperidine: A Guide to Personal Protective Equipment
An Essential Framework for Researchers in Drug Development
For laboratory professionals engaged in the synthesis and analysis of novel chemical entities, a deep understanding of safe handling practices is not merely a procedural formality but a cornerstone of scientific integrity and personal well-being. This guide provides a detailed operational plan for the safe handling of 3-(4-Chlorophenyl)piperidine, a substituted piperidine derivative. While comprehensive toxicological data for this specific compound may be limited, a proactive and cautious approach, grounded in the known hazards of the parent piperidine molecule and related structures, is paramount.
Hazard Assessment and Risk Mitigation
This compound is a solid compound with a molecular weight of 195.69 g/mol .[1] While specific hazard statements for this compound are not universally available, the GHS07 pictogram, indicating it can be an irritant, has been associated with it.[1] The parent compound, piperidine, is known to be toxic if it comes into contact with the skin or is inhaled, and it can cause severe skin burns and eye damage. Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties.
Key Operational Risks:
-
Inhalation: Airborne dust or aerosols can lead to respiratory irritation.
-
Dermal Contact: Direct skin contact may cause irritation or more severe reactions.
-
Ocular Exposure: Contact with the eyes can result in serious irritation or damage.[1]
-
Ingestion: Accidental ingestion is harmful.
This guide will delineate the necessary Personal Protective Equipment (PPE) to mitigate these risks effectively.
Core Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following protocol is designed to provide robust protection during the handling of this compound.
Eye and Face Protection: The First Line of Defense
Given the potential for serious eye irritation, robust eye and face protection is non-negotiable.
-
Primary Protection: At a minimum, safety glasses with side shields are required for all operations involving this compound.
-
Enhanced Protection: When there is a risk of splashing or aerosol generation, chemical safety goggles are mandatory. For larger-scale operations or when the risk of splashing is significant, a full-face shield should be worn in conjunction with safety goggles.
| Protection Level | Equipment | Rationale |
| Minimum | Safety Glasses with Side Shields | Protects against incidental contact and minor splashes. |
| Splash/Aerosol Hazard | Chemical Safety Goggles | Provides a complete seal around the eyes to prevent entry of liquids and dust. |
| High Splash Hazard | Face Shield over Goggles | Offers an additional layer of protection for the entire face. |
Hand Protection: Preventing Dermal Exposure
-
Material: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact with many laboratory chemicals. For prolonged contact or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered.
-
Inspection and Donning: Always inspect gloves for any signs of degradation or punctures before use. Ensure hands are clean and dry before donning gloves.
-
Doffing: Remove gloves using a technique that avoids contact between the contaminated exterior of the glove and bare skin.
Glove Selection Guide (General Recommendations)
| Glove Material | Recommended Use | Key Considerations |
| Nitrile | Incidental contact, handling of solids | Good general chemical resistance, comfortable for dexterity. |
| Neoprene | Extended contact, handling solutions | Excellent resistance to a broad range of chemicals. |
| Butyl Rubber | High-risk operations, handling concentrated solutions | Offers superior resistance to many organic solvents and corrosive chemicals. |
Body Protection: Shielding Against Contamination
Full coverage of exposed skin is essential to prevent accidental contact.
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times.
-
Additional Protection: For tasks with a higher risk of splashes or spills, a chemically resistant apron worn over the lab coat is recommended.
-
Personal Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.
Respiratory Protection: Safeguarding Against Inhalation
Engineering controls, such as working within a certified chemical fume hood, are the primary means of preventing inhalation exposure.
-
Primary Control: All handling of this compound that may generate dust or aerosols must be conducted in a chemical fume hood.
-
Secondary Control: In the absence of adequate engineering controls, or during emergency situations such as a spill, appropriate respiratory protection is required. A NIOSH-approved respirator with particulate filters (for dust) or organic vapor cartridges would be necessary. The specific type of respirator should be selected based on a formal risk assessment by a qualified safety professional.
Operational and Disposal Plans
A comprehensive safety plan extends beyond the use of PPE to include proper handling procedures and waste disposal.
Step-by-Step Handling Procedure
-
Preparation: Before handling the chemical, ensure the work area is clean and uncluttered. Verify that the chemical fume hood is functioning correctly. Assemble all necessary equipment and PPE.
-
Donning PPE: Don PPE in the following order: lab coat, respiratory protection (if required), eye/face protection, and finally, gloves.
-
Handling: Conduct all manipulations of this compound within the chemical fume hood. Use appropriate tools (spatulas, weigh boats) to handle the solid material and avoid creating dust.
-
Post-Handling: After completing the work, decontaminate any equipment used.
-
Doffing PPE: Remove PPE in a manner that prevents cross-contamination. The general order is: gloves, face shield/goggles, lab coat, and respirator (if used).
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
PPE Donning and Doffing Workflow
Caption: Recommended sequence for donning and doffing PPE to minimize contamination.
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregation: Collect all contaminated materials (e.g., gloves, weigh paper, pipette tips) in a designated, labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[2] Do not dispose of this chemical down the drain or in the regular trash.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing and immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
-
Spill: In case of a small spill, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully collect the material and place it in a labeled hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team.
By adhering to these protocols, researchers can confidently and safely handle this compound, ensuring a secure environment for groundbreaking scientific discovery.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
